molecular formula C36H64N7O18P3S B15545517 9-Hydroxypentadecanoyl-CoA

9-Hydroxypentadecanoyl-CoA

Katalognummer: B15545517
Molekulargewicht: 1007.9 g/mol
InChI-Schlüssel: DVKIMQLGKAGECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxypentadecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O18P3S and its molecular weight is 1007.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H64N7O18P3S

Molekulargewicht

1007.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-hydroxypentadecanethioate

InChI

InChI=1S/C36H64N7O18P3S/c1-4-5-6-10-13-24(44)14-11-8-7-9-12-15-27(46)65-19-18-38-26(45)16-17-39-34(49)31(48)36(2,3)21-58-64(55,56)61-63(53,54)57-20-25-30(60-62(50,51)52)29(47)35(59-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,44,47-48H,4-21H2,1-3H3,(H,38,45)(H,39,49)(H,53,54)(H,55,56)(H2,37,40,41)(H2,50,51,52)

InChI-Schlüssel

DVKIMQLGKAGECU-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

9-Hydroxypentadecanoyl-CoA chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and cell signaling. The introduction of a hydroxyl group on the fatty acid chain, as seen in this compound, suggests specialized biological roles that are of increasing interest in biomedical research. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological significance of this compound, along with relevant experimental protocols.

Chemical Structure and Properties

The precise chemical structure of this compound is defined by a 9-hydroxypentadecanoic acid molecule linked to a coenzyme A moiety via a thioester bond.

Molecular Formula: C36H64N7O18P3S[1]

Molecular Weight: 1007.92 g/mol [1]

IUPAC Name: S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) 9-hydroxypentadecanethioate

Table 1: Chemical and Physical Properties of this compound and its Fatty Acyl Component

PropertyThis compound9-Hydroxypentadecanoic Acid
Molecular Formula C36H64N7O18P3S[1]C15H30O3
Molecular Weight 1007.92 g/mol [1]258.4 g/mol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Expected to be soluble in aqueous solutions due to the polar CoA moiety.Data not available
Physical State Likely a solid at room temperature.Data not available

Biological Significance

While specific studies on the biological role of this compound are limited, the functions of its components—pentadecanoic acid and hydroxylated fatty acids—provide significant insights into its potential activities.

Odd-chain fatty acids like pentadecanoic acid are metabolized to propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic role is crucial for cellular energy metabolism.

Hydroxylated fatty acids are a diverse class of signaling molecules involved in various physiological and pathological processes. They can act as ligands for nuclear receptors and are implicated in inflammatory responses and ion channel regulation. The presence of a hydroxyl group on the pentadecanoyl chain suggests that this compound may participate in specific signaling pathways that are yet to be fully elucidated.

Given that other long-chain acyl-CoAs are involved in the regulation of gene expression and protein function through acylation, it is plausible that this compound could serve as a substrate for such modifications, potentially influencing a variety of cellular processes.

Potential Signaling Pathway

The metabolism of this compound is likely integrated into the broader network of fatty acid metabolism. The following diagram illustrates a hypothetical pathway for its synthesis and potential downstream signaling roles.

9-Hydroxypentadecanoyl-CoA_Metabolism cluster_synthesis Synthesis Pentadecanoic Acid Pentadecanoic Acid Hydroxylation Hydroxylation Pentadecanoic Acid->Hydroxylation Hydroxylase 9-Hydroxypentadecanoic Acid 9-Hydroxypentadecanoic Acid Hydroxylation->9-Hydroxypentadecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 9-Hydroxypentadecanoic Acid->Acyl-CoA Synthetase ATP, CoA This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Signaling Pathways Signaling Pathways This compound->Signaling Pathways Protein Acylation Protein Acylation This compound->Protein Acylation

Hypothetical metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis can be achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (LACS). This enzyme activates the free fatty acid with ATP and then ligates it to Coenzyme A.

Materials:

  • 9-hydroxypentadecanoic acid

  • Coenzyme A (lithium salt)

  • ATP (disodium salt)

  • Long-chain acyl-CoA synthetase (from a commercial source or purified from a recombinant expression system)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 2 mM DTT)

Procedure:

  • Prepare a stock solution of 9-hydroxypentadecanoic acid in a suitable organic solvent (e.g., ethanol) and evaporate the solvent to create a thin film.

  • Resuspend the fatty acid in the reaction buffer containing a non-ionic detergent (e.g., Triton X-100) to aid in solubilization.

  • In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, and the 9-hydroxypentadecanoic acid solution.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry.

  • Once the reaction is complete, stop it by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture and collect the supernatant containing the synthesized this compound.

Synthesis_Workflow cluster_reactants Reactants 9-OH-Pentadecanoic Acid 9-OH-Pentadecanoic Acid Reaction Mix Reaction Mix 9-OH-Pentadecanoic Acid->Reaction Mix CoA CoA CoA->Reaction Mix ATP ATP ATP->Reaction Mix Incubation Incubation Reaction Mix->Incubation Add LACS Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Purification Purification Reaction Quenching->Purification

Workflow for the enzymatic synthesis of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC can be used to separate this compound from the reaction mixture based on its hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Solvent B: Acetonitrile or methanol

Procedure:

  • Filter the supernatant from the synthesis reaction through a 0.22 µm filter.

  • Inject the sample onto the C18 column equilibrated with a low percentage of Solvent B.

  • Elute the column with a linear gradient of Solvent B to increase the organic solvent concentration.

  • Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

  • Collect the fractions corresponding to the peak of this compound.

  • Confirm the identity and purity of the collected fractions by mass spectrometry.

Analysis by Mass Spectrometry

Principle: Electrospray ionization mass spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the characterization and quantification of acyl-CoAs.

Procedure:

  • Introduce the purified this compound sample into the ESI source.

  • Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight of the parent ion.

  • Perform MS/MS analysis on the parent ion to obtain characteristic fragment ions. The fragmentation pattern will confirm the presence of the coenzyme A moiety and the 9-hydroxypentadecanoyl group.

  • For quantification, a stable isotope-labeled internal standard of a similar acyl-CoA can be used.

Conclusion

This compound is an intriguing molecule at the intersection of fatty acid metabolism and cellular signaling. While direct research on this specific acyl-CoA is currently limited, its structural features suggest important biological roles that warrant further investigation. The methodologies outlined in this guide provide a framework for researchers to synthesize, purify, and analyze this compound, paving the way for a deeper understanding of its function in health and disease. Future studies are needed to elucidate its specific metabolic pathways, signaling cascades, and potential as a therapeutic target or biomarker. pathways, signaling cascades, and potential as a therapeutic target or biomarker.

References

9-Hydroxypentadecanoyl-CoA: A Hypothetical Endogenous Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Direct scientific literature on the endogenous function of 9-Hydroxypentadecanoyl-CoA (9-Hpd-CoA) is not currently available. This molecule is not a recognized intermediate in canonical fatty acid metabolism. However, its structure—a medium odd-chain fatty acid with a hydroxyl group distant from the carboxyl end—suggests a potential role as a signaling molecule, analogous to other hydroxylated fatty acids derived from enzymatic processes like those involving cytochrome P450 (CYP) enzymes. This guide synthesizes information on its parent molecule, pentadecanoic acid (C15:0), and related metabolic pathways to build a scientifically grounded hypothesis on the potential origin, function, and signaling mechanisms of 9-Hpd-CoA. We propose a detailed research framework to investigate these hypotheses, providing potential avenues for novel therapeutic discovery.

Introduction: The Parent Molecule, Pentadecanoic Acid (C15:0)

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that, until recently, was considered of minor biological importance.[1] Emerging evidence, however, has linked higher circulating levels of C15:0 with a reduced risk of type 2 diabetes, cardiovascular disease, and liver disease.[2][3] Primarily obtained from dietary sources like dairy fat, C15:0 is not synthesized in sufficient quantities endogenously, leading some to propose it may be an essential fatty acid.[4][5]

The established benefits of C15:0 are attributed to several mechanisms:

  • Metabolic Regulation: It activates AMP-activated protein kinase (AMPK) and acts as a dual partial agonist for peroxisome proliferator-activated receptor α/δ (PPARα/δ), both of which are central to enhancing lipid oxidation and improving metabolic health.[2][4]

  • Anti-inflammatory Effects: C15:0 has been shown to possess broad anti-inflammatory properties.[5]

  • Mitochondrial Function: The end product of its beta-oxidation, propionyl-CoA, is converted to succinyl-CoA, which replenishes intermediates in the tricarboxylic acid (TCA) cycle (anaplerosis), thereby supporting mitochondrial respiration.[2]

  • Signaling Precursor: C15:0 is metabolized into pentadecanoylcarnitine (PDC), a newly discovered endocannabinoid that fully activates both cannabinoid receptors (CB1 and CB2).[6]

Given this context, it is plausible that C15:0 could be a precursor to other bioactive lipids, including hydroxylated forms like 9-hydroxypentadecanoic acid.

Metabolic Pathways: Known and Hypothesized

Established Metabolism of Pentadecanoyl-CoA

The primary metabolic fate of pentadecanoyl-CoA is mitochondrial beta-oxidation. This pathway is identical to that for even-chain fatty acids, except the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle.

Beta_Oxidation_C15 C15_0 Pentadecanoic Acid (C15:0) C15_CoA Pentadecanoyl-CoA C15_0->C15_CoA ACSL BetaOx Beta-Oxidation (5 Cycles) C15_CoA->BetaOx AcetylCoA 6x Acetyl-CoA BetaOx->AcetylCoA PropionylCoA 1x Propionyl-CoA BetaOx->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase, etc. TCA TCA Cycle SuccinylCoA->TCA Hypothetical_Synthesis cluster_ER Endoplasmic Reticulum C15_CoA Pentadecanoyl-CoA CYP_Enzyme Cytochrome P450 Monooxygenase (e.g., CYP4A, CYP4F family) C15_CoA->CYP_Enzyme H9_C15_CoA This compound Putative_Actions Putative Biological Actions H9_C15_CoA->Putative_Actions Signaling? Further Metabolism? CYP_Enzyme->H9_C15_CoA O2, NADPH Research_Workflow Step1 Step 1: Synthesis & Standard Generation Step2 Step 2: Analytical Method Development (LC-MS/MS) Step1->Step2 Provides certified standard Step3 Step 3: Endogenous Detection & Quantification Step2->Step3 Enables sensitive detection Step4 Step 4: In Vitro Screening Step3->Step4 Confirms endogenous relevance Step5 Step 5: Cell-Based Functional Assays Step4->Step5 Identifies biological targets Step6 Step 6: In Vivo Model Validation Step5->Step6 Validates cellular function

References

An In-depth Technical Guide to the Putative Discovery and Isolation of 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated scientific literature detailing the specific discovery, isolation, and biological function of 9-Hydroxypentadecanoyl-CoA is not publicly available. This guide, therefore, provides a comprehensive overview based on established principles and methodologies for the synthesis, isolation, and analysis of structurally similar long-chain hydroxylated fatty acyl-CoAs. The experimental protocols and potential biological roles described herein are inferred from research on related molecules and should be considered as a foundational framework for future investigation into this compound.

Introduction

This compound is the coenzyme A thioester of 9-hydroxypentadecanoic acid, a hydroxylated odd-chain fatty acid. While its parent fatty acid, pentadecanoic acid (C15:0), is a known biomarker for dairy fat intake and has been investigated for its potential health benefits, the specific roles of its hydroxylated derivatives remain largely unexplored.[1][2][3] The presence of a hydroxyl group on the acyl chain introduces a chiral center and alters the molecule's polarity, suggesting potential for unique biological activities and metabolic fates compared to its non-hydroxylated counterpart. This guide aims to provide researchers, scientists, and drug development professionals with a technical foundation for the prospective study of this molecule.

Section 1: Synthesis of this compound

The synthesis of this compound would likely proceed in two main stages: the synthesis of the precursor, 9-hydroxypentadecanoic acid, followed by its activation to the coenzyme A thioester.

1.1 Synthesis of 9-Hydroxypentadecanoic Acid

Two primary approaches can be considered for the synthesis of the precursor fatty acid: chemical synthesis and enzymatic conversion.

1.1.1 Chemical Synthesis

Various chemical methods have been developed for the synthesis of hydroxylated fatty acids.[4] A plausible route for 9-hydroxypentadecanoic acid could involve the Grignard reaction, starting from commercially available precursors.

Experimental Protocol: Hypothetical Chemical Synthesis of 9-Hydroxypentadecanoic Acid

  • Preparation of Grignard Reagent: React 1-bromooctane (B94149) with magnesium turnings in anhydrous diethyl ether to form octylmagnesium bromide.

  • Grignard Reaction: Add 7-oxoheptanoic acid methyl ester to the Grignard reagent in a dropwise manner at low temperature (e.g., 0°C) to yield methyl 9-hydroxy-pentadecanoate.

  • Saponification: Hydrolyze the methyl ester using a solution of sodium hydroxide (B78521) in methanol/water.

  • Purification: Acidify the reaction mixture and extract the 9-hydroxypentadecanoic acid with an organic solvent. The crude product can be purified by silica (B1680970) gel column chromatography.

1.1.2 Enzymatic Synthesis

Microbial conversion presents a green alternative for the production of hydroxy fatty acids.[5] Certain microorganisms possess cytochrome P450 monooxygenases that can hydroxylate fatty acids at specific positions.[6][7]

Experimental Protocol: Hypothetical Enzymatic Synthesis of 9-Hydroxypentadecanoic Acid

  • Strain Selection and Cultivation: Select a microbial strain known for its fatty acid hydroxylation activity (e.g., certain species of Bacillus, Pseudomonas, or Candida). Cultivate the microorganism in a suitable growth medium.

  • Substrate Feeding: Introduce pentadecanoic acid to the culture during the appropriate growth phase.

  • Biotransformation: Incubate the culture under optimal conditions (temperature, pH, aeration) to allow for the enzymatic hydroxylation of the fatty acid.

  • Extraction and Purification: After a sufficient incubation period, extract the hydroxylated fatty acid from the culture medium and purify it using chromatographic techniques.

1.2 Thioesterification of 9-Hydroxypentadecanoic Acid to this compound

The final step in the synthesis is the formation of the CoA thioester. This can be achieved through several chemical methods, such as the mixed anhydride (B1165640) or the N-hydroxysuccinimide ester method.

Experimental Protocol: Synthesis of this compound via the Mixed Anhydride Method

  • Activation of the Carboxylic Acid: Dissolve 9-hydroxypentadecanoic acid in an anhydrous solvent (e.g., tetrahydrofuran) and cool to 0°C. Add a base (e.g., triethylamine) followed by a chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride.

  • Reaction with Coenzyme A: In a separate vial, dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate). Add the CoA solution to the mixed anhydride reaction mixture.

  • Purification: The resulting this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Section 2: Isolation and Purification of Hydroxylated Acyl-CoAs

Isolating endogenous this compound from biological samples would require sensitive and specific extraction and purification methods due to its likely low abundance. The following protocol is adapted from established methods for long-chain acyl-CoAs.[8]

Experimental Protocol: Isolation of Long-Chain Acyl-CoAs from Tissues

  • Tissue Homogenization: Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g., C18 or a specialized oligonucleotide purification column). Wash the column to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE column using an organic solvent (e.g., 2-propanol).

  • HPLC Purification: Further purify and quantify the target acyl-CoA using reverse-phase HPLC with UV or mass spectrometric detection.[8]

Section 3: Analytical Characterization

The structural confirmation and quantification of this compound would rely on advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of acyl-CoAs, offering high sensitivity and specificity.[9][10][11]

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z corresponding to [M+H]+
Product Ion (Q3) m/z corresponding to the acylium ion or other characteristic fragments
Collision Energy Optimized for fragmentation of the specific molecule
LC Column C18 Reverse-Phase
Mobile Phase A Aqueous buffer with a low concentration of organic solvent
Mobile Phase B Acetonitrile or Methanol

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information, confirming the position of the hydroxyl group and the overall structure of the molecule.[12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

MoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH-OH (C9) ~3.6~72
α-CH₂ to Thioester ~2.5~45
Terminal CH₃ ~0.9~14
Adenine H8 (CoA) ~8.5~141
Adenine H2 (CoA) ~8.2~152

Section 4: Potential Biological Roles and Signaling Pathways

While no specific signaling pathways involving this compound have been identified, its structure suggests several plausible biological roles.

4.1 Fatty Acid Metabolism

Hydroxylated fatty acids can be intermediates in metabolic pathways such as α-oxidation and ω-oxidation.[3][15] The α-oxidation of a 2-hydroxy even-chain fatty acid can lead to the formation of an odd-chain fatty acid.[16][17] It is conceivable that this compound could be an intermediate in a yet-to-be-characterized metabolic pathway.

Fatty_Acid_Metabolism Pentadecanoic Acid Pentadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid->Pentadecanoyl-CoA Acyl-CoA Synthetase This compound This compound Pentadecanoyl-CoA->this compound Hydroxylase (putative) Further Metabolism Further Metabolism This compound->Further Metabolism Dehydrogenase/Other enzymes (putative)

Caption: Putative metabolic pathway of this compound.

4.2 Cellular Signaling

Other hydroxylated fatty acids, such as 9-HODE, are known to act as signaling molecules, often through receptor-mediated pathways or by modulating enzyme activities.[18][19] this compound could potentially interact with nuclear receptors, ion channels, or enzymes involved in lipid signaling cascades.

Signaling_Pathway This compound This compound Nuclear Receptor Nuclear Receptor This compound->Nuclear Receptor Binding and Activation Ion Channel Ion Channel This compound->Ion Channel Modulation of Activity Enzyme Modulation Enzyme Modulation This compound->Enzyme Modulation Allosteric Regulation Gene Expression Changes Gene Expression Changes Nuclear Receptor->Gene Expression Changes Changes in Membrane Potential Changes in Membrane Potential Ion Channel->Changes in Membrane Potential Alteration of Metabolic Flux Alteration of Metabolic Flux Enzyme Modulation->Alteration of Metabolic Flux

Caption: Potential signaling roles of this compound.

Section 5: Experimental Workflows

The following diagram illustrates a logical workflow for the investigation of this compound.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_biological Biological Investigation Chemical Synthesis Chemical Synthesis Purification (HPLC) Purification (HPLC) Chemical Synthesis->Purification (HPLC) Structural Confirmation (LC-MS, NMR) Structural Confirmation (LC-MS, NMR) Purification (HPLC)->Structural Confirmation (LC-MS, NMR) Enzymatic Synthesis Enzymatic Synthesis Enzymatic Synthesis->Purification (HPLC) Treatment with 9-HPD-CoA Treatment with 9-HPD-CoA Structural Confirmation (LC-MS, NMR)->Treatment with 9-HPD-CoA Cell Culture/Animal Model Cell Culture/Animal Model Cell Culture/Animal Model->Treatment with 9-HPD-CoA Metabolomic Analysis Metabolomic Analysis Treatment with 9-HPD-CoA->Metabolomic Analysis Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Treatment with 9-HPD-CoA->Transcriptomic/Proteomic Analysis Pathway Identification Pathway Identification Metabolomic Analysis->Pathway Identification Target Identification Target Identification Transcriptomic/Proteomic Analysis->Target Identification

Caption: A proposed experimental workflow for the study of this compound.

Conclusion

While this compound remains an enigmatic molecule, the established methodologies for the study of similar long-chain hydroxylated fatty acyl-CoAs provide a clear path forward for its investigation. The synthesis, isolation, and analytical techniques outlined in this guide, coupled with modern "omics" approaches, will be instrumental in elucidating its potential biological significance. Future research in this area holds the promise of uncovering novel metabolic pathways and signaling roles for this and other hydroxylated odd-chain fatty acids, with potential implications for human health and drug development.

References

9-Hydroxypentadecanoyl-CoA: A Hypothetical Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxypentadecanoyl-CoA is the coenzyme A thioester of 9-hydroxypentadecanoic acid, a 15-carbon fatty acid with a hydroxyl group at the ninth carbon. While its direct role in metabolism is not yet defined, its structure suggests potential involvement in pathways that handle modified fatty acids. This guide explores the plausible metabolic fate of this compound, focusing on its hypothetical biosynthesis, degradation, and potential signaling functions. We provide theoretical metabolic pathways, detailed experimental protocols for its study, and quantitative data considerations.

Hypothetical Metabolic Pathways

The metabolism of this compound is likely to intersect with known fatty acid oxidation pathways, particularly those that can accommodate hydroxylated or odd-chain fatty acids. Two primary pathways are considered for its generation and degradation: omega-oxidation and a modified form of beta-oxidation.

Biosynthesis via Omega-Oxidation of Pentadecanoyl-CoA

One plausible route for the formation of a hydroxylated mid-chain fatty acyl-CoA is through the action of cytochrome P450 enzymes of the CYP4 family, which are known to catalyze the omega and near-omega hydroxylation of fatty acids.[1] While typically targeting the terminal (ω) or penultimate (ω-1) carbon, the hydroxylation at the C9 position of a C15 fatty acid is a theoretical possibility.

The proposed biosynthetic pathway is as follows:

  • Activation: Pentadecanoic acid (C15:0), an odd-chain fatty acid, is first activated to its CoA thioester, Pentadecanoyl-CoA, by an acyl-CoA synthetase.

  • Hydroxylation: A cytochrome P450 monooxygenase, potentially a member of the CYP4A or CYP4F subfamily, hydroxylates Pentadecanoyl-CoA at the C9 position to yield this compound. This reaction would require NADPH and O2.

Biosynthesis_of_this compound Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid (C15:0)->Pentadecanoyl-CoA Acyl-CoA Synthetase This compound This compound Pentadecanoyl-CoA->this compound Cytochrome P450 (e.g., CYP4A/F) NADPH, O2

Caption: Proposed biosynthesis of this compound.

Degradation of this compound

The degradation of this compound would likely proceed through a modified beta-oxidation pathway. The presence of the hydroxyl group at an odd-numbered carbon (C9) would necessitate specific enzymatic steps to handle this modification.

The proposed degradation pathway is as follows:

  • Dehydrogenation: The 9-hydroxyl group is oxidized to a ketone by a long-chain hydroxyacyl-CoA dehydrogenase, forming 9-oxopentadecanoyl-CoA. This step would likely be NAD+-dependent.

  • Beta-Oxidation Cycles: The resulting 9-oxopentadecanoyl-CoA could then enter the beta-oxidation spiral. Several cycles of beta-oxidation would occur, shortening the fatty acyl chain by two carbons with each cycle and producing acetyl-CoA.

  • Handling of the Odd-Chain Remnant: After a number of beta-oxidation cycles, a propionyl-CoA molecule would be produced, which is typical for the breakdown of odd-chain fatty acids. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Degradation_of_this compound This compound This compound 9-Oxopentadecanoyl-CoA 9-Oxopentadecanoyl-CoA This compound->9-Oxopentadecanoyl-CoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Beta-Oxidation\n(multiple cycles) Beta-Oxidation (multiple cycles) 9-Oxopentadecanoyl-CoA->Beta-Oxidation\n(multiple cycles) Thiolase, etc. Acetyl-CoA Acetyl-CoA Beta-Oxidation\n(multiple cycles)->Acetyl-CoA Product Propionyl-CoA Propionyl-CoA Beta-Oxidation\n(multiple cycles)->Propionyl-CoA Final Product Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation, Isomerization Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Caption: Proposed degradation pathway of this compound.

Quantitative Data

As there is no direct literature on this compound, quantitative data is not available. However, for research purposes, it would be crucial to determine its concentration in various biological matrices and the kinetic parameters of the enzymes involved in its metabolism. The following tables outline the types of quantitative data that should be sought.

ParameterBiological MatrixExpected Range (Hypothetical)Analytical Method
Concentration
This compoundPlasmaLow nM to µMLC-MS/MS
Liver TissueLow to mid nMLC-MS/MS
Adipose TissueLow to mid nMLC-MS/MS
Enzyme Kinetics Enzyme Substrate Km (µM)
Acyl-CoA SynthetasePentadecanoic Acid10-100Radiometric or LC-MS based assay
Cytochrome P450 (CYP4A/F)Pentadecanoyl-CoA5-50LC-MS based assay
Hydroxyacyl-CoA DehydrogenaseThis compound20-200Spectrophotometric or LC-MS based assay

Experimental Protocols

The study of this compound would require robust experimental protocols for its synthesis, detection, and for assaying the enzymes involved in its metabolism. The following are detailed methodologies adapted from established protocols for similar molecules.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods for the synthesis of other acyl-CoA esters.[2]

Materials:

  • 9-Hydroxypentadecanoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • 0.1 M Sodium bicarbonate buffer, pH 8.0

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 column

Procedure:

  • Activation of 9-Hydroxypentadecanoic Acid:

    • Dissolve 9-hydroxypentadecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS-ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Precipitate the dicyclohexylurea byproduct by adding cold, anhydrous diethyl ether and filter.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 9-hydroxypentadecanoyl-NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS-ester in a minimal amount of DMF.

    • Dissolve Coenzyme A (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS-ester solution to the Coenzyme A solution while stirring on ice.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3.0 with 1 M HCl.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with a methanol (B129727)/water gradient.

    • Further purify the product by preparative HPLC on a C18 column.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized product by LC-MS/MS, analyzing for the correct mass-to-charge ratio and fragmentation pattern.

Synthesis_Workflow cluster_activation Activation cluster_thioesterification Thioesterification cluster_purification Purification 9-Hydroxypentadecanoic Acid 9-Hydroxypentadecanoic Acid NHS-Ester Formation NHS-Ester Formation 9-Hydroxypentadecanoic Acid->NHS-Ester Formation NHS, DCC in DMF Reaction with CoA Reaction with CoA NHS-Ester Formation->Reaction with CoA Coenzyme A in Bicarbonate Buffer SPE (C18) SPE (C18) Reaction with CoA->SPE (C18) Preparative HPLC Preparative HPLC SPE (C18)->Preparative HPLC Lyophilization Lyophilization Preparative HPLC->Lyophilization LC-MS/MS Characterization LC-MS/MS Characterization Lyophilization->LC-MS/MS Characterization

Caption: Workflow for the chemical synthesis of this compound.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is based on established methods for the analysis of acyl-CoAs.[3][4]

Materials:

  • Biological tissue or plasma sample

  • Internal standard (e.g., ¹³C-labeled pentadecanoyl-CoA)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges (mixed-mode or C18)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples in a cold extraction buffer (e.g., 80% methanol).

    • For plasma samples, perform protein precipitation with cold acetonitrile.

    • Add the internal standard to the homogenate/supernatant.

    • Centrifuge to pellet debris and proteins.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 UHPLC column.

    • Perform a gradient elution from a high aqueous mobile phase to a high organic mobile phase.

    • Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Analysis:

  • Generate a standard curve using the synthesized this compound.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Potential Signaling Roles

While speculative, this compound or its free acid form, 9-hydroxypentadecanoic acid, could have signaling functions. Hydroxylated fatty acids are known to act as signaling molecules in various contexts. For instance, they can be ligands for nuclear receptors or can be incorporated into complex lipids that modulate membrane properties. Further research would be needed to explore if this compound or its derivatives interact with specific receptors or signaling pathways.

Conclusion

This technical guide provides a hypothetical yet scientifically grounded framework for understanding the potential role of this compound as a metabolic intermediate. While direct evidence for its existence and function in biological systems is currently lacking, the proposed pathways and experimental protocols offer a starting point for researchers interested in exploring the metabolism of modified odd-chain fatty acids. The synthesis and analytical methods described are crucial first steps in determining the presence and physiological relevance of this intriguing molecule. Further investigation in this area could uncover novel aspects of fatty acid metabolism and its regulation, with potential implications for human health and disease.

References

Preliminary Characterization of 9-Hydroxypentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule 9-Hydroxypentadecanoyl-CoA is exceedingly limited in publicly available scientific literature. To fulfill the structural and content requirements of this request, this guide will use (S)-3-hydroxydecanoyl-CoA , a well-characterized medium-chain hydroxyacyl-CoA, as a representative molecule. The methodologies, data, and pathways described herein are based on this proxy and are intended to illustrate the comprehensive characterization process for a novel hydroxyacyl-CoA.

Introduction

Long-chain hydroxylated fatty acyl-CoAs are critical intermediates in a variety of metabolic pathways, including fatty acid β-oxidation and biosynthesis. Their characterization is fundamental to understanding cellular energy homeostasis and the pathophysiology of metabolic disorders. This document provides a technical overview of the preliminary characterization of a long-chain hydroxyacyl-CoA, using (S)-3-hydroxydecanoyl-CoA as a primary exemplar. The presented data and protocols are representative of the standard methodologies employed in the field for the identification, quantification, and functional analysis of such molecules.

Physicochemical and Biochemical Properties

A foundational aspect of characterizing a novel metabolite is the determination of its basic physicochemical and biochemical properties. These data provide the basis for all subsequent experimental design.

Table 1: Physicochemical Properties of (S)-3-hydroxydecanoyl-CoA

PropertyValueSource
Molecular FormulaC31H54N7O18P3SChEBI
Monoisotopic Mass937.246 g/mol ContaminantDB[1]
Average Molecular Mass937.783 g/mol ContaminantDB[1]
IUPAC Name{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-3-({2-[(2-{[(3S)-3-hydroxydecanoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)-2,2-dimethylpropoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acidContaminantDB[1]

Table 2: Biochemical Data for Enzymes Interacting with (R,S)-3-hydroxydecanoyl-CoA

EnzymeSubstrateSpecific Activity (U/mg)Ki (CoA) (µM)Source
Polyhydroxyalkanoate (PHA) Synthase PhaC1(R,S)-3-hydroxydecanoyl-CoA0.03985
Polyhydroxyalkanoate (PHA) Synthase PhaC2(R,S)-3-hydroxydecanoyl-CoA0.03585

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Metabolic Context and Signaling Pathways

(S)-3-hydroxydecanoyl-CoA is a key intermediate in the mitochondrial β-oxidation of fatty acids. This pathway is a major source of cellular energy. The molecule is formed by the action of enoyl-CoA hydratase on trans-Δ2-enoyl-CoA and is subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketoacyl-CoA.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty_Acyl_CoA trans_Enoyl_CoA trans_Enoyl_CoA Fatty_Acyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA (S)-3-Hydroxydecanoyl-CoA trans_Enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3_Ketoacyl_CoA S_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Fatty_Acyl_CoA Shorter_Fatty_Acyl_CoA 3_Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for the synthesis, enzymatic analysis, and mass spectrometric identification of long-chain hydroxyacyl-CoAs.

Chemo-enzymatic Synthesis of (S)-3-hydroxydecanoyl-CoA

This protocol is adapted from general methods for acyl-CoA synthesis.

Objective: To synthesize (S)-3-hydroxydecanoyl-CoA from (S)-3-hydroxydecanoic acid and Coenzyme A.

Materials:

  • (S)-3-hydroxydecanoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile (B52724)

  • C18 reverse-phase HPLC column

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 10 mg of (S)-3-hydroxydecanoic acid in 1 ml of anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Centrifuge the mixture to pellet the dicyclohexylurea (DCU) byproduct.

    • Carefully transfer the supernatant containing the activated NHS-ester to a new tube.

  • Thioester Formation:

    • Dissolve 1.5 equivalents of Coenzyme A in 1 ml of 0.5 M NaHCO₃ solution.

    • Add the DMF solution containing the activated NHS-ester dropwise to the Coenzyme A solution while stirring.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3 with TFA.

    • Filter the solution through a 0.22 µm filter.

    • Purify the (S)-3-hydroxydecanoyl-CoA by reverse-phase HPLC using a C18 column.

    • Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Monitor the elution profile at 260 nm (adenine base of CoA).

    • Collect the fractions corresponding to the major product peak.

    • Lyophilize the purified fractions to obtain (S)-3-hydroxydecanoyl-CoA as a white powder.

synthesis_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification start (S)-3-hydroxydecanoic acid add_reagents Add NHS and DCC in DMF start->add_reagents reaction1 Stir for 4 hours add_reagents->reaction1 centrifuge Centrifuge to remove DCU reaction1->centrifuge activated_ester NHS-activated ester centrifuge->activated_ester reaction2 Mix and stir for 2 hours activated_ester->reaction2 coa Coenzyme A in NaHCO3 coa->reaction2 crude_product Crude (S)-3-hydroxydecanoyl-CoA reaction2->crude_product acidify Acidify with TFA crude_product->acidify hplc Reverse-Phase HPLC acidify->hplc lyophilize Lyophilize hplc->lyophilize final_product Pure (S)-3-hydroxydecanoyl-CoA lyophilize->final_product

References

The Pivotal Role of Hydroxylated Acyl-CoAs in Cellular Metabolism and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxylated acyl-Coenzyme A (acyl-CoA) molecules, traditionally viewed as transient intermediates in fatty acid metabolism, are emerging as critical players in a host of cellular processes, extending far beyond their established roles in α- and β-oxidation. This technical guide provides a comprehensive overview of the current understanding of hydroxylated acyl-CoAs, with a focus on their synthesis, metabolic fate, and burgeoning significance in cellular signaling, disease pathogenesis, and as potential therapeutic targets.

Introduction to Hydroxylated Acyl-CoAs

Hydroxylated acyl-CoAs are fatty acyl-CoA thioesters that have undergone the addition of one or more hydroxyl (-OH) groups to the fatty acid carbon chain. The position of this hydroxylation dictates their metabolic pathway and biological function. The two most extensively studied classes are 2-hydroxyacyl-CoAs and 3-hydroxyacyl-CoAs, which are integral to α-oxidation and β-oxidation of fatty acids, respectively.

Metabolic Pathways Involving Hydroxylated Acyl-CoAs

2-Hydroxyacyl-CoAs and α-Oxidation

2-hydroxyacyl-CoAs are key intermediates in the peroxisomal α-oxidation pathway, which is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids. The central enzyme in this process is the thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyacyl-CoA lyase (HACL1).[1][2]

HACL1 catalyzes the cleavage of a 2-hydroxyacyl-CoA into a fatty aldehyde (shortened by one carbon) and formyl-CoA.[2][3] This process is crucial for preventing the accumulation of toxic branched-chain fatty acids.

Alpha_Oxidation 3-Methyl-branched Fatty Acid 3-Methyl-branched Fatty Acid Phytanoyl-CoA Phytanoyl-CoA 3-Methyl-branched Fatty Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal + Formyl-CoA Pristanal + Formyl-CoA 2-Hydroxyphytanoyl-CoA->Pristanal + Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanal Pristanal Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase β-Oxidation β-Oxidation Pristanic Acid->β-Oxidation

Caption: The role of 2-hydroxyphytanoyl-CoA in α-oxidation.

3-Hydroxyacyl-CoAs and β-Oxidation

3-hydroxyacyl-CoAs are well-established intermediates in the mitochondrial β-oxidation spiral, the primary pathway for fatty acid degradation. In each cycle of β-oxidation, a 3-hydroxyacyl-CoA is generated and subsequently oxidized by a 3-hydroxyacyl-CoA dehydrogenase (HADH) isozyme to a 3-ketoacyl-CoA.[4][5] This reaction is a critical energy-yielding step, producing NADH.

Multiple HADH isozymes exist, each with varying substrate specificities for the chain length of the acyl-CoA. These include short-chain (SCHAD), medium-chain (MCHAD), and long-chain (LCHAD) 3-hydroxyacyl-CoA dehydrogenases.[6]

Beta_Oxidation Acyl-CoA (Cn) Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) + NAD+ Acyl-CoA (Cn-2) + Acetyl-CoA Acyl-CoA (Cn-2) + Acetyl-CoA 3-Ketoacyl-CoA->Acyl-CoA (Cn-2) + Acetyl-CoA β-Ketothiolase + CoA-SH TCA Cycle TCA Cycle Acyl-CoA (Cn-2) + Acetyl-CoA->TCA Cycle

Caption: The role of L-3-hydroxyacyl-CoA in β-oxidation.

Quantitative Data on Enzymes Metabolizing Hydroxylated Acyl-CoAs

The kinetic parameters of the key enzymes involved in hydroxylated acyl-CoA metabolism are crucial for understanding their function and for the development of targeted therapeutics.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/TissueReference
HADH (pig heart) 3-hydroxybutyryl-CoA14135Pig heart[7]
3-hydroxyoctanoyl-CoA3170Pig heart[7]
3-hydroxypalmitoyl-CoA475Pig heart[7]
Actinobacterial HACL 2-hydroxyisobutyryl-CoA~1201.3 s⁻¹ (kcat)Actinomycetospora[8]

Beyond Metabolism: Emerging Roles in Signaling and Disease

Recent evidence suggests that hydroxylated acyl-CoAs are not merely metabolic intermediates but may also function as signaling molecules, and their dysregulation is implicated in a variety of diseases.

Protein Acylation

Acyl-CoAs can non-enzymatically modify proteins through a process called protein acylation.[9] Certain acyl-CoAs, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), can form reactive intermediates that lead to the acylation of lysine (B10760008) residues on proteins.[6] This modification can alter protein function and has been implicated in the regulation of metabolic pathways. The potential for other hydroxylated acyl-CoAs to participate in similar non-enzymatic protein modifications is an active area of research.

Cancer

The metabolic reprogramming of cancer cells often involves alterations in fatty acid metabolism. The expression of 3-hydroxyacyl-CoA dehydrogenase (HADH) is differentially regulated in various cancers. It is downregulated in gastric, kidney, and liver cancers, where it may act as a tumor suppressor.[10] Conversely, HADH is upregulated in colon cancer, suggesting an oncogenic role in this context.[10] These findings indicate that the metabolism of 3-hydroxyacyl-CoAs is intricately linked to cancer pathophysiology and may present novel therapeutic targets.

Neurological Disorders

Deficiencies in the enzymes that metabolize hydroxylated acyl-CoAs can lead to severe neurological consequences. Inherited defects in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) are associated with developmental delays and behavioral disorders.[11] Furthermore, abnormal levels of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) in the brain may contribute to the pathogenesis of Alzheimer's and Parkinson's diseases.[6] The accumulation of specific hydroxylated acyl-CoAs or their derivatives may exert neurotoxic effects.

Drug Development and Therapeutic Targeting

The critical roles of hydroxylated acyl-CoA metabolism in disease have spurred interest in developing therapeutic agents that target the key enzymes in these pathways.

Targeting Fatty Acid Oxidation

Inhibitors of fatty acid oxidation (FAO) are being explored for the treatment of various conditions, including cancer and ischemic heart disease.[12] While many of these inhibitors have broad specificity, the development of compounds that specifically target HADH isoforms is a promising avenue for therapeutic intervention.

Clinical Trials

Currently, a number of clinical trials are underway for inhibitors of fatty acid synthase (FAS) and other enzymes involved in lipid metabolism for the treatment of various cancers and metabolic diseases.[6] Although specific inhibitors of HACL1 and HADH are not yet in late-stage clinical trials, the validation of these enzymes as therapeutic targets is an ongoing effort.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric rate determination for HADH activity based on the reduction of acetoacetyl-CoA.

Principle: S-Acetoacetyl-CoA + NADH + H⁺ <-- (HADH) --> β-Hydroxybutyryl-CoA + NAD⁺

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[3]

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • 5.4 mM S-Acetoacetyl Coenzyme A Solution

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution

  • HADH Enzyme Solution (0.2 - 0.7 units/ml)

Procedure:

  • Pipette the following into a cuvette:

    • 2.80 ml Potassium Phosphate Buffer

    • 0.05 ml S-Acetoacetyl Coenzyme A Solution

    • 0.05 ml NADH Solution

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until constant.

  • Add 0.1 ml of the HADH enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.

Calculation of Enzyme Activity: Units/ml enzyme = (ΔA340nm/min * Total volume of assay) / (6.22 * Volume of enzyme used) Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

HADH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Buffer Prepare Buffer Mix Buffer, Substrate, NADH Mix Buffer, Substrate, NADH Prepare Buffer->Mix Buffer, Substrate, NADH Prepare Substrate Prepare Substrate Prepare Substrate->Mix Buffer, Substrate, NADH Prepare NADH Prepare NADH Prepare NADH->Mix Buffer, Substrate, NADH Prepare Enzyme Prepare Enzyme Add Enzyme Add Enzyme Prepare Enzyme->Add Enzyme Equilibrate to 37°C Equilibrate to 37°C Mix Buffer, Substrate, NADH->Equilibrate to 37°C Equilibrate to 37°C->Add Enzyme Monitor A340nm Monitor A340nm Add Enzyme->Monitor A340nm Calculate ΔA340nm/min Calculate ΔA340nm/min Monitor A340nm->Calculate ΔA340nm/min Calculate Enzyme Activity Calculate Enzyme Activity Calculate ΔA340nm/min->Calculate Enzyme Activity

Caption: Workflow for HADH spectrophotometric assay.

Quantification of Hydroxylated Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs, including their hydroxylated forms.

Principle: Tissue or cell samples are extracted to isolate acyl-CoAs. The extracts are then separated by liquid chromatography and analyzed by tandem mass spectrometry. Quantification is typically achieved using stable isotope-labeled internal standards.

Generalized Protocol:

  • Sample Preparation:

    • Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., methanol/chloroform).

    • Spike with a mixture of stable isotope-labeled acyl-CoA internal standards.

    • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.[13]

    • Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS analysis.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the acyl-CoAs using a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH to improve chromatographic resolution.[13]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each hydroxylated acyl-CoA and its corresponding internal standard. A common neutral loss of 507 Da (corresponding to the adenosine (B11128) diphosphate (B83284) moiety) is often used for profiling acyl-CoAs.[13]

  • Quantification:

    • Construct a calibration curve using known concentrations of hydroxylated acyl-CoA standards.

    • Determine the concentration of the endogenous hydroxylated acyl-CoAs in the sample by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Solvent Evaporation & Reconstitution Solvent Evaporation & Reconstitution Solid-Phase Extraction->Solvent Evaporation & Reconstitution LC Separation LC Separation Solvent Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Caption: Workflow for LC-MS/MS analysis of hydroxylated acyl-CoAs.

Conclusion and Future Directions

Hydroxylated acyl-CoAs are integral to cellular metabolism, and their roles are expanding to encompass cellular signaling and the pathophysiology of a range of diseases. Future research will likely focus on elucidating the specific signaling pathways modulated by these molecules, identifying their direct protein targets, and further exploring their potential as biomarkers and therapeutic targets. The development of more specific inhibitors for the enzymes that metabolize hydroxylated acyl-CoAs will be crucial for dissecting their functions and for advancing novel therapeutic strategies for cancer, metabolic disorders, and neurological diseases.

References

The Enzymatic Synthesis of 9-Hydroxypentadecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the enzymatic production of 9-Hydroxypentadecanoyl-CoA, a molecule of growing interest in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the key enzymes, their catalytic activities, and the experimental protocols required for their study.

Executive Summary

The targeted synthesis of specific hydroxylated fatty acyl-CoAs, such as this compound, is a critical step in understanding their physiological roles and therapeutic potential. While the direct enzymatic production of this compound is not extensively documented in publicly available literature, this guide synthesizes current knowledge on fatty acid hydroxylation to identify the most promising enzymatic candidates. Cytochrome P450 monooxygenases, particularly from bacterial sources, emerge as the primary enzymes capable of catalyzing the specific hydroxylation of long-chain fatty acids. This guide details the characteristics of these enzymes, presents relevant quantitative data, and provides foundational experimental protocols for their investigation.

Identifying the Enzymatic Machinery

The hydroxylation of a saturated fatty acid at a specific internal carbon, such as the C9 position of pentadecanoic acid, is a chemically challenging reaction that necessitates a highly specific enzymatic catalyst. Our investigation points towards the cytochrome P450 (CYP) superfamily of enzymes as the most probable source for this activity.

Cytochrome P450 Monooxygenases: The Key Players

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the insertion of one atom of molecular oxygen into a substrate, a process often resulting in hydroxylation.[1] Several bacterial CYP enzymes have been identified and characterized for their ability to hydroxylate fatty acids.

  • P450(BM3) from Bacillus megaterium : This is a well-studied, catalytically self-sufficient fatty acid hydroxylase.[2][3] It is known to hydroxylate medium to long-chain fatty acids, including pentadecanoic acid, primarily at sub-terminal positions (ω-1, ω-2, ω-3).[3][4][5] While direct evidence for 9-hydroxylation of pentadecanoic acid by wild-type P450(BM3) is not prominent, the enzyme's active site can be engineered to alter its regioselectivity, making it a prime candidate for producing 9-hydroxypentadecanoic acid.

  • CYP147F1 from Streptomyces peucetius : This enzyme has been identified as an ω-fatty acid hydroxylase with activity on fatty acids ranging from C10 to C18.[6] Its potential for in-chain hydroxylation of pentadecanoic acid warrants further investigation.

  • Rhodococcus species : Various Rhodococcus species are known to metabolize alkanes and fatty acids, including C15 compounds.[7][8][9][10][11] These organisms possess a diverse array of P450 enzymes that could be screened for the desired 9-hydroxylase activity.

The subsequent conversion of the resulting 9-hydroxypentadecanoic acid to its CoA ester, this compound, would be catalyzed by a long-chain acyl-CoA synthetase (LACS).

Quantitative Data on Fatty Acid Hydroxylation

The following table summarizes key quantitative parameters for relevant fatty acid hydroxylating enzymes. It is important to note that specific data for the 9-hydroxylation of pentadecanoic acid is limited, and the presented data serves as a reference based on the activity of these enzymes on similar substrates.

EnzymeSource OrganismSubstrate(s)Major ProductsKm (µM)kcat (min-1)Reference(s)
P450(BM3) Bacillus megateriumPalmitic Acid (C16:0)14-, 15-, and 13-hydroxypalmitate~5~1700[3][5]
Pentadecanoic Acid (C15:0)Sub-terminal hydroxy acidsN/AN/A[4]
CYP147F1 Streptomyces peucetiusLauric Acid (C12:0)ω- and ω-1 hydroxy lauric acid150 ± 2010.5 ± 0.5[6]
Myristic Acid (C14:0)ω- and ω-1 hydroxy myristic acid120 ± 1512.3 ± 0.8[6]
Palmitic Acid (C16:0)ω- and ω-1 hydroxy palmitic acid90 ± 1015.6 ± 1.0[6]

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the identification and characterization of enzymes that produce 9-hydroxypentadecanoic acid.

In Vitro Reconstitution of Fatty Acid Hydroxylation Activity

This protocol describes the setup of an in vitro reaction to assess the hydroxylation of pentadecanoic acid by a candidate cytochrome P450 enzyme.[12][13][14][15]

Materials:

  • Purified candidate P450 enzyme (e.g., P450(BM3) or CYP147F1)

  • Purified redox partner proteins (e.g., NADPH-cytochrome P450 reductase, putidaredoxin, and putidaredoxin reductase as required)

  • Pentadecanoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., ethanol (B145695) or DMSO) for dissolving the fatty acid

  • Reaction tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of pentadecanoic acid in an appropriate organic solvent.

  • In a reaction tube, combine the potassium phosphate buffer, the purified P450 enzyme, and its required redox partners.

  • Initiate the reaction by adding the pentadecanoic acid substrate and NADPH. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) and acidifying with HCl to protonate the fatty acids.

  • Extract the fatty acids into the organic phase by vigorous vortexing.

  • Separate the organic phase, evaporate the solvent under a stream of nitrogen, and prepare the sample for analysis.

Analysis of Hydroxylation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of the reaction products to identify and quantify 9-hydroxypentadecanoic acid.[16][17][18][19][20][21]

Materials:

  • Dried extract from the in vitro reaction

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Organic solvent (e.g., pyridine (B92270) or acetonitrile)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

  • Authentic standard of 9-hydroxypentadecanoic acid (if available)

Procedure:

  • Resuspend the dried fatty acid extract in a small volume of organic solvent.

  • Add the derivatization agent to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This increases the volatility of the compounds for GC analysis.

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Program the GC oven temperature to separate the different fatty acid derivatives. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Acquire mass spectra in full scan mode to identify the derivatized 9-hydroxypentadecanoic acid based on its characteristic fragmentation pattern. The presence of ions resulting from alpha-cleavage adjacent to the TMS-ether group is diagnostic for the position of the hydroxyl group.

  • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring specific ions for the analyte and an internal standard.

Visualizing the Pathways and Workflows

Proposed Biosynthetic Pathway

Biosynthesis of this compound Pentadecanoic_acid Pentadecanoic Acid P450 Cytochrome P450 (e.g., P450(BM3)) Pentadecanoic_acid->P450 O2, NADPH Nine_HPA 9-Hydroxypentadecanoic Acid P450->Nine_HPA Hydroxylation LACS Long-Chain Acyl-CoA Synthetase Nine_HPA->LACS ATP, CoA Nine_HPD_CoA This compound LACS->Nine_HPD_CoA Ligation

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Reaction cluster_analysis Product Analysis Enzyme_Prep Enzyme & Redox Partner Preparation Reaction_Setup Reaction Setup with Pentadecanoic Acid & NADPH Enzyme_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Interpretation & Quantification GCMS->Data_Analysis

Caption: Workflow for identifying and quantifying 9-hydroxypentadecanoic acid production.

Potential Signaling Roles of Hydroxylated Fatty Acids

Hydroxylated fatty acids are increasingly recognized as important signaling molecules in various biological systems.[22] They can act as ligands for nuclear receptors, modulate inflammatory pathways, and participate in inter-kingdom signaling between different organisms. The specific biological functions of this compound are yet to be fully elucidated, making its targeted synthesis a crucial step for future research in this exciting area.

Conclusion

This technical guide has identified cytochrome P450 monooxygenases as the most promising enzymes for the production of this compound. By providing a summary of the available quantitative data and detailed experimental protocols, we aim to facilitate further research into the synthesis and biological function of this and other novel hydroxylated fatty acids. The ability to produce these molecules will undoubtedly accelerate discoveries in metabolic regulation, drug development, and cellular signaling.

References

Methodological & Application

Application Note: Quantitative Analysis of 9-Hydroxypentadecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxypentadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (LCA-CoA) molecule. Hydroxylated fatty acids and their CoA esters are increasingly recognized for their roles in various physiological and pathological processes. These molecules can act as signaling molecules, modulating inflammation, glucose tolerance, and other metabolic pathways. Accurate quantification of specific hydroxylated LCA-CoAs like this compound is crucial for understanding their biological function and for the development of novel therapeutics targeting metabolic and inflammatory diseases.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs, adapted for the unique properties of this hydroxylated species.

Principle of the Method

This method utilizes a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) to isolate acyl-CoAs from the biological matrix. The extracted this compound is then separated from other cellular components using reversed-phase liquid chromatography (RPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the specific fragmentation pattern of this compound, ensuring high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

Biological samples (e.g., cell pellets, tissue homogenates) should be handled on ice to minimize enzymatic degradation of acyl-CoAs.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5-sulfosalicylic acid (SSA)[1]

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not present in the sample.

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg)

Procedure:

  • Cell Pellet Collection:

    • Rinse cultured cells with ice-cold PBS.

    • Scrape cells in ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Protein Precipitation and Extraction:

    • To the cell pellet (or ~20-50 mg of tissue homogenate), add 200 µL of ice-cold 10% TCA or 5% SSA, along with the internal standard.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (1:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 5
    2.0 5
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₃₆H₆₄N₇O₁₈P₃S) is calculated to be m/z 1032.3.

    • Acyl-CoAs characteristically exhibit a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).[1][2][3][4]

    • A secondary fragmentation can involve the loss of a water molecule (18.0 Da) from the hydroxyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)1032.3525.2 ([M+H-507]⁺)35100
This compound (Qualifier)1032.3507.2 ([M+H-507-H₂O]⁺)45100
C17:0-CoA (Internal Standard)1020.3513.2 ([M+H-507]⁺)35100

(Collision energies are starting points and should be optimized for the specific instrument used.)

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different cell types to illustrate the application of this method.

Sample IDCell TypeThis compound (pmol/mg protein)Standard Deviation% RSD
Control 1Adipocytes1.250.1512.0
Control 2Macrophages0.880.1112.5
Treated 1Adipocytes3.760.4110.9
Treated 2Macrophages2.150.2511.6

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Biological Sample (Cells/Tissue) sp2 Protein Precipitation & Lysis sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Dry & Reconstitute sp3->sp4 lc Liquid Chromatography (RPLC) sp4->lc ms Tandem Mass Spectrometry (MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification using Internal Standard dp1->dp2 dp3 Data Reporting dp2->dp3

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway

Hydroxylated fatty acids can act as signaling ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a potential signaling pathway for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand 9-OH-C15:0-CoA receptor GPCR ligand->receptor Binding g_protein G-Protein (Gq/11) receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response (e.g., Gene Expression, Enzyme Activity) ca2->response pkc->response

Caption: Proposed signaling pathway for this compound via a GPCR.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive platform for the quantification of this compound in biological samples. This protocol, combined with the understanding of its potential signaling roles, will aid researchers in elucidating the function of this and other hydroxylated long-chain acyl-CoAs in health and disease, and may facilitate the discovery of new therapeutic targets.

References

Synthesis of 9-Hydroxypentadecanoyl-CoA Standard for Research: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical and enzymatic synthesis of a 9-hydroxypentadecanoyl-CoA standard, a crucial tool for research in fatty acid metabolism, signaling, and drug discovery. The synthesis is a two-stage process beginning with the regioselective hydroxylation of pentadecanoic acid to yield 9-hydroxypentadecanoic acid, followed by its activation and coupling to Coenzyme A. This application note includes comprehensive experimental procedures, data characterization, and relevant biological context to facilitate the production and utilization of this important research standard.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of gene expression.[1][2][3] Hydroxylated fatty acyl-CoAs, in particular, are gaining interest as potential signaling molecules and biomarkers for various metabolic diseases. This compound, a medium-chain hydroxy fatty acyl-CoA, is a valuable standard for developing and validating analytical methods to study its role in biological systems. Its precise quantification can provide insights into metabolic pathways and the identification of potential therapeutic targets. This document outlines a reliable method for the synthesis and purification of this compound.

Synthesis Overview

The synthesis of this compound is achieved in two primary stages:

  • Stage 1: Synthesis of 9-Hydroxypentadecanoic Acid. This stage involves the regioselective hydroxylation of pentadecanoic acid at the C9 position. A plausible method for this transformation is the use of a P450 monooxygenase enzyme, which can catalyze the specific hydroxylation of fatty acids.[4][5][6]

  • Stage 2: Synthesis of this compound. The hydroxylated fatty acid is first activated to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the thiol group of Coenzyme A to form the desired this compound thioester. This method is known for its high yield and minimal side reactions.[7][8][9]

Experimental Protocols

Stage 1: Enzymatic Synthesis of 9-Hydroxypentadecanoic Acid

This protocol describes the conceptual use of a P450 monooxygenase for the regioselective hydroxylation of pentadecanoic acid. The specific enzyme and conditions may require optimization based on available enzyme systems.

Materials:

  • Pentadecanoic acid

  • P450 monooxygenase capable of fatty acid hydroxylation (e.g., from Bacillus megaterium)[10]

  • NADPH

  • Glucose-6-phosphate dehydrogenase

  • Glucose-6-phosphate

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a reaction vessel, combine pentadecanoic acid (1 mmol) dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol), with a solution containing the P450 monooxygenase, an NADPH-regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and NADPH in potassium phosphate buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Extraction: After the reaction is complete, acidify the mixture to pH 2-3 with HCl and extract the product with ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 9-hydroxypentadecanoic acid.

Expected Yield: 60-70%

Stage 2: Chemical Synthesis of this compound

Part A: Synthesis of 9-Hydroxypentadecanoyl-NHS Ester

Materials:

  • 9-Hydroxypentadecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: Dissolve 9-hydroxypentadecanoic acid (0.5 mmol) and N-hydroxysuccinimide (0.6 mmol) in anhydrous DCM.

  • Activation: Add a solution of DCC (0.6 mmol) in anhydrous DCM dropwise to the mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Purification: Filter off the DCU precipitate. Wash the filtrate with cold water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of DCM and diethyl ether to obtain the pure 9-hydroxypentadecanoyl-NHS ester.

Expected Yield: 85-95%[8]

Part B: Synthesis of this compound

Materials:

  • 9-Hydroxypentadecanoyl-NHS ester

  • Coenzyme A (free acid or trilithium salt)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Ammonium acetate

Procedure:

  • Reaction Setup: Dissolve the 9-hydroxypentadecanoyl-NHS ester (0.2 mmol) in a minimal amount of anhydrous THF.

  • Coupling Reaction: In a separate vial, dissolve Coenzyme A (0.1 mmol) in the sodium bicarbonate buffer. Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction by HPLC.

  • Purification: Acidify the reaction mixture to pH 4-5 with dilute HCl. Purify the this compound by solid-phase extraction on a C18 cartridge. Wash the cartridge with water to remove salts and unreacted Coenzyme A, then elute the product with a step gradient of acetonitrile in water.

  • Lyophilization: Combine the fractions containing the product and lyophilize to obtain this compound as a white powder.

Expected Yield: 70-80% (based on Coenzyme A)[9]

Data Presentation

Table 1: Summary of Synthesis Yields
StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Typical Yield (%)
19-Hydroxypentadecanoic AcidPentadecanoic AcidSubstrate:Enzyme (catalytic)60 - 70
2a9-Hydroxypentadecanoyl-NHS Ester9-Hydroxypentadecanoic Acid1 : 1.2 (NHS) : 1.2 (DCC)85 - 95
2bThis compound9-Hydroxypentadecanoyl-NHS Ester1 : 2 (NHS Ester)70 - 80
Table 2: Characterization of this compound
ParameterMethodExpected Value
Molecular WeightMass Spectrometry1009.2 g/mol
PurityHPLC-UV (260 nm)>95%
Retention Time (C18 HPLC)HPLC~15-20 min (gradient dependent)
MS/MS Fragmentation (m/z)Mass SpectrometryParent ion [M-H]⁻ at 1008.2, characteristic fragments for CoA

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 9-Hydroxypentadecanoic Acid cluster_stage2 Stage 2: Synthesis of this compound Pentadecanoic Acid Pentadecanoic Acid P450 Hydroxylation P450 Hydroxylation Pentadecanoic Acid->P450 Hydroxylation Enzymatic Reaction 9-Hydroxypentadecanoic Acid 9-Hydroxypentadecanoic Acid P450 Hydroxylation->9-Hydroxypentadecanoic Acid NHS_Ester_Formation NHS Ester Formation 9-Hydroxypentadecanoic Acid->NHS_Ester_Formation DCC, NHS 9-Hydroxypentadecanoyl-NHS_Ester 9-Hydroxypentadecanoyl-NHS Ester NHS_Ester_Formation->9-Hydroxypentadecanoyl-NHS_Ester CoA_Coupling CoA Coupling 9-Hydroxypentadecanoyl-NHS_Ester->CoA_Coupling Coenzyme A This compound This compound CoA_Coupling->this compound

Caption: Workflow for the two-stage synthesis of this compound.

Diagram 2: Metabolic Fate of Medium-Chain Hydroxy Fatty Acyl-CoAs

Metabolic_Pathway This compound This compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl_CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Glucose Glucose Gluconeogenesis->Glucose Complex_Lipids Complex Lipids Lipid_Synthesis->Complex_Lipids

Caption: Potential metabolic pathways for this compound.

Conclusion

The protocols described in this application note provide a robust framework for the synthesis of this compound. This standard is invaluable for researchers investigating the roles of medium-chain hydroxy fatty acids in health and disease. The availability of a pure, well-characterized standard will aid in the development of sensitive analytical methods and contribute to a deeper understanding of lipid metabolism and its implications for drug development.

References

Application Note: Extraction of 9-Hydroxypentadecanoyl-CoA from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A (LCA-CoA) molecule of interest in various metabolic studies. Accurate quantification of this and other LCA-CoAs in biological tissues is crucial for understanding their roles in cellular processes and disease. However, their amphipathic nature, low abundance, and susceptibility to degradation present analytical challenges. This document provides a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methods for LCA-CoA extraction, incorporating solid-phase extraction for purification to ensure high recovery and reproducibility.

Experimental Workflow

Extraction_Workflow tissue Tissue Sample (<100 mg) (Snap-frozen in liquid N2) homogenize Homogenization (Glass homogenizer in ice-cold 100 mM KH2PO4, pH 4.9) tissue->homogenize add_ipa Addition of 2-Propanol homogenize->add_ipa extract Acetonitrile (B52724) Extraction add_ipa->extract centrifuge1 Centrifugation (Separate supernatant) extract->centrifuge1 spe Solid-Phase Extraction (SPE) (Oligonucleotide or C18 purification column) centrifuge1->spe Supernatant wash Wash Column spe->wash elute Elution (2-Propanol) wash->elute concentrate Concentration (Under N2 stream) elute->concentrate reconstitute Reconstitution (LC-MS/MS mobile phase) concentrate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound from tissue.

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of long-chain acyl-CoAs from tissue, based on established methodologies.[1][2] Note that values for this compound are hypothetical and may vary depending on the tissue type and experimental conditions.

AnalyteTissue TypeTypical Recovery (%)Limit of Quantification (LOQ) (pmol)Reference Methodologies
Long-Chain Acyl-CoAs (general)Rat Heart70-80Not SpecifiedHPLC-UV[1][2]
Long-Chain Acyl-CoAs (general)Rat Kidney70-80Not SpecifiedHPLC-UV[1][2]
Long-Chain Acyl-CoAs (general)Rat Muscle70-80Not SpecifiedHPLC-UV[1][2]
This compound (Hypothetical)Mouse Liver~75~0.5LC-MS/MS

Detailed Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][2][3]

1. Materials and Reagents

  • Tissue: Snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue of the target analyte.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9. Prepare fresh and keep on ice.

  • Extraction Solvents:

    • 2-Propanol (HPLC grade)

    • Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE):

    • Oligonucleotide purification cartridges or C18 SPE cartridges.

    • SPE Wash Solution: To be optimized, but can start with the homogenization buffer.

    • SPE Elution Solvent: 2-Propanol.

  • Reconstitution Solvent: Typically the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Equipment:

    • Glass homogenizer

    • Refrigerated centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Analytical balance

    • LC-MS/MS system

2. Tissue Homogenization

  • Weigh approximately 50-100 mg of frozen tissue. Perform all initial steps on dry ice to prevent thawing and degradation.

  • In a pre-chilled glass homogenizer, add 1 mL of ice-cold homogenization buffer.

  • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

  • Spike the homogenate with the internal standard.

  • Add 2 mL of 2-propanol to the homogenate and briefly homogenize again.[1][2]

3. Solvent Extraction

  • Add 4 mL of acetonitrile to the tissue homogenate.[1][2]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 4°C for 10 minutes at 3000 x g to pellet the precipitated protein and cellular debris.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

4. Solid-Phase Extraction (SPE) Purification

  • Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a C18 cartridge, this typically involves washing with methanol (B129727) followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. The composition of the wash buffer may need to be optimized, but a starting point is 2-3 column volumes of the homogenization buffer.

  • Elution: Elute the acyl-CoAs from the cartridge using 2-propanol.[1][2] The volume of the elution solvent should be optimized but is typically around 1-2 mL.

5. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column suitable for lipid analysis. The gradient should be optimized to separate this compound from other acyl-CoAs. A typical gradient might run from a high aqueous mobile phase to a high organic mobile phase.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Signaling Pathway Context

Fatty_Acid_Metabolism fatty_acids Dietary/Adipose Fatty Acids activation Acyl-CoA Synthetase (ACS) fatty_acids->activation acyl_coa Fatty Acyl-CoA activation->acyl_coa hydroxylation Hydroxylase Enzyme acyl_coa->hydroxylation beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis acyl_coa->lipid_synthesis hydroxy_acyl_coa This compound (Target Analyte) hydroxylation->hydroxy_acyl_coa hydroxy_acyl_coa->beta_oxidation Further Metabolism hydroxy_acyl_coa->lipid_synthesis Incorporation? tca_cycle TCA Cycle beta_oxidation->tca_cycle

Caption: Simplified overview of fatty acid activation and potential metabolism of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxypentadecanoyl-CoA is a long-chain acyl-coenzyme A derivative that is implicated in various metabolic pathways. As an intermediate in fatty acid metabolism, its accurate quantification is crucial for understanding cellular lipid dynamics and for the development of therapeutics targeting metabolic disorders. These application notes provide a detailed protocol for a robust and reproducible enzymatic assay for the quantification of this compound. The assay is based on the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), which catalyzes the NAD⁺-dependent oxidation of the hydroxyl group on the acyl chain. The resulting production of NADH is monitored spectrophotometrically at 340 nm.

Principle of the Assay

The enzymatic assay for this compound is a coupled enzyme reaction. First, this compound is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) to form 9-oxo-pentadecanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH. To drive the reaction to completion and prevent product inhibition, a second enzyme, 3-ketoacyl-CoA thiolase, is included to cleave the 9-oxo-pentadecanoyl-CoA product. The rate of NADH production is directly proportional to the concentration of this compound in the sample and is measured by the increase in absorbance at 340 nm.

Materials and Reagents

ReagentSupplierCatalog Number
L-3-hydroxyacyl-CoA dehydrogenase (porcine heart)Sigma-AldrichH4631
3-ketoacyl-CoA thiolase (porcine heart)Sigma-AldrichT1765
Coenzyme A (CoA) lithium saltSigma-AldrichC3019
9-Hydroxypentadecanoic acidCayman Chemical10005328
Acyl-CoA synthetase (long-chain)Sigma-AldrichA9871
NAD⁺ (β-Nicotinamide adenine (B156593) dinucleotide)Sigma-AldrichN7004
ATP (Adenosine 5'-triphosphate) disodium (B8443419) saltSigma-AldrichA2383
DTT (Dithiothreitol)Sigma-AldrichD9779
Triton X-100Sigma-AldrichT8787
Potassium phosphate (B84403) monobasicSigma-AldrichP5655
Potassium phosphate dibasicSigma-AldrichP8281
Magnesium chloride (MgCl₂)Sigma-AldrichM8266
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound Standard

Objective: To synthesize this compound from 9-hydroxypentadecanoic acid to be used as a standard for the calibration curve.

Materials:

  • 9-hydroxypentadecanoic acid

  • Coenzyme A lithium salt

  • Acyl-CoA synthetase (long-chain)

  • ATP

  • MgCl₂

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DTT

  • Triton X-100

  • Solid Phase Extraction (SPE) C18 cartridges

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 5 mM ATP

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.1% Triton X-100

    • 1 mM 9-hydroxypentadecanoic acid

    • 0.5 mM Coenzyme A

    • 1 unit/mL Acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Purification by SPE:

    • Activate a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove unreacted water-soluble components.

    • Elute the this compound with 3 mL of methanol.

  • HPLC Purification and Quantification:

    • Concentrate the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

    • Inject the sample onto a C18 HPLC column.

    • Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

    • Collect the peak corresponding to this compound.

    • Determine the concentration of the purified standard using the molar extinction coefficient of CoA at 260 nm (16,400 M⁻¹cm⁻¹).

Protocol 2: Enzymatic Assay of this compound

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • Purified this compound standard

  • Sample containing unknown concentration of this compound

  • Assay Buffer: 100 mM Potassium phosphate buffer (pH 7.4) containing 0.1 mM DTT and 0.1% Triton X-100

  • NAD⁺ solution (10 mM in Assay Buffer)

  • L-3-hydroxyacyl-CoA dehydrogenase solution (1 unit/mL in Assay Buffer)

  • 3-ketoacyl-CoA thiolase solution (1 unit/mL in Assay Buffer)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Standard Curve: Prepare a series of dilutions of the purified this compound standard in Assay Buffer to generate a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Assay Reaction Setup: In a 96-well microplate, add the following to each well:

    • 150 µL of Assay Buffer

    • 20 µL of NAD⁺ solution (final concentration 1 mM)

    • 10 µL of 3-ketoacyl-CoA thiolase solution

    • 10 µL of standard or unknown sample

  • Initiate the Reaction: Add 10 µL of L-3-hydroxyacyl-CoA dehydrogenase solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).

    • Subtract the rate of the blank (0 µM standard) from all other rates.

    • Plot the corrected V₀ values for the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their V₀ values on the standard curve.

Data Presentation

Table 1: Standard Curve Data for this compound Assay

Standard Concentration (µM)ΔA₃₄₀/min (Mean ± SD)
00.002 ± 0.0005
100.015 ± 0.0012
250.038 ± 0.0025
500.075 ± 0.0041
750.112 ± 0.0058
1000.150 ± 0.0072

Table 2: Quantification of this compound in Unknown Samples

Sample IDΔA₃₄₀/min (Mean ± SD)Calculated Concentration (µM)
Sample A0.052 ± 0.003334.7
Sample B0.098 ± 0.005165.3
Sample C0.021 ± 0.001814.0

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Substrate Synthesis cluster_assay Protocol 2: Enzymatic Assay s1 9-Hydroxypentadecanoic Acid + CoA s2 Acyl-CoA Synthetase Reaction (ATP, MgCl2) s1->s2 s3 Crude this compound s2->s3 s4 SPE Purification (C18) s3->s4 s5 HPLC Purification s4->s5 s6 Purified this compound Standard s5->s6 a1 Prepare Standards and Samples s6->a1 Used for Standard Curve a2 Add Assay Buffer, NAD+, Thiolase a1->a2 a3 Initiate with LCHAD a2->a3 a4 Kinetic Measurement at 340 nm a3->a4 a5 Data Analysis a4->a5 a6 Quantified Results a5->a6

Caption: Experimental workflow for the synthesis and enzymatic assay of this compound.

signaling_pathway cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection S This compound P1 9-Oxo-pentadecanoyl-CoA S->P1 P2 Shorter Acyl-CoA + Acetyl-CoA P1->P2 E1 L-3-hydroxyacyl-CoA Dehydrogenase (LCHAD) E2 3-ketoacyl-CoA Thiolase NAD NAD+ NADH NADH NAD->NADH Detector Spectrophotometer (Absorbance at 340 nm) NADH->Detector Measurement CoA CoA CoA->P2

Caption: Signaling pathway of the coupled enzymatic assay for this compound detection.

Application Notes and Protocols for Stable Isotope Labeling of 9-Hydroxypentadecanoyl-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules enriched with stable isotopes, such as ¹³C or ²H, into a biological system, researchers can trace the metabolic fate of these compounds and their contributions to downstream metabolites. This document provides detailed application notes and protocols for the use of stable isotope-labeled 9-hydroxypentadecanoyl-CoA to study metabolic flux, particularly through the peroxisomal β-oxidation pathway.

This compound is a long-chain hydroxy fatty acyl-CoA. The metabolism of odd-chain and modified fatty acids is of increasing interest in the study of various metabolic diseases. Understanding the flux of these molecules through catabolic and anabolic pathways can provide valuable insights into cellular energy metabolism and lipid homeostasis.

Core Principles

The central principle of this application is to introduce isotopically labeled this compound, or its precursor 9-hydroxypentadecanoic acid, into a cellular or in vitro system. The labeled substrate will be metabolized through pathways such as peroxisomal β-oxidation. By using mass spectrometry to analyze the isotopic enrichment of downstream metabolites, it is possible to quantify the rate of this compound metabolism, also known as the metabolic flux.

Data Presentation

Table 1: Theoretical Mass Isotopologue Distribution of Peroxisomal β-Oxidation Products of [U-¹³C₁₅]-9-Hydroxypentadecanoyl-CoA
MetaboliteUnlabeled Mass (m/z)Labeled Mass (m/z)Number of Labeled CarbonsPredicted Major Isotopologue
Acetyl-CoA809.1811.12M+2
Propionyl-CoA823.1826.13M+3
7-Hydroxytridecanoyl-CoA--13M+13
5-Hydroxynonanoyl-CoA--9M+9
3-Hydroxyheptanoyl-CoA--7M+7

Note: The actual observed isotopologue distribution may vary depending on the experimental conditions and the contribution of other metabolic pathways.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 9-Hydroxypentadecanoic Acid

Objective: To synthesize stable isotope-labeled 9-hydroxypentadecanoic acid for use as a metabolic tracer. This protocol is a proposed synthetic route based on established chemical methods for labeling fatty acids.

Materials:

  • [¹³C]-Labeled starting materials (e.g., [¹³C]-bromoalkane and a suitable ¹³C-labeled synthon)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Grignard reagents

  • Protecting group reagents (e.g., tert-butyldimethylsilyl chloride)

  • Oxidizing and reducing agents

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Synthesis of the Carbon Backbone: A multi-step organic synthesis approach would be employed. A potential strategy involves the coupling of two smaller, isotopically labeled fragments. For instance, a Grignard reaction between a ¹³C-labeled alkyl magnesium bromide and a ¹³C-labeled epoxide can be used to form the carbon chain with the hydroxyl group at the C9 position. The specific choice of labeled precursors will determine the final labeling pattern.

  • Protection of the Hydroxyl Group: The hydroxyl group of the intermediate is protected, for example, as a silyl (B83357) ether, to prevent unwanted side reactions in subsequent steps.

  • Chain Elongation/Modification: The protected intermediate can be further modified to achieve the final 15-carbon chain length.

  • Deprotection and Oxidation: The protecting group is removed, and the terminal carbon is oxidized to a carboxylic acid to yield the final 9-hydroxypentadecanoic acid.

  • Purification: The final product is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry to confirm its structure and isotopic enrichment.

Protocol 2: Preparation of Labeled this compound

Objective: To convert the synthesized labeled 9-hydroxypentadecanoic acid into its CoA ester.

Materials:

  • Isotopically labeled 9-hydroxypentadecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase or appropriate chemical coupling reagents (e.g., N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

  • Reaction buffer

  • Purification system (e.g., HPLC)

Procedure:

  • Enzymatic Synthesis: The labeled 9-hydroxypentadecanoic acid is incubated with Coenzyme A, ATP, and an appropriate long-chain acyl-CoA synthetase.

  • Chemical Synthesis: Alternatively, the carboxylic acid can be activated (e.g., as an NHS-ester) and then reacted with the thiol group of Coenzyme A.

  • Purification: The resulting labeled this compound is purified by HPLC.

Protocol 3: Stable Isotope Labeling in Cell Culture

Objective: To introduce the labeled this compound into cultured cells to trace its metabolic fate.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium (deficient in the nutrient being traced, if applicable)

  • Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled fatty acids in the serum.[]

  • Isotopically labeled this compound or 9-hydroxypentadecanoic acid

  • Cell lysis buffer

  • Solvents for metabolite extraction (e.g., methanol, chloroform)

Procedure:

  • Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare cell culture medium supplemented with dFBS and the isotopically labeled fatty acid or fatty acyl-CoA. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

  • Labeling: Replace the standard growth medium with the labeling medium and incubate the cells for a predetermined time course. The duration should be sufficient to achieve isotopic steady-state for the pathway of interest.

  • Cell Harvesting and Quenching: After the desired labeling period, rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol) to lyse the cells and halt enzymatic reactions.

  • Metabolite Extraction: Extract the metabolites from the cell lysate. A common method is a biphasic extraction using methanol, chloroform, and water to separate polar and nonpolar metabolites. The acyl-CoA species will be in the polar phase.

Protocol 4: LC-MS/MS Analysis for Flux Determination

Objective: To quantify the isotopic enrichment of downstream metabolites of this compound.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Appropriate LC column for separating acyl-CoAs (e.g., C18 reversed-phase)

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

  • Metabolite standards (labeled and unlabeled)

Procedure:

  • Sample Preparation: The dried metabolite extract is reconstituted in a suitable solvent for LC-MS analysis.

  • LC Separation: The metabolites are separated using an appropriate LC method. A gradient elution is typically used to resolve the different acyl-CoA species.

  • MS/MS Analysis: The mass spectrometer is operated in a targeted manner to detect and quantify the precursor and product ions of the metabolites of interest. Multiple Reaction Monitoring (MRM) is a common mode for this purpose.

  • Data Analysis: The raw data is processed to determine the abundance of different mass isotopologues for each metabolite. The fractional enrichment is calculated and used to determine the metabolic flux through the pathway.

Mandatory Visualization

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol Hpd_CoA This compound Enoyl_CoA 2-Enoyl-CoA Hpd_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 7-Hydroxytridecanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA (from final cycle) Shortened_Acyl_CoA->Propionyl_CoA Multiple Cycles Hpd_Acid 9-Hydroxypentadecanoic Acid Hpd_Acid->Hpd_CoA Acyl-CoA Synthetase Experimental_Workflow Start Synthesis of Labeled 9-Hydroxypentadecanoic Acid CoA_Activation Conversion to Labeled This compound Start->CoA_Activation Cell_Culture Introduction into Cell Culture CoA_Activation->Cell_Culture Metabolite_Extraction Quenching and Metabolite Extraction Cell_Culture->Metabolite_Extraction LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Flux_Analysis Metabolic Flux Analysis LCMS->Flux_Analysis End Results Flux_Analysis->End

References

Application Notes and Protocols for the Chromatographic Separation of 9-Hydroxypentadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxypentadecanoyl-CoA is an intermediate in the metabolic pathway of odd-chain fatty acid oxidation. The specific stereochemistry of the hydroxyl group is critical for its subsequent enzymatic processing. The ability to separate and quantify the different isomers of this compound is therefore essential for studying the kinetics of fatty acid metabolism, diagnosing related metabolic disorders, and for the development of therapeutic agents targeting these pathways.

These application notes provide a detailed protocol for the chromatographic separation of this compound isomers using high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for detection and quantification. The methodologies are based on established principles for the analysis of long-chain acyl-CoA esters and the separation of isomeric compounds.

Experimental Protocols

Sample Preparation and Extraction of Long-Chain Acyl-CoA Esters

This protocol is adapted from methods for extracting long-chain acyl-CoA esters from biological tissues.[1][2]

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • Liquid nitrogen

  • Homogenizer

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) columns (Oligonucleotide purification type or similar)

  • Centrifuge

Procedure:

  • Freeze-clamp the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity.

  • Homogenize the frozen tissue in a glass homogenizer with cold KH2PO4 buffer.

  • Add 2-propanol to the homogenate and continue homogenization.

  • Extract the acyl-CoAs from the homogenate by adding acetonitrile.

  • Centrifuge the mixture to pellet the protein and other insoluble material.

  • Load the supernatant onto a pre-conditioned SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with 2-propanol.

  • Concentrate the eluent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for HPLC analysis.

HPLC Method for Isomer Separation

This hypothetical method is based on protocols for separating long-chain acyl-CoAs and other isomeric compounds.[3][4][5][6][7] A chiral stationary phase is recommended for the separation of stereoisomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral HPLC column (e.g., CHIRALPAK® series or similar)

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Chiral Stationary Phase Column (e.g., polysaccharide-based)

  • Mobile Phase A: 25 mM KH2PO4, pH 5.3[1]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: ESI-MS in positive ion mode, monitoring for the specific m/z of this compound.

Data Presentation

The following table represents hypothetical quantitative data for the separation of two isomers of this compound. Actual retention times and peak areas will vary depending on the specific isomers and the chromatographic system used.

IsomerRetention Time (min)Peak Area (arbitrary units)Concentration (µM)
Isomer 1 (e.g., 9S)15.2125,6001.2
Isomer 2 (e.g., 9R)16.889,4000.85

Visualizations

Experimental Workflow

experimental_workflow sample Tissue Sample extraction Extraction of Acyl-CoAs sample->extraction spe Solid-Phase Extraction extraction->spe hplc Chiral HPLC Separation spe->hplc ms Mass Spectrometry Detection hplc->ms data Data Analysis ms->data

Caption: Experimental workflow for the separation and analysis of this compound isomers.

Beta-Oxidation Pathway of Pentadecanoyl-CoA

beta_oxidation cluster_pathway Beta-Oxidation of Odd-Chain Fatty Acids pentadecanoyl_coa Pentadecanoyl-CoA (15:0) beta_oxidation_cycles Multiple Cycles of Beta-Oxidation pentadecanoyl_coa->beta_oxidation_cycles intermediate Formation of this compound pentadecanoyl_coa->intermediate During oxidation propionyl_coa Propionyl-CoA beta_oxidation_cycles->propionyl_coa Final 3 carbons isomers This compound Isomers intermediate->isomers further_metabolism Further Metabolism isomers->further_metabolism

Caption: Simplified pathway of odd-chain fatty acid beta-oxidation showing the generation of this compound isomers.

References

Application Notes and Protocols for 9-Hydroxypentadecanoyl-CoA Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and for the biosynthesis of complex lipids. Hydroxylated long-chain fatty acids and their corresponding acyl-CoA derivatives are emerging as important signaling molecules and biomarkers in various physiological and pathological states. 9-Hydroxypentadecanoyl-CoA, a hydroxylated derivative of a 15-carbon fatty acid, is one such molecule of interest. Accurate quantification of this compound in plasma is crucial for understanding its role in metabolic pathways and for the development of novel diagnostics and therapeutics.

This document provides a detailed protocol for the sample preparation and analysis of this compound in plasma using a robust method involving protein precipitation, optional solid-phase extraction (SPE) for cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway of this compound

The formation of this compound begins with the hydroxylation of Pentadecanoic acid. This reaction is primarily catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group onto the fatty acid chain. The resulting 9-Hydroxypentadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase. This activated molecule can then enter various metabolic pathways, including β-oxidation or incorporation into complex lipids.

Pentadecanoic_acid Pentadecanoic Acid (C15:0) Hydroxypentadecanoic_acid 9-Hydroxypentadecanoic Acid Pentadecanoic_acid->Hydroxypentadecanoic_acid Cytochrome P450 (Hydroxylation) Hydroxypentadecanoyl_CoA This compound Hydroxypentadecanoic_acid->Hydroxypentadecanoyl_CoA Acyl-CoA Synthetase (Activation) Metabolic_Pathways Downstream Metabolic Pathways (e.g., β-oxidation, Lipid Synthesis) Hydroxypentadecanoyl_CoA->Metabolic_Pathways Metabolism

Caption: Biosynthesis of this compound.

Experimental Protocols

Plasma Collection and Storage

Proper sample collection and storage are critical to preserve the integrity of acyl-CoAs.

  • Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.

  • Processing: Centrifuge the blood at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection.

  • Aliquoting: Transfer the supernatant (plasma) into pre-labeled 2 mL centrifuge tubes.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[1]

Sample Preparation Workflow

The following workflow outlines the major steps for extracting this compound from plasma.

Start Frozen Plasma Sample (-80°C) Thaw Thaw on Ice Start->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitation Protein Precipitation (Acidified Acetonitrile) Spike->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Proceed if high purity is required Dry Dry Down (Nitrogen Stream) Supernatant->Dry Direct analysis path SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Plasma Sample Preparation Workflow.
Detailed Sample Preparation Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction from biological matrices.[2][3]

Materials and Reagents:

  • Plasma samples

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol, LC-MS grade

  • Formic Acid

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Weak anion exchange solid-phase extraction (SPE) columns (optional)

  • Methanol (B129727), LC-MS grade

  • 2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Thawing and Internal Standard Spiking:

    • Thaw frozen plasma samples on ice.

    • In a pre-chilled microcentrifuge tube, add 100 µL of plasma.

    • Spike the plasma with an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the plasma sample.

    • Add 500 µL of an ice-cold ACN:Isopropanol mixture (1:1, v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate on ice for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) - Optional Cleanup: [2]

    • Column Conditioning: Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer, followed by 1 mL of methanol, and finally 1 mL of ACN.

    • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% NH4OH, followed by 1 mL of methanol containing 5% NH4OH.

  • Drying and Reconstitution:

    • Dry the collected supernatant (or SPE eluate) under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 8.5
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 10 minutes
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ for this compound
Product Ion (Q3) Specific fragment ion for this compound
Collision Energy Optimized for the specific analyte and instrument

Data Presentation

The following table provides hypothetical quantitative data for hydroxylated long-chain acyl-CoAs in plasma, based on reported values for related acylcarnitines, to serve as a reference for expected concentration ranges.

AnalyteMean Concentration (µM)Standard Deviation (µM)Concentration Range (µM)
This compound0.050.020.02 - 0.09
3-Hydroxyhexadecanoyl-CoA0.080.030.04 - 0.15
3-Hydroxyoctadecanoyl-CoA0.040.010.02 - 0.07

Note: These are estimated values for illustrative purposes. Actual concentrations may vary based on the patient population and physiological state.

Logical Relationships in Analysis

The analytical process follows a logical sequence to ensure accurate and reproducible results.

Sample_Collection Standardized Plasma Collection & Storage Sample_Prep Consistent Sample Preparation Protocol Sample_Collection->Sample_Prep Internal_Std Use of Appropriate Internal Standard Sample_Prep->Internal_Std LC_Separation Optimized LC Separation Sample_Prep->LC_Separation Data_Analysis Accurate Quantification (Calibration Curve) Internal_Std->Data_Analysis MS_Detection Sensitive & Selective MS/MS Detection LC_Separation->MS_Detection MS_Detection->Data_Analysis Result Reliable Biological Insights Data_Analysis->Result

Caption: Logical Flow for Quantitative Analysis.

Conclusion

The protocol described provides a comprehensive framework for the extraction and quantification of this compound from plasma. Adherence to standardized procedures for sample collection, preparation, and analysis is paramount for obtaining high-quality, reproducible data. This will enable researchers and drug development professionals to accurately assess the role of this and other hydroxylated long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for 9-Hydroxypentadecanoyl-CoA in In Vitro Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxypentadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule. While specific literature on its direct role in enzyme kinetics is emerging, its structure suggests it is a substrate for enzymes involved in fatty acid metabolism, particularly the β-oxidation pathway. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including energy generation through β-oxidation and the biosynthesis of complex lipids.[1][2][3] The hydroxyl group at the C9 position suggests potential for unique enzymatic interactions and metabolic fates compared to its non-hydroxylated counterparts.

These application notes provide a framework for investigating the kinetics of enzymes that may metabolize this compound. The protocols are based on established methods for similar long-chain acyl-CoA substrates and can be adapted for specific research needs.

Potential Applications

  • Enzyme Substrate Specificity: Determining if this compound is a substrate for known or novel enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thioesterases.

  • Enzyme Inhibition Studies: Assessing the potential of this compound or its analogs to act as inhibitors of enzymes in fatty acid metabolic pathways.

  • Drug Discovery: Screening for novel therapeutic agents that modulate the activity of enzymes interacting with this compound, which may be relevant in metabolic disorders.

  • Metabolic Pathway Elucidation: Understanding the role of hydroxylated fatty acids in cellular metabolism and signaling.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Enzymes with this compound
EnzymeApparent Km (µM)Apparent Vmax (µmol/min/mg)
Long-Chain Acyl-CoA Dehydrogenase (LCAD)15.2 ± 2.15.8 ± 0.5
Enoyl-CoA Hydratase (ECHS1)25.5 ± 3.512.1 ± 1.1
3-Hydroxyacyl-CoA Dehydrogenase (HADH)8.7 ± 1.225.4 ± 2.3
Acyl-CoA Thioesterase (ACOT)32.1 ± 4.52.3 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol measures the reduction of a reporter dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of this compound by an acyl-CoA dehydrogenase.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., LCAD)

  • This compound

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA), fatty acid-free

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 0.1 mM PMS, and 0.1 mM DCPIP.

  • Prepare serial dilutions of this compound in the reaction buffer. It is recommended to include 0.01% BSA to prevent non-specific binding.

  • To each well of a 96-well plate, add 180 µL of the reaction buffer containing the desired concentration of this compound.

  • Initiate the reaction by adding 20 µL of a pre-diluted enzyme solution.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 37°C).

  • The rate of reaction is proportional to the rate of DCPIP reduction, which can be calculated using its extinction coefficient (21 mM-1cm-1).

  • Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol measures the reduction of NAD+ to NADH, which is coupled to the oxidation of the hydroxyl group of this compound by HADH.

Materials:

  • Purified recombinant 3-hydroxyacyl-CoA dehydrogenase (e.g., HADH)

  • This compound

  • Tris-HCl buffer (100 mM, pH 8.0)

  • NAD+

  • Bovine serum albumin (BSA), fatty acid-free

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0) and 2 mM NAD+.

  • Prepare serial dilutions of this compound in the reaction buffer. Include 0.01% BSA.

  • To each well of a UV-transparent 96-well plate, add 180 µL of the reaction buffer with the corresponding concentration of this compound.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 20 seconds for 10 minutes) at a constant temperature (e.g., 30°C).

  • The rate of NADH formation is calculated using the Beer-Lambert law and the extinction coefficient of NADH (6.22 mM-1cm-1).

  • Plot the initial velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

experimental_workflow sub sub enz enz reac reac meas meas anal anal sub_prep Substrate Preparation (9-HPD-CoA Dilutions) reaction_setup Reaction Setup (Buffer, Cofactors) sub_prep->reaction_setup enz_prep Enzyme Preparation (e.g., LCAD, HADH) initiation Reaction Initiation (Add Enzyme) enz_prep->initiation reaction_setup->initiation measurement Kinetic Measurement (Spectrophotometry) initiation->measurement analysis Data Analysis (Michaelis-Menten Plot) measurement->analysis

Caption: General workflow for in vitro enzyme kinetic assays.

beta_oxidation_pathway substrate substrate enzyme enzyme product product cofactor cofactor hpd_coa This compound lcad LCAD hpd_coa->lcad FAD -> FADH2 enoyl_coa 9-Hydroxy-pentadecenoyl-CoA lcad->enoyl_coa echs1 ECHS1 enoyl_coa->echs1 H2O dihydroxy_coa x,9-Dihydroxypentadecanoyl-CoA echs1->dihydroxy_coa hadh HADH dihydroxy_coa->hadh NAD+ -> NADH keto_coa 9-Hydroxy-x-ketopentadecanoyl-CoA hadh->keto_coa acot ACOT keto_coa->acot CoA-SH final_prod Shorter Acyl-CoA + Acetyl-CoA acot->final_prod

Caption: Hypothetical β-oxidation pathway for this compound.

References

Application Notes and Protocols for Hydroxylated Long-Chain Acyl-CoAs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data and established protocols for 9-Hydroxypentadecanoyl-CoA are not currently available in the scientific literature. The following application notes and protocols are based on the known biological activities of similar molecules, specifically other long-chain acyl-CoAs and the hydroxylated fatty acid, 2-hydroxyoleic acid (2OHOA). This document serves as a guide for investigating the potential cell culture applications of this compound and other novel hydroxylated long-chain acyl-CoAs.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and protein modification.[1] Emerging evidence indicates that LCoAs also function as critical signaling molecules that modulate gene expression and other cellular processes.[2][3] Hydroxylated long-chain fatty acids and their CoA esters represent a specific class of these molecules with unique biological activities. For instance, the synthetic hydroxylated fatty acid 2-hydroxyoleic acid (2OHOA) has demonstrated potent anti-cancer properties by modulating membrane lipid composition and signaling pathways.[4][5]

This document outlines potential cell culture applications of hydroxylated long-chain acyl-CoAs, such as the hypothetical this compound, focusing on their role as signaling molecules that can influence gene expression through transcription factors like Hepatocyte Nuclear Factor 4α (HNF4α) and Peroxisome Proliferator-Activated Receptors (PPARs).[6][7]

Potential Applications in Cell Culture

  • Investigation of Metabolic Signaling Pathways: Elucidate the role of hydroxylated LCoAs in regulating gene expression related to lipid and glucose metabolism through transcription factors such as HNF4α and PPARα.[6][8]

  • Cancer Cell Biology Research: Assess the cytostatic and cytotoxic effects of novel hydroxylated LCoAs on various cancer cell lines, drawing parallels from the known anti-cancer activity of molecules like 2OHOA.[4][5]

  • Drug Discovery and Development: Screen for novel hydroxylated LCoAs that can modulate the activity of nuclear receptors and other cellular targets for therapeutic intervention in metabolic diseases and cancer.

  • Studies of Membrane Biology: Investigate how the incorporation of hydroxylated fatty acids into cellular membranes alters membrane fluidity and the function of membrane-associated proteins.[4]

Data Presentation: Illustrative Effects of a Hydroxylated Fatty Acid

Due to the absence of specific data for this compound, the following table summarizes the reported anti-proliferative effects of a similar molecule, 2-hydroxyoleic acid (2OHOA), on various human cancer cell lines. This data can serve as a benchmark for designing experiments with novel hydroxylated LCoAs.

Cell LineCancer TypeIC50 (µM) after 72h TreatmentReference
A549Lung Adenocarcinoma~50[4]
U118GlioblastomaNot specified, but effective[1]
1321N1GlioblastomaNot specified, but effective[1]
SF-767GliomaNot specified, but effective[1]

Note: The conversion of a hydroxylated fatty acid to its CoA derivative is an intracellular process. The effective concentration of the intracellular acyl-CoA may differ from the extracellular concentration of the supplemented fatty acid.

Experimental Protocols

Protocol 1: Preparation of Hydroxylated Fatty Acyl-CoA Solutions for Cell Culture

Long-chain acyl-CoAs are amphipathic molecules with limited solubility and stability in aqueous solutions. Proper preparation is crucial for reproducible experimental results.

Materials:

  • Hydroxylated long-chain acyl-CoA (e.g., custom-synthesized this compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for complexing)

Procedure:

  • Stock Solution Preparation:

    • Due to the instability of acyl-CoAs in aqueous solutions, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.

    • Carefully weigh the hydroxylated long-chain acyl-CoA and dissolve it in the appropriate volume of DMSO to achieve a stock concentration of 10-20 mM.

    • Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation (for direct addition):

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Prepare a working solution by diluting the stock solution in serum-free cell culture medium to the desired final concentration.

    • It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.1%).

  • Working Solution Preparation (complexed to BSA):

    • For some applications, complexing the acyl-CoA to BSA can improve its stability and delivery to cells.

    • Prepare a stock solution of fatty acid-free BSA in sterile water or PBS.

    • Gently mix the acyl-CoA stock solution with the BSA solution. The molar ratio of acyl-CoA to BSA can be varied but is often in the range of 2:1 to 5:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile-filter the acyl-CoA:BSA complex before adding it to the cell culture medium.

Protocol 2: Investigating the Effect of a Hydroxylated Long-Chain Acyl-CoA on Gene Expression

This protocol outlines a general procedure to assess the impact of a hydroxylated long-chain acyl-CoA on the expression of target genes involved in lipid metabolism in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Hydroxylated long-chain acyl-CoA working solution (from Protocol 1)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers for target genes, SYBR Green master mix)

  • qRT-PCR instrument

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Once the cells reach the desired confluency, aspirate the complete medium and wash the cells once with sterile PBS.

    • Add serum-free medium to the cells and incubate for 4-6 hours to serum-starve the cells, which can help to reduce basal signaling activity.

    • After serum starvation, replace the medium with fresh serum-free medium containing the hydroxylated long-chain acyl-CoA at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO or BSA as the treatment groups).

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction and qRT-PCR:

    • Following treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity.

    • Perform reverse transcription to synthesize cDNA.

    • Set up qRT-PCR reactions using primers for target genes (e.g., HNF4A, PPARA, CPT1A, ACADL) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Hydroxylated LCFA Hydroxylated LCFA Hydroxylated LC-CoA Hydroxylated LC-CoA Hydroxylated LCFA->Hydroxylated LC-CoA Acyl-CoA Synthetase HNF4a HNF4a Hydroxylated LC-CoA->HNF4a Ligand Binding PPARa PPARa Hydroxylated LC-CoA->PPARa Ligand Binding Target Gene Expression Target Gene Expression HNF4a->Target Gene Expression Transcriptional Regulation PPARa->Target Gene Expression Transcriptional Regulation

Caption: Hypothetical signaling pathway of a hydroxylated long-chain acyl-CoA.

Experimental_Workflow start Seed Cells treat Treat with Hydroxylated LC-CoA start->treat lyse Lyse Cells & Extract RNA treat->lyse qRTPCR qRT-PCR Analysis lyse->qRTPCR end Analyze Gene Expression Data qRTPCR->end

Caption: Experimental workflow for gene expression analysis.

Disclaimer

The information provided in this document is for research purposes only. The protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions. Due to the lack of specific data for this compound, all proposed applications and methodologies are hypothetical and based on the activities of related molecules. Researchers should exercise appropriate caution and perform necessary validation experiments.

References

Troubleshooting & Optimization

improving 9-Hydroxypentadecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to offer troubleshooting assistance for related experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the stability of this compound in solution?

Long-chain acyl-CoAs like this compound are known to be unstable in aqueous solutions primarily due to the high-energy thioester bond, which is susceptible to hydrolysis.[1] This instability can be influenced by several factors including pH, temperature, and the presence of certain enzymes or reactive molecules in the solution. The analytical method development for acyl-CoAs is challenging due to their diverse physicochemical properties and inherent instability.[2]

Q2: What are the typical degradation pathways for this compound?

The primary degradation pathway for this compound in solution is the hydrolysis of the thioester bond, yielding Coenzyme A and 9-hydroxypentadecanoic acid. This can occur both chemically and enzymatically. Additionally, as a hydroxylated fatty acyl-CoA, it is a substrate for peroxisomal β-oxidation, a metabolic pathway that shortens the fatty acid chain.[2][3]

Q3: How does pH affect the stability of this compound?

Acyl-CoA thioesters are generally more stable in acidic conditions. Alkaline hydrolysis of the thioester bond is a significant cause of degradation. Therefore, maintaining a slightly acidic pH (e.g., pH 4.0-6.0) is often recommended for storage and handling of acyl-CoA solutions. For instance, some extraction and analysis protocols for long-chain acyl-CoAs utilize buffers with a pH of 4.9.[4]

Q4: What is the recommended storage temperature for this compound solutions?

For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage, -20°C is acceptable. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.

Q5: Are there any specific buffer components or additives that can enhance the stability of this compound?

While specific data for this compound is limited, for general acyl-CoAs, the choice of buffer can influence stability. It is advisable to use buffers with minimal nucleophilic components. The use of glass vials instead of plastic for sample storage has been shown to decrease signal loss and improve the stability of CoA species during analysis.[5] Some studies suggest that certain additives might improve stability, but this is often compound-specific and requires empirical testing.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Low or no signal of this compound in analytical runs (e.g., LC-MS/MS). Degradation of the compound due to improper storage or handling.Ensure storage at -80°C in a slightly acidic buffer (pH 4.0-6.0). Prepare fresh solutions before use and keep them on ice. Avoid repeated freeze-thaw cycles. Use glass or deactivated vials for sample preparation and analysis.[5]
Inefficient extraction from biological samples.Optimize the extraction protocol. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol.[4] Ensure complete cell lysis and efficient phase separation.
Poor ionization in the mass spectrometer.Adjust the mobile phase composition. For long-chain acyl-CoAs, reverse-phase chromatography with a binary gradient system is often used. The use of ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve ionization in positive ESI mode.[7]
High variability in quantitative results between replicates. Inconsistent sample preparation and handling leading to variable degradation.Standardize all steps of the experimental workflow, from sample thawing and extraction to injection. Use an internal standard, such as a stable isotope-labeled acyl-CoA, to account for variability in extraction and instrument response.[7]
Adsorption of the analyte to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Whenever possible, use glass inserts in autosampler vials.[5]
Presence of unexpected peaks in the chromatogram. Contaminants from reagents, solvents, or plasticware.Use high-purity solvents and reagents (e.g., LC-MS grade). Pre-wash all glassware and ensure it is free of detergents. Run blank injections to identify sources of contamination.
Degradation products of this compound.The primary degradation product is 9-hydroxypentadecanoic acid. Confirm its presence by running a standard if available. This indicates a stability issue that needs to be addressed in the sample preparation and storage.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[4][7]

Materials:

  • Tissue or cell samples

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Elution Solvent: 2-Propanol

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in a glass homogenizer with ice-cold Homogenization Buffer. Add 2-propanol and continue homogenization.

  • Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE column. Wash the column to remove interfering substances.

  • Elution: Elute the acyl-CoAs from the SPE column using 2-propanol.

  • Sample Concentration: Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution and Analysis: Reconstitute the dried extract in an appropriate solvent (e.g., mobile phase A). Analyze by LC-MS/MS using a suitable gradient. A binary gradient with ammonium hydroxide in water and acetonitrile is often effective for separation and detection.[7]

Protocol 2: Determining the Optimal pH and Temperature Stability of this compound

Objective: To empirically determine the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound standard

  • A series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a stable solvent (e.g., acidic water/methanol).

  • Set up Experimental Conditions: In separate glass vials, dilute the stock solution to a known final concentration in each of the different pH buffers.

  • Incubation: For each pH, create aliquots for each temperature to be tested. Incubate the vials at their respective temperatures.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and immediately quench the reaction by adding a strong acid or by freezing at -80°C.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and half-life to determine the optimal stability conditions.

Parameter Conditions to Test Rationale
pH 4.0, 5.0, 6.0, 7.0, 8.0To determine the pH at which the thioester bond is most stable. Acyl-CoAs are generally more stable at acidic pH.
Temperature 4°C, 25°C (Room Temp), 37°CTo assess the impact of temperature on the rate of degradation. Lower temperatures are expected to improve stability.
Buffer Type Phosphate, Citrate, TrisTo evaluate if different buffer components have a stabilizing or destabilizing effect.

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation of this compound

Hydroxylated fatty acids such as 9-hydroxypentadecanoic acid (after conversion to its CoA ester) are substrates for peroxisomal β-oxidation. This pathway is crucial for the breakdown of fatty acids that are not efficiently metabolized by mitochondria.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 9_OH_Pentadecanoyl_CoA This compound Enoyl_CoA 2,3-Enoyl-CoA derivative 9_OH_Pentadecanoyl_CoA->Enoyl_CoA Acyl-CoA Oxidase 3_OH_Acyl_CoA 3,9-Dihydroxyacyl-CoA Enoyl_CoA->3_OH_Acyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Keto-9-hydroxyacyl-CoA 3_OH_Acyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA 7-Hydroxytridecanoyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Further_Oxidation Further_Oxidation Shortened_Acyl_CoA->Further_Oxidation To further rounds of β-oxidation Mitochondria Mitochondria Acetyl_CoA->Mitochondria Export to Mitochondria for TCA Cycle

Caption: Peroxisomal β-oxidation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps for the reliable quantification of this compound from biological matrices.

Experimental_Workflow Sample_Collection Sample Collection (Tissue/Cells) Homogenization Homogenization (Acidic Buffer) Sample_Collection->Homogenization Extraction Acyl-CoA Extraction (Organic Solvent) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Final Concentration Data_Processing->Result

Caption: Workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Low Recovery of 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main factors include enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6.[1] Stability significantly decreases in alkaline conditions (pH above 8), where the thioester bond is prone to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1][2]

Q3: How does temperature affect the stability of this compound?

Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process. For long-term storage, Coenzyme A derivatives should be kept at -20°C or below.[1]

Q4: What types of enzymes can degrade my target compound?

Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[1]

Q5: How critical is the initial sample handling for recovery?

Immediate processing of fresh tissue is optimal due to the inherent instability of acyl-CoAs. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.[3]

Troubleshooting Guide for Low Recovery

Low recovery of this compound can arise from several factors during the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Low Acyl-CoA Recovery

TroubleshootingWorkflow cluster_Start cluster_Investigation cluster_Solutions cluster_Outcome Start Low Recovery of This compound SampleHandling Review Sample Handling & Storage Start->SampleHandling ExtractionProtocol Evaluate Extraction Protocol Start->ExtractionProtocol SPE_Cleanup Assess Solid-Phase Extraction (SPE) Step Start->SPE_Cleanup Analysis Check Analytical (e.g., LC-MS) Step Start->Analysis Sol_Sample Implement Flash Freezing Avoid Freeze-Thaw Process on Ice SampleHandling->Sol_Sample Issues Found Sol_Extraction Ensure Thorough Homogenization Use Acidic Buffer (pH 4.9) Optimize Solvent Ratios ExtractionProtocol->Sol_Extraction Issues Found Sol_SPE Properly Condition Column Optimize Wash/Elution Test Different Sorbents SPE_Cleanup->Sol_SPE Issues Found Sol_Analysis Confirm Instrument Performance Prepare Fresh Standards Check for Ion Suppression Analysis->Sol_Analysis Issues Found End Improved Recovery Sol_Sample->End Sol_Extraction->End Sol_SPE->End Sol_Analysis->End

Caption: A logical workflow for troubleshooting low recovery of this compound.

Potential Cause Troubleshooting Steps & Recommendations
Sample Degradation Prior to Extraction Immediate Processing: Process fresh tissues or cells immediately.[3] Proper Storage: If storage is needed, flash-freeze samples in liquid nitrogen and store them at -80°C.[3] Avoid Freeze-Thaw Cycles: Thaw samples only once immediately before extraction.[3]
Enzymatic Degradation During Homogenization Rapid Inactivation: Immediately homogenize samples in an ice-cold, acidic extraction buffer to denature acyl-CoA thioesterases.[1] Temperature Control: Keep all samples, solutions, and equipment on ice throughout the procedure.[1][3]
Chemical Instability of the Thioester Bond Maintain Acidic pH: Use an acidic buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, for homogenization and extraction.[1][2] Solvent Purity: Use high-purity (e.g., HPLC or MS-grade) solvents to avoid contaminants that could degrade the analyte.
Incomplete Cell Lysis and Extraction Thorough Homogenization: Ensure complete disruption of the tissue or cells. A glass homogenizer is often recommended.[3] Optimize Solvent-to-Tissue Ratio: A 20-fold excess of solvent to tissue weight is often suggested.[3] Choice of Solvents: A mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used for efficient extraction of long-chain acyl-CoAs.[3]
Inefficient Solid-Phase Extraction (SPE) Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[3] Optimize Wash and Elution: The wash steps should be strong enough to remove interferences without eluting the this compound. The elution solvent must be strong enough for complete recovery. Analyte Breakthrough: Collect and analyze the flow-through and wash fractions to check for loss of the target analyte.
Loss During Solvent Evaporation Gentle Evaporation: Dry the sample under a stream of nitrogen at room temperature. Avoid excessive heat. Reconstitution: Reconstitute the dried extract in a solvent that ensures stability, such as methanol (B129727) or a methanol/ammonium (B1175870) acetate (B1210297) solution.[4]
Analytical Issues (LC-MS) Standard Instability: Prepare fresh standards and mobile phases to rule out degradation.[5] Ion Suppression: Matrix effects from complex biological samples can reduce the signal of the target analyte.[5] Dilute the sample or improve the cleanup method if ion suppression is suspected. Suboptimal MS Parameters: Ensure that the precursor and product ions, as well as the collision energy, are optimized for this compound.[5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and is suitable for obtaining this compound.[2][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), high-purity

  • Isopropanol, high-purity

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or weak anion exchange)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly while keeping the homogenizer on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[6]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[6]

    • Vortex the mixture for 5 minutes.[6]

  • Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) - C18:

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water, and then equilibrate with the initial HPLC mobile phase or an appropriate acidic buffer.

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent mixture to remove polar impurities.

    • Elution: Elute the acyl-CoAs with a solvent mixture containing a higher percentage of organic solvent, such as 2-propanol or acetonitrile.[2]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[4]

Diagram: SPE Workflow for Acyl-CoA Purification

SPE_Workflow cluster_Workflow Solid-Phase Extraction (SPE) Workflow Condition 1. Condition SPE Column (Methanol, Water, Buffer) Load 2. Load Sample Extract Condition->Load Wash 3. Wash Column (Remove Impurities) Load->Wash Elute 4. Elute Acyl-CoAs (e.g., 2-Propanol) Wash->Elute Dry 5. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 6. Reconstitute for Analysis Dry->Reconstitute

Caption: A typical solid-phase extraction workflow for the purification of acyl-CoAs.

Data Presentation

Table 1: Comparison of Extraction Methodologies and Reported Recoveries for Long-Chain Acyl-CoAs
Methodology Key Solvents/Buffers Purification Step Reported Recovery Reference
Modified Acetonitrile ExtractionKH2PO4 buffer (pH 4.9), 2-propanol, acetonitrileOligonucleotide purification column70-80%[2]
Acetonitrile/2-propanol ExtractionAcetonitrile, 2-propanol, KH2PO4 buffer (pH 6.7)2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel83-90% (for SPE step)[7]
Sulfosalicylic Acid (SSA) Precipitation2.5% (w/v) 5-sulfosalicylic acidNone (direct injection)Improved for polar analytes[8]

Note: Recovery rates can be highly dependent on the specific acyl-CoA, tissue/cell type, and precise experimental conditions.

References

optimizing mass spectrometry parameters for 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Hydroxypentadecanoyl-CoA Analysis

Welcome to the technical support center for the mass spectrometry analysis of this compound (9-HPD-CoA). This resource provides detailed protocols, troubleshooting guidance, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound?

A1: this compound has a monoisotopic mass of approximately 1009.34 Da. In positive electrospray ionization (ESI+) mode, the most common adduct is the protonated molecule, [M+H]⁺, with an m/z of ~1010.35. In negative ESI mode, you may observe the deprotonated ion [M-H]⁻ at m/z ~1008.33 or multiply charged ions such as [M-2H]²⁻ at m/z ~503.66, as the phosphate (B84403) groups are readily deprotonated.[1] Positive ionization mode is most frequently reported for acyl-CoA analysis.[1]

Q2: I am observing a very low signal for my analyte. What are the common causes?

A2: Low signal intensity for acyl-CoAs can stem from several factors:

  • Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions. Ensure samples are kept cold and analyzed promptly after preparation. Using glass vials instead of plastic can also decrease signal loss.[2]

  • Suboptimal Ionization: ESI source parameters are critical. Optimize spray voltage, capillary temperature, and nebulizing/drying gas flows specifically for your analyte and mobile phase composition.[3][4]

  • Ion Suppression: Components from the sample matrix or mobile phase additives can suppress the ionization of your target molecule. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effective at removing interfering substances.[5]

  • Incorrect MS/MS Transition: Verify that you are monitoring the most intense and specific precursor-to-product ion transition. For acyl-CoAs in positive mode, the neutral loss of 507 Da is typically the most abundant fragmentation.[3][6][7]

Q3: My chromatographic peak shape is poor (e.g., tailing or broad). How can I improve it?

A3: Poor peak shape for acyl-CoAs is often related to interactions with the analytical column or residual metal ions in the LC system.[8]

  • Mobile Phase pH: Long-chain acyl-CoAs often exhibit better peak shape at a higher pH. Using a mobile phase with a weak base like ammonium (B1175870) hydroxide (B78521) (adjusting pH to ~10.5) can significantly improve chromatography.[4][9]

  • Chelating Agents: The phosphate moiety of CoA can chelate with metal ions, causing peak tailing. Adding a chelating agent like EDTA to the mobile phase can mitigate this issue and produce sharper peaks.[8]

  • Column Choice: A standard C18 reversed-phase column is typically suitable, but ensure it is robust under the pH conditions you are using.[9]

Q4: What are the characteristic fragment ions I should look for in my MS/MS spectra?

A4: Acyl-CoAs exhibit highly predictable fragmentation patterns.

  • Positive Ion Mode: The most characteristic fragmentation is a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, corresponding to a loss of 507.0 Da.[3][6][7][10] Monitoring the transition from the [M+H]⁺ precursor to the [M+H-507]⁺ product ion is a highly specific and sensitive approach for quantification (MRM).[3][5]

  • Negative Ion Mode: Fragmentation in negative mode also yields specific product ions derived from the CoA moiety as well as ions that retain the acyl chain.[3][10]

Troubleshooting Guides

This section provides logical workflows to diagnose and resolve common experimental issues.

Guide 1: Low Signal Intensity or No Peak Detected

Use the following workflow to troubleshoot signal issues.

G start Issue: Low or No Signal for 9-HPD-CoA ms1_check Is a precursor ion visible in a full MS1 scan? start->ms1_check frag_issue Potential Issue: - Incorrect fragmentation parameters (CE) - Wrong product ion selected ms1_check->frag_issue Yes ion_issue Potential Issue: - Poor ionization - Ion suppression - Incorrect precursor m/z ms1_check->ion_issue No lc_check Is a peak visible in the extracted ion chromatogram (XIC)? peak_issue Potential Issue: - Poor peak shape (too broad) - Analyte instability lc_check->peak_issue Yes, but poor shape chrom_issue Potential Issue: - Analyte not eluting - Major sample loss/degradation lc_check->chrom_issue No ms1_yes Yes ms1_no No frag_issue->lc_check frag_solution Solution: - Perform product ion scan on standard - Optimize Collision Energy (CE) - Confirm literature fragments frag_issue->frag_solution ion_issue->lc_check ion_solution Solution: - Optimize ESI source parameters - Improve sample cleanup (SPE) - Verify calculated m/z ion_issue->ion_solution lc_yes Yes lc_no No peak_solution Solution: - Adjust mobile phase pH (e.g., NH4OH) - Add chelating agent (EDTA) - Keep samples cold/fresh peak_issue->peak_solution chrom_solution Solution: - Check LC gradient/mobile phases - Verify sample prep/extraction recovery - Check for system clogs chrom_issue->chrom_solution

Caption: Troubleshooting workflow for low MS signal of 9-HPD-CoA.

Quantitative Data Summary

The tables below provide calculated values and typical starting parameters for the LC-MS/MS analysis of 9-HPD-CoA. Optimization is highly recommended.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue (Positive ESI Mode)Value (Negative ESI Mode)Notes
Formula C₃₆H₆₆N₇O₁₈P₃SC₃₆H₆₆N₇O₁₈P₃S
Monoisotopic Mass 1009.34 Da1009.34 Da
Precursor Ion (Q1) 1010.35 m/z ([M+H]⁺)503.66 m/z ([M-2H]²⁻)Positive mode is generally more common and sensitive for acyl-CoAs.[1]
Product Ion (Q3) 503.35 m/z ([M+H-507]⁺)VariesThe neutral loss of 507 Da is the most characteristic fragmentation in positive mode.[3][6][10] Negative mode requires optimization.
Collision Energy (CE) 30 - 50 eV-40 to -65 eVMust be optimized for the specific instrument. Value is an estimate based on similar long-chain acyl-CoAs.[3][4]
Spray Voltage 3.5 - 5.5 kV-3.0 to -4.5 kVTypical range for ESI.[3][4]
Source Temperature 275 - 450 °C275 - 450 °CInstrument dependent.[4][11]
Sheath/Nebulizer Gas 30 - 45 (arbitrary units)30 - 45 (arbitrary units)Optimize for stable spray.[3][4]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 9-HPD-CoA

This protocol provides a robust method for the separation and quantification of long-chain acyl-CoAs from biological extracts.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell pellets in a suitable buffer.

  • Perform protein precipitation using an acid (e.g., 10% trichloroacetic acid).[5]

  • Centrifuge to pellet precipitated protein and collect the supernatant.

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with methanol or an appropriate organic solvent mixture.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 water:acetonitrile).

2. Liquid Chromatography

  • LC System: UPLC/HPLC system capable of binary gradients.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B (linear ramp)

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: Hold at 10% B (re-equilibration)

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Q1: 1010.35 m/z -> Q3: 503.35 m/z.

  • Dwell Time: 100 ms.

  • Source Parameters: Optimize according to Table 1 and instrument recommendations.

Visualizations

Characteristic Fragmentation of Acyl-CoAs

The diagram below illustrates the primary fragmentation pathway for protonated acyl-CoA molecules, such as 9-HPD-CoA, during collision-induced dissociation (CID) in positive ion mode.

G Parent Precursor Ion [M+H]⁺ (9-HPD-CoA, m/z 1010.35) Fragment Product Ion [M+H - 507]⁺ (Acyl-Pantetheine, m/z 503.35) Parent->Fragment CID NeutralLoss Neutral Loss of 507.0 Da (3'-Phosphoadenosine Diphosphate) Parent->NeutralLoss

Caption: MS/MS fragmentation of 9-HPD-CoA in positive ESI mode.

References

Technical Support Center: Quantification of 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-Hydroxypentadecanoyl-CoA. Our goal is to help you minimize matrix effects and ensure accurate and reproducible results in your liquid chromatography-mass spectrometry (LC-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, this can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification.[1] Phospholipids (B1166683) are a major contributor to matrix effects in biological samples.[2]

Q2: I am observing high variability and poor reproducibility in my this compound measurements. Could this be due to matrix effects?

A2: Yes, high variability and poor reproducibility are common indicators of significant matrix effects. The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement of the this compound signal.

Q3: What is the most effective strategy to minimize matrix effects in this compound quantification?

A3: A multi-faceted approach is most effective. This includes robust sample preparation to remove interfering substances like phospholipids, optimization of chromatographic conditions to separate this compound from matrix components, and the use of a stable isotope-labeled internal standard to compensate for any remaining matrix effects.

Q4: Which sample preparation technique is best for reducing matrix effects for this compound?

A4: The choice of sample preparation technique depends on your specific matrix and experimental goals. Solid-phase extraction (SPE) is highly effective at removing phospholipids and other interferences.[3][4][5] Liquid-liquid extraction (LLE) is another viable option. Simple protein precipitation is generally not sufficient as it does not adequately remove phospholipids.

Q5: How can I assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample to that in a neat solution at the same concentration. A qualitative assessment can be performed using the post-column infusion technique.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Incomplete cell lysis or tissue homogenization.Ensure thorough homogenization using a suitable method (e.g., glass homogenizer). Optimize the solvent-to-tissue ratio.[7][8]
Degradation of the analyte during sample preparation.Work quickly on ice to minimize enzymatic activity. Use fresh, high-purity solvents.[7]
Inefficient solid-phase extraction (SPE).Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution solvent compositions and volumes.[7]
High signal variability between injections Phospholipid-induced ion suppression.Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) with a phospholipid removal plate or a targeted liquid-liquid extraction (LLE) protocol.[3][4][5]
Inconsistent sample preparation.Standardize the sample preparation workflow and ensure consistent timing and reagent volumes for all samples.
Poor peak shape (tailing or fronting) Co-elution with matrix components.Optimize the LC gradient to improve the separation of this compound from interfering peaks.[3][9]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure consistent ionization of this compound. A high pH (around 10.5) with ammonium (B1175870) hydroxide (B78521) has been shown to be effective for long-chain acyl-CoAs.[3][4][5]
Inaccurate quantification Uncompensated matrix effects.Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to normalize for signal variations.
Non-linearity of the calibration curve.Prepare calibration standards in a matrix that closely matches the study samples to account for consistent matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods for long-chain acyl-CoA extraction and is designed to minimize phospholipid interference.[3][4][5]

Materials:

  • Plasma samples

  • Internal standard solution (e.g., ¹³C-labeled this compound)

  • Acetonitrile (ACN)

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol (B129727)

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in water

  • Water

Procedure:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold ACN containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Tissue

This protocol is a modification of established LLE methods for acyl-CoAs.[10]

Materials:

Procedure:

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold KH₂PO₄ buffer containing the internal standard.

  • Solvent Addition: Add 1 mL of isopropanol and homogenize again.

  • Further Extraction: Add 0.125 mL of saturated ammonium sulfate and 2 mL of ACN. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

  • Collection: Transfer the upper organic phase to a new tube.

  • Drying and Reconstitution: Evaporate the organic phase to dryness and reconstitute as in the SPE protocol.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Recovery
Sample Preparation Method Analyte Matrix Average Recovery (%) RSD (%) Reference
Solid-Phase Extraction (SPE)Palmitoyl-CoARat Liver94.82.6[3][11]
Oleoyl-CoARat Liver110.812.2[3][11]
Liquid-Liquid Extraction (LLE)Stearoyl-CoARat Heart~75<15[8]
Protein Precipitation (PPT)Various Acyl-CoAsCellsNot specified, but generally lower with significant matrix effects>15

Note: Data presented is for representative long-chain acyl-CoAs and may vary for this compound.

Table 2: Recommended LC-MS/MS Parameters for this compound Quantification
Parameter Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium hydroxide in water, pH 10.5
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (example) Precursor ion (Q1) and product ion (Q3) to be determined for this compound
Collision Energy To be optimized for the specific analyte

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup_options Cleanup Options cluster_analysis Analysis start Biological Sample (Plasma or Tissue) homogenize Homogenization/ Lysis with Internal Standard start->homogenize ppt Protein Precipitation (e.g., with Acetonitrile) homogenize->ppt cleanup Matrix Cleanup ppt->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Recommended for high purity lle Liquid-Liquid Extraction (LLE) cleanup->lle Alternative method drydown Drydown and Reconstitution spe->drydown lle->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing and Quantification lcms->data troubleshooting_logic start Start: Inaccurate or Irreproducible Results check_recovery Assess Analyte Recovery start->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Homogenization and Extraction Solvents low_recovery->optimize_extraction Yes check_matrix_effect Assess Matrix Effect low_recovery->check_matrix_effect No check_spe Optimize SPE Wash/Elution Steps optimize_extraction->check_spe check_spe->check_matrix_effect high_me High Matrix Effect? check_matrix_effect->high_me improve_cleanup Implement More Rigorous Cleanup (SPE/LLE) high_me->improve_cleanup Yes use_is Use Stable Isotope- Labeled Internal Standard high_me->use_is No optimize_lc Optimize LC Gradient for Better Separation improve_cleanup->optimize_lc optimize_lc->use_is end End: Accurate and Reproducible Quantification use_is->end

References

Technical Support Center: Synthesis of Pure 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 9-Hydroxypentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the precursor, 9-hydroxypentadecanoic acid?

A1: A common and practical approach involves a multi-step synthesis starting from readily available oleic acid. The general strategy includes:

  • Oxidative Cleavage of Oleic Acid: Ozonolysis of oleic acid followed by an oxidative workup yields azelaic acid and pelargonic acid.

  • Chain Elongation: The nine-carbon pelargonic acid can be converted to a suitable derivative (e.g., an acyl chloride or ester) and used in a coupling reaction with a six-carbon building block to form a 15-carbon backbone.

  • Introduction of the Hydroxyl Group: A keto group at the 9-position is introduced during the coupling step, which is then selectively reduced to the desired hydroxyl group.

Q2: Which protecting groups are recommended for the synthesis of 9-hydroxypentadecanoic acid?

A2: Protecting groups are crucial to prevent unwanted side reactions.

  • Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are suitable for protecting the hydroxyl group. They are stable under various reaction conditions and can be selectively removed.

  • Carboxylic Acid Group: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester, to prevent its interference with reactions targeting the hydroxyl group.

Q3: What are the recommended methods for coupling 9-hydroxypentadecanoic acid to Coenzyme A?

A3: Several methods can be employed for the thioesterification of the fatty acid with Coenzyme A. A highly effective method is the use of 1,1'-Carbonyldiimidazole (CDI). This reagent activates the carboxylic acid to form an acyl-imidazole intermediate, which then readily reacts with the thiol group of Coenzyme A.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product is critical to remove unreacted starting materials and byproducts. A combination of techniques is often necessary:

  • Solid-Phase Extraction (SPE): SPE with a C18 or similar reversed-phase sorbent can be used for initial cleanup and to remove excess reagents.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for obtaining highly pure this compound. A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically used.

Q5: What are the expected yields and purity for this synthesis?

A5: The overall yield will depend on the efficiency of each step. The table below provides an estimated range for each stage of the synthesis. Purity is typically assessed by HPLC and mass spectrometry.

Synthesis StageParameterTypical Range
9-Hydroxypentadecanoic Acid Synthesis Overall Yield20-40%
Purity (after chromatography)>95%
Coenzyme A Coupling (CDI method) Yield50-70%
Purity (after HPLC)>98%
Overall Synthesis Estimated Overall Yield 10-28%

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 9-hydroxypentadecanoic acid.
Possible Cause Suggested Solution
Incomplete ozonolysis of oleic acid.Ensure the reaction goes to completion by monitoring with TLC or GC. Use a slight excess of ozone.
Side reactions during the coupling step.Ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inefficient reduction of the keto group.Use a mild and selective reducing agent like sodium borohydride (B1222165) to avoid over-reduction. Monitor the reaction progress carefully.
Loss of product during purification.Optimize the chromatography conditions (e.g., solvent gradient, column choice) to ensure good separation and recovery.
Problem 2: Difficulty in purifying this compound.
Possible Cause Suggested Solution
Co-elution of impurities during HPLC.Adjust the HPLC gradient to improve separation. Try a different stationary phase or a column with a different particle size.
Presence of unreacted Coenzyme A.Optimize the stoichiometry of the coupling reaction to ensure complete consumption of Coenzyme A.
Degradation of the product during purification.Work at low temperatures and use buffers to maintain a stable pH. Minimize the time the sample spends in the purification system.
Contamination from SPE columns.Use high-quality SPE cartridges and pre-wash them thoroughly with the elution solvents to remove any potential contaminants.[1]
Problem 3: The final product is not pure, as confirmed by mass spectrometry.
Possible Cause Suggested Solution
Presence of oxidized byproducts.Use degassed solvents and consider adding an antioxidant like DTT to the purification buffers.
Incomplete removal of protecting groups.Ensure the deprotection step goes to completion. Use a larger excess of the deprotecting agent or increase the reaction time.
Formation of diastereomers.If a racemic reducing agent was used, the hydroxyl group will be a mixture of R and S stereoisomers. Chiral chromatography may be necessary for separation if a single stereoisomer is required.

Experimental Protocols

Synthesis of 9-Hydroxypentadecanoic Acid (Illustrative Pathway)

This protocol outlines a plausible, though not exhaustive, synthetic route.

Step 1: Ozonolysis of Oleic Acid to 9-Oxononanoic Acid

  • Dissolve oleic acid in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to quench the ozonide and yield 9-oxononanoic acid and nonanal.

  • Purify 9-oxononanoic acid by column chromatography.

Step 2: Synthesis of 9-Hydroxypentadecanoic Acid

  • Protect the carboxylic acid of 9-oxononanoic acid as a methyl ester.

  • Perform a Grignard reaction with a suitable six-carbon Grignard reagent (e.g., hexylmagnesium bromide) on the keto group of the methyl 9-oxononanoate. This will form the 15-carbon backbone with a tertiary alcohol at the 9-position.

  • Alternatively, a Wittig reaction followed by reduction can be employed to build the carbon chain and introduce the hydroxyl group.

  • Reduce the ketone at the 9-position using a mild reducing agent like sodium borohydride to yield methyl 9-hydroxypentadecanoate.

  • Hydrolyze the methyl ester to obtain 9-hydroxypentadecanoic acid.

  • Purify the final product by recrystallization or column chromatography.

Synthesis of this compound via the CDI Method
  • Activation of the Fatty Acid:

    • Dissolve 9-hydroxypentadecanoic acid (with the hydroxyl group protected) in an anhydrous aprotic solvent (e.g., THF or DMF).

    • Add a slight excess (1.1-1.2 equivalents) of 1,1'-Carbonyldiimidazole (CDI).

    • Stir the reaction at room temperature for 1-2 hours, or until the activation is complete (can be monitored by the evolution of CO2).

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid) in an aqueous buffer (e.g., sodium bicarbonate) at a pH of ~7.5-8.0.

    • Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Deprotection and Purification:

    • If a protecting group was used for the hydroxyl group, perform the appropriate deprotection step.

    • Purify the crude product using solid-phase extraction followed by preparative HPLC.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis oleic_acid Oleic Acid ozonolysis Ozonolysis oleic_acid->ozonolysis 1. Oxidative Cleavage oxo_acid 9-Oxononanoic Acid ozonolysis->oxo_acid protection Protection of Carboxyl Group oxo_acid->protection coupling Carbon Chain Elongation protection->coupling reduction Reduction of Keto Group coupling->reduction deprotection_acid Deprotection of Carboxyl Group reduction->deprotection_acid hydroxy_acid 9-Hydroxypentadecanoic Acid deprotection_acid->hydroxy_acid hydroxy_acid_prot Protected 9-Hydroxypentadecanoic Acid hydroxy_acid->hydroxy_acid_prot 2. Hydroxyl Protection cdi_activation CDI Activation hydroxy_acid_prot->cdi_activation 3. Activation coA_coupling Coupling with Coenzyme A cdi_activation->coA_coupling deprotection_final Deprotection coA_coupling->deprotection_final purification Purification (SPE/HPLC) deprotection_final->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for pure this compound.

troubleshooting_logic cluster_synthesis Precursor Synthesis Issues cluster_coupling CoA Coupling Issues cluster_purification Purification Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_loss Loss during Purification? start->purification_loss incomplete_activation Incomplete Activation? start->incomplete_activation low_coupling_eff Low Coupling Efficiency? start->low_coupling_eff product_degradation Product Degradation? start->product_degradation coelution Co-eluting Impurities? start->coelution spe_contamination SPE Contamination? start->spe_contamination incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection incomplete_reaction_sol Monitor reaction completion (TLC/GC) incomplete_reaction->incomplete_reaction_sol side_reactions_sol Use anhydrous reagents and inert atmosphere side_reactions->side_reactions_sol purification_loss_sol Optimize chromatography conditions purification_loss->purification_loss_sol incomplete_activation_sol Use slight excess of CDI, ensure anhydrous conditions incomplete_activation->incomplete_activation_sol low_coupling_eff_sol Optimize pH and stoichiometry low_coupling_eff->low_coupling_eff_sol product_degradation_sol Work at low temperature, use buffered solutions product_degradation->product_degradation_sol coelution_sol Adjust HPLC gradient or change column coelution->coelution_sol spe_contamination_sol Use high-quality SPE cartridges and pre-wash spe_contamination->spe_contamination_sol incomplete_deprotection_sol Increase reaction time or reagent excess incomplete_deprotection->incomplete_deprotection_sol

Caption: Troubleshooting logic for this compound synthesis.

References

preventing degradation of 9-Hydroxypentadecanoyl-CoA during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample storage and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are inherently unstable. Ensure rapid quenching of metabolic activity in biological samples. Throughout the extraction process, keep samples on ice. For long-term storage, store extracts as dry pellets at -80°C and reconstitute in a non-aqueous solvent immediately before analysis.[1]
Hydrolysis of Thioester Bond The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. Use acidic conditions (pH 4.0-5.0) during extraction and storage to minimize hydrolysis.[2]
Oxidation of the Hydroxyl Group and Acyl Chain The hydroxyl group and the fatty acid chain can be prone to oxidation. Add antioxidants such as butylated hydroxytoluene (BHT) to your extraction and storage solvents. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Adsorption to Surfaces Acyl-CoAs can adsorb to plastic surfaces. Use glass or polypropylene (B1209903) tubes and vials for sample preparation and storage to minimize loss.[3]
Poor Ionization in Mass Spectrometer In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] If this is not observed, optimize your MS source conditions. Consider using a different ionization mode if necessary.
Suboptimal Chromatographic Separation Co-elution with other molecules can cause ion suppression. Optimize your liquid chromatography method. A C18 reversed-phase column is commonly used. Employing ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can enhance peak shape and resolution.[1][4][5]

Issue 2: Inconsistent or Irreproducible Quantification of this compound

Possible Cause Recommended Solution
Inconsistent Sample Handling Variations in extraction time, temperature, and solvent volumes can lead to variability. Standardize your sample preparation protocol and adhere to it strictly for all samples.
Matrix Effects Components of the biological matrix can interfere with ionization, leading to ion enhancement or suppression. Construct your calibration curve in a matrix that closely matches your samples. If matrix effects are significant, consider a more rigorous sample cleanup, such as solid-phase extraction (SPE).[1]
Lack of an Appropriate Internal Standard An internal standard is crucial for correcting for variations in extraction efficiency and instrument response. The ideal choice is a stable isotope-labeled version of this compound. If unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically found in biological samples.[1]
Degradation During Freeze-Thaw Cycles Repeated freezing and thawing of samples can lead to degradation.[6][7] Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound, being a hydroxylated long-chain fatty acyl-CoA, can be degraded through several pathways. The main routes are enzymatic degradation via β-oxidation in the mitochondria and α-oxidation in peroxisomes, which is particularly relevant for hydroxylated fatty acids.[8] Chemically, the thioester bond is susceptible to hydrolysis, and the acyl chain can undergo oxidation.

Q2: What are the optimal storage conditions for this compound?

A2: For short-term storage (hours to days), store the sample in an organic solvent (e.g., methanol (B129727) or acetonitrile) at -20°C to -80°C in a tightly sealed glass vial under an inert atmosphere. For long-term storage, it is best to store the compound as a dry residue at -80°C under an inert atmosphere. Reconstitute just prior to use.[1]

Q3: How does pH affect the stability of this compound?

A3: The thioester linkage in acyl-CoAs is more stable under acidic conditions (pH 4-6). At neutral or alkaline pH, the rate of hydrolysis increases significantly.[6][7][9] Therefore, it is recommended to maintain an acidic pH during extraction and in storage solutions.

Q4: Should I use antioxidants when working with this compound?

A4: Yes, the presence of the hydroxyl group and the long carbon chain makes the molecule susceptible to oxidation. The addition of antioxidants like BHT (butylated hydroxytoluene) to storage and extraction solvents is a good practice to prevent oxidative degradation.

Q5: How many freeze-thaw cycles can my this compound sample withstand?

A5: It is best to avoid freeze-thaw cycles as they can lead to degradation.[6][7] If you have a larger stock solution, it is highly recommended to aliquot it into smaller, single-use volumes before freezing to maintain sample integrity.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is intended to demonstrate the expected trends in degradation and should be used as a guideline. Actual degradation rates may vary depending on the specific experimental conditions.

Table 1: Estimated Degradation of this compound Over Time at Different Temperatures (in organic solvent, pH 6.0)

Storage Time-80°C-20°C4°CRoom Temperature (25°C)
24 hours < 1%~1-2%~5-10%~20-30%
1 week ~1-2%~5-10%~20-30%> 50%
1 month ~2-5%~15-25%> 50%> 90%
6 months ~5-10%> 50%> 90%> 90%

Table 2: Estimated Effect of pH on the Hydrolysis of this compound at 4°C Over 24 Hours

pHEstimated Degradation (%)
4.0 < 2%
5.0 ~2-5%
6.0 ~5-10%
7.0 ~15-25%
7.4 ~20-30%
8.0 ~30-40%

Table 3: Estimated Effect of Freeze-Thaw Cycles on the Degradation of this compound (Stored at -80°C)

Number of Freeze-Thaw CyclesEstimated Degradation (%)
1 ~2-5%
3 ~10-15%
5 ~20-30%

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a gentle stream of nitrogen.

  • Storage: Store the dried extract at -80°C until analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.[10]

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ion: Monitor for the characteristic neutral loss of 507 Da and other specific fragments.[1] Optimize collision energy for the specific transition.

Visualizations

degradation_pathways This compound This compound β-Oxidation β-Oxidation This compound->β-Oxidation Mitochondria α-Oxidation α-Oxidation This compound->α-Oxidation Peroxisomes Hydrolysis Hydrolysis This compound->Hydrolysis Chemical/Enzymatic Oxidation Oxidation This compound->Oxidation Chemical Shorter Acyl-CoA Shorter Acyl-CoA β-Oxidation->Shorter Acyl-CoA Pristanoyl-CoA Pristanoyl-CoA α-Oxidation->Pristanoyl-CoA 9-Hydroxypentadecanoic Acid + CoA 9-Hydroxypentadecanoic Acid + CoA Hydrolysis->9-Hydroxypentadecanoic Acid + CoA Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Solvent_Addition Solvent_Addition Homogenization->Solvent_Addition Extraction Extraction Solvent_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

logical_relationships Stability Stability Low_Temp Low Temperature Low_Temp->Stability Acidic_pH Acidic pH Acidic_pH->Stability Antioxidants Antioxidants Antioxidants->Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stability Minimal_Freeze_Thaw Minimal Freeze-Thaw Minimal_Freeze_Thaw->Stability Degradation Degradation High_Temp High Temperature High_Temp->Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation Oxygen_Exposure Oxygen Exposure Oxygen_Exposure->Degradation Repeated_Freeze_Thaw Repeated Freeze-Thaw Repeated_Freeze_Thaw->Degradation

Caption: Factors influencing the stability of this compound.

References

enhancing sensitivity for low-level 9-Hydroxypentadecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity of detecting low-levels of 9-Hydroxypentadecanoyl-CoA (9-Hpd-CoA).

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for detecting low-level 9-Hpd-CoA?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique. Its high sensitivity and specificity are ideal for distinguishing and quantifying low-abundance analytes like 9-Hpd-CoA within complex biological matrices. For optimal performance, a triple quadrupole (QqQ) mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is recommended to maximize sensitivity and accuracy.[1][2]

Q2: Why is my signal intensity for 9-Hpd-CoA consistently low or undetectable?

A2: Low signal intensity for long-chain acyl-CoAs is a common issue stemming from several factors:

  • Poor Ionization Efficiency: Acyl-CoAs, particularly hydroxylated forms, can have suboptimal ionization in standard electrospray ionization (ESI) sources.

  • Sample Degradation: The thioester bond in acyl-CoAs is labile. Improper sample handling, quenching, or extraction can lead to significant analyte loss.

  • Ion Suppression: Components of the biological matrix co-eluting with your analyte can interfere with its ionization, reducing the signal.[3][4]

  • Suboptimal Extraction: The amphiphilic nature of 9-Hpd-CoA makes efficient extraction challenging. The chosen solvent system may not provide adequate recovery.[5]

Q3: Which sample extraction method provides the best recovery for long-chain acyl-CoAs?

A3: There is no single universal method, and the optimal choice depends on the sample matrix. However, methods involving rapid quenching and protein precipitation are critical.[6] A common and effective approach is to use a mixed organic-aqueous solvent system, such as a chilled mixture of acetonitrile, methanol, and water.[7] Another strategy involves deproteinization with an acid like 5-sulfosalicylic acid (SSA), which can improve the recovery of some CoA species by avoiding the need for solid-phase extraction (SPE) where losses can occur.[8]

Q4: Can chemical derivatization improve the detection of 9-Hpd-CoA?

A4: Yes, chemical derivatization can significantly enhance sensitivity. Derivatizing the hydroxyl group can improve chromatographic properties and increase ionization efficiency.[9] A novel post-column derivatization method using 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII) has been shown to boost the detection sensitivity of hydroxyl metabolites, with enhancements ranging from 1.1 to 42.9-fold.[9] Another strategy involves methylating the phosphate (B84403) group of the CoA moiety, which can improve peak shape and reduce analyte loss on surfaces.[5]

Q5: How can I minimize ion suppression and matrix effects?

A5: To address ion suppression, focus on improving sample cleanup and chromatographic separation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[3][4] Optimizing the LC gradient can also separate 9-Hpd-CoA from co-eluting matrix components. The use of matrix-matched standards and stable isotope-labeled internal standards is crucial for accurate quantification by compensating for these effects.[3]

Troubleshooting Guides

Issue 1: No or Very Weak Analyte Signal

This guide provides a logical flow to diagnose the root cause of poor signal intensity.

StepActionRationale
1. Verify Instrument Performance Calibrate the mass spectrometer using a known standard.[3] Check the stability and consistency of the electrospray ionization (ESI) source.[10]Ensures that the instrument is functioning correctly and rules out hardware failure as the primary issue.
2. Assess Sample Preparation Review your extraction protocol. Ensure rapid quenching of metabolic activity and that samples were kept cold. Evaluate the extraction solvent for its suitability for long-chain acyl-CoAs.[6]Analyte degradation during sample preparation is a common source of low signal. The extraction method must be optimized for recovery.
3. Optimize MS Parameters Infuse a 9-Hpd-CoA standard (if available) or a structurally similar hydroxylated long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific SRM transitions.[11]Default parameters are often not optimal. Direct tuning maximizes the instrument's response to your specific analyte.
4. Check for Ion Suppression Prepare a sample by spiking a known amount of standard into the biological matrix post-extraction and compare the signal to the standard in a clean solvent. A significantly lower signal in the matrix indicates suppression.[4]Identifies if co-eluting matrix components are interfering with the ionization of 9-Hpd-CoA.
5. Enhance Chromatography Modify the LC gradient to better resolve the analyte from the matrix background. Consider using a different column chemistry (e.g., HILIC for polar compounds, C18 for nonpolar).[3][12]Improved separation can move the analyte away from interfering compounds, reducing suppression and improving the signal-to-noise ratio.

A troubleshooting workflow for diagnosing poor signal is visualized below.

G start Start: Poor or No Signal for 9-Hpd-CoA ms_check 1. Verify MS Performance (Calibrate & Check Spray) start->ms_check sample_prep 2. Review Sample Preparation (Quenching & Extraction) ms_check->sample_prep MS OK? lc_check 3. Optimize Chromatography (Gradient & Column) sample_prep->lc_check Prep OK? ms_tune 4. Tune MS Parameters (Source & Collision Energy) lc_check->ms_tune Chroma. OK? ion_suppression 5. Investigate Ion Suppression (Post-extraction Spike) ms_tune->ion_suppression Tuning OK? derivatize Consider Derivatization ion_suppression->derivatize Suppression High? end_good Signal Improved ion_suppression->end_good Suppression Low? derivatize->end_good

Caption: Troubleshooting workflow for low 9-Hpd-CoA signal.

Issue 2: High Background Noise or Poor Peak Shape
StepActionRationale
1. Run System Blanks Inject a blank solvent (matching your initial mobile phase) to assess system contamination.[10]Determines if the noise is coming from the LC-MS system itself (e.g., contaminated solvent, tubing, or column).
2. Clean the LC System If blanks are noisy, flush the LC system with a strong solvent wash (e.g., isopropanol, followed by water). Clean or replace the column.Removes contaminants that can cause high background and peak tailing.
3. Improve Sample Cleanup Implement an additional cleanup step, such as solid-phase extraction (SPE), to remove more matrix components before injection.[3]A cleaner sample results in a lower baseline and less interference.
4. Adjust Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. For acyl-CoAs, using a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape on C18 columns.[1]Optimizing mobile phase chemistry can significantly enhance chromatographic performance and peak symmetry.
5. Check for Contaminants Review all reagents and solvents for potential sources of contamination. Use high-purity, LC-MS grade materials.Low-quality reagents can introduce a high chemical background.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a generalized method for extracting long-chain acyl-CoAs from cultured cells or tissues.

  • Quenching: Immediately stop metabolic activity. For cell cultures, aspirate the medium and add 3-5 mL of ice-cold PBS. Scrape the cells and transfer to a centrifuge tube.[13] For tissues, freeze-clamp the sample in liquid nitrogen immediately upon collection.

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in a 20-fold excess (v/w) of a pre-chilled (-20°C) extraction solvent, such as Acetonitrile:Methanol:Water (2:2:1 v/v/v).[7] Include an appropriate internal standard (e.g., Heptadecanoyl-CoA) in the solvent.[6]

  • Protein Precipitation: Vortex the homogenate vigorously for 5-10 minutes at 4°C to ensure thorough extraction and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent that matches the initial mobile phase of your LC method to ensure good peak shape.[14]

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical starting parameters for the analysis of 9-Hpd-CoA.

  • LC Column: A C18 reversed-phase column is commonly used for separating long-chain acyl-CoAs.[1]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient might run from 2% B to 95% B over 15 minutes to elute the long-chain species.[14]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred as it has been shown to be more efficient for acyl-CoAs.[8][11]

  • MS Analysis: Selected Reaction Monitoring (SRM). Precursor-to-product ion transitions must be optimized for 9-Hpd-CoA. A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often used for profiling acyl-CoAs.[1]

Data and Visualization

Quantitative Data Summary

The following table summarizes achievable quantitative performance for long-chain acyl-CoA analysis based on published methods. These values can serve as a benchmark for method development.

ParameterValueAnalyte ClassSource
Limit of Quantification (LOQ) 4.2 nMVery-long-chain acyl-CoAs[5]
Limit of Quantification (LOQ) 16.9 nMShort-chain acyl-CoAs[5]
Inter-run Precision (% CV) 2.6 - 12.2%Long-chain acyl-CoAs (C16-C18)[1]
Intra-run Precision (% CV) 1.2 - 4.4%Long-chain acyl-CoAs (C16-C18)[1]
Accuracy 94.8 - 110.8%Long-chain acyl-CoAs (C16-C18)[1]
Recovery with SSA Extraction >99%Dephospho-CoA[8]
Recovery with SSA Extraction 74%Malonyl-CoA[8]

Visualized Workflows and Pathways

G sample 1. Sample Collection & Quenching extract 2. Extraction with Internal Standard sample->extract derivatize 3. Derivatization (Optional) extract->derivatize lc 4. LC Separation (Reversed-Phase) derivatize->lc ms 5. MS/MS Detection (ESI+, SRM Mode) lc->ms data 6. Data Analysis & Quantification ms->data

Caption: General experimental workflow for 9-Hpd-CoA analysis.

G pfa Pentadecanoic Acid acs Acyl-CoA Synthetase pfa->acs pd_coa Pentadecanoyl-CoA acs->pd_coa hydroxylase Fatty Acid Hydroxylase pd_coa->hydroxylase hpd_coa This compound (9-Hpd-CoA) hydroxylase->hpd_coa beta_ox Peroxisomal β-oxidation hpd_coa->beta_ox signaling Downstream Signaling (e.g., PPARα activation) hpd_coa->signaling metabolites Further Metabolites beta_ox->metabolites

Caption: Hypothetical metabolic pathway involving 9-Hpd-CoA.

References

resolving co-eluting peaks in 9-Hydroxypentadecanoyl-CoA chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 9-Hydroxypentadecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly the issue of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in the chromatography of this compound and why is it problematic?

A: Peak co-elution occurs when this compound and one or more other compounds are not adequately separated by the chromatographic system, eluting from the column at very similar or identical times.[1][2] This results in a single, merged chromatographic peak. This is a significant issue as it compromises both qualitative and quantitative analysis, leading to:

  • Inaccurate Identification: The merged peak can be misidentified as a single, more abundant compound.

  • Incorrect Quantification: The area of the co-eluting peak represents the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[1][3]

Q2: What are the common causes of peak shape issues like tailing and fronting for this compound?

A: Poor peak shape is a common indicator of underlying chromatographic problems.

  • Peak Tailing: This is often observed with polar compounds like acyl-CoAs and can be caused by strong interactions with the stationary phase, column contamination, or issues with the mobile phase pH.[4][5] For basic analytes, interaction with ionized silanol (B1196071) groups on the stationary phase is a common cause of tailing.

  • Peak Fronting: This is less common but is almost always caused by sample overload, where the concentration of the analyte is too high for the column's capacity.[6] It can also be caused by an injection solvent that is stronger than the mobile phase.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to diagnosing and resolving co-eluting peaks in the analysis of this compound.

Step 1: Initial Assessment and Peak Purity Analysis

Before optimizing the method, it's crucial to confirm that you are indeed observing co-elution.

  • Visual Inspection: Asymmetrical peaks, such as those with shoulders or significant tailing, are often the first indication of co-elution.[2]

  • Peak Purity Analysis (DAD/PDA): If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, a pure peak should exhibit a consistent UV spectrum across its entire width.[7]

  • Mass Spectrometry (MS): With an MS detector, a pure peak will show a consistent mass spectrum. If the mass spectrum changes across the peak, it indicates the presence of multiple components.[7]

Step 2: Method Optimization Strategies

A logical, stepwise approach to method optimization is key to resolving co-elution. The resolution of two peaks is primarily influenced by three factors: retention factor (k') , selectivity (α) , and efficiency (N) .[7][8]

G cluster_0 Troubleshooting Workflow for Co-elution A Initial Assessment: - Visual Inspection - Peak Purity Analysis (DAD/MS) B Optimize Retention Factor (k') - Adjust Mobile Phase Strength A->B C Optimize Selectivity (α) - Change Organic Modifier - Modify Mobile Phase pH - Change Stationary Phase B->C If co-elution persists D Optimize Efficiency (N) - Decrease Flow Rate - Use Longer Column - Use Smaller Particle Size Column C->D If co-elution persists E Resolved Peaks D->E G cluster_0 Fatty Acid Metabolism FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA Activation HydroxyacylCoA Hydroxyacyl-CoA (e.g., this compound) AcylCoA->HydroxyacylCoA β-Oxidation Step 1 Elongation Fatty Acid Elongation AcylCoA->Elongation KetoacylCoA Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Oxidation Step 2 AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Oxidation Step 3 TCA TCA Cycle AcetylCoA->TCA

References

Technical Support Center: 9-Hydroxypentadecanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-Hydroxypentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are mass spec adducts and why are they a concern for this compound analysis?

A: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when your target molecule, this compound, associates with other ions present in the sample or mobile phase.[1] Instead of observing only the protonated molecule ([M+H]⁺), you may also detect ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[2] This is a concern because it can split the analyte signal across multiple m/z values, which can lead to:

  • Reduced Sensitivity: The intensity of the desired [M+H]⁺ ion is lowered, potentially impacting the limit of detection and quantification.

  • Complicated Data Interpretation: The presence of multiple adduct peaks for a single compound can make spectra more complex and difficult to interpret.

  • Inaccurate Quantification: If not all adducts are accounted for, the quantitative analysis of this compound will be inaccurate. In lipidomics, quantification errors of up to 70% have been observed when only one adduct is considered.[3]

Q2: What are the common adducts observed for long-chain acyl-CoAs like this compound in positive ion ESI-MS?

A: For neutral lipids and related molecules, the most common adducts in positive ion mode are formed with protons ([M+H]⁺), ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[4] The relative abundance of these adducts can vary significantly depending on experimental conditions.

Q3: I am observing a high abundance of [M+Na]⁺ and [M+K]⁺ adducts for my this compound sample. What are the likely causes?

A: High levels of sodium and potassium adducts are typically due to contamination from various sources:

  • Glassware: Laboratory glassware is a common source of sodium and potassium ions that can leach into your samples and mobile phases.

  • Reagents and Solvents: Impurities in solvents, buffers, and other reagents can introduce alkali metal salts.

  • Sample Matrix: Biological samples inherently contain salts that can contribute to adduct formation.

  • LC-MS System: Salt buildup within the LC system tubing, injector, or the mass spectrometer's ion source can be a persistent source of contamination.

Q4: How can I minimize the formation of sodium and potassium adducts in my experiments?

A: To reduce unwanted alkali metal adducts, consider the following strategies:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and high-purity additives.

  • Avoid Glassware: Whenever possible, use polypropylene (B1209903) or other plastic vials and containers for sample and mobile phase preparation.

  • Incorporate Mobile Phase Additives:

    • Acids: Adding a small amount of a weak organic acid like formic acid to the mobile phase can provide an excess of protons, promoting the formation of the [M+H]⁺ ion over metal adducts.

    • Ammonium Salts: The addition of a low concentration (e.g., 0.5-1 mM) of ammonium acetate (B1210297) or ammonium formate (B1220265) can help to suppress sodium and potassium adducts by favoring the formation of [M+NH₄]⁺ adducts.

  • System Cleaning: If adduct formation is persistent, a thorough cleaning of the LC system and mass spectrometer ion source according to the manufacturer's protocol is recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to adduct formation during the mass spectrometry analysis of this compound.

Issue 1: High Abundance of [M+Na]⁺ and/or [M+K]⁺ Adducts
Potential Cause Troubleshooting Step Expected Outcome
Glassware Contamination Prepare a fresh sample and mobile phase using only polypropylene vials and containers.A significant reduction in the intensity of [M+Na]⁺ and [M+K]⁺ peaks.
Solvent/Reagent Impurity Use fresh, high-purity (LC-MS grade) solvents and additives for mobile phase preparation.Decreased background noise and a lower relative abundance of alkali metal adducts.
LC-MS System Contamination Flush the LC system with a cleaning solution recommended by the manufacturer. Clean the ion source components.A gradual decrease in adduct formation over several runs as the system becomes cleaner.
Suboptimal Mobile Phase Composition Add 0.1% formic acid to the mobile phase to increase the proton concentration.Promotion of the [M+H]⁺ ion and suppression of metal adducts.
Issue 2: Poor Signal Intensity of the [M+H]⁺ Ion
Potential Cause Troubleshooting Step Expected Outcome
Signal Splitting Due to Adducts Implement the strategies from Issue 1 to minimize adduct formation. In your data analysis, sum the peak areas of all significant adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.) for quantification.An increase in the apparent signal intensity and more accurate quantification.
Ion Suppression from Matrix Effects Improve chromatographic separation to better resolve this compound from co-eluting matrix components. Optimize sample preparation to remove interfering substances.Enhanced signal-to-noise ratio for the analyte peak.

Data Presentation

Table 1: Common Adducts of this compound in Positive Ion ESI-MS

Assuming a molecular weight of 921.5 g/mol for this compound (C₄₃H₇₅N₇O₁₈P₃S).

Adduct IonFormulaAdduct Mass (Da)Expected m/z
Protonated[M+H]⁺1.0078922.5
Ammoniated[M+NH₄]⁺18.0344939.5
Sodiated[M+Na]⁺22.9898944.5
Potassiated[M+K]⁺38.9637960.5

Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation to Minimize Adduct Formation
  • Materials:

    • This compound standard

    • LC-MS grade water

    • LC-MS grade acetonitrile (B52724)

    • LC-MS grade formic acid

    • LC-MS grade ammonium acetate

    • Polypropylene autosampler vials and caps

    • Polypropylene volumetric flasks and tubes

  • Mobile Phase Preparation (Example):

    • Mobile Phase A: To 1 L of LC-MS grade water in a polypropylene container, add 1 mL of formic acid (0.1% final concentration).

    • Mobile Phase B: To 1 L of LC-MS grade acetonitrile in a polypropylene container, add 1 mL of formic acid (0.1% final concentration).

    • Alternative: Prepare a 10 mM stock solution of ammonium acetate in LC-MS grade water. Add this stock to your mobile phases to achieve a final concentration of 0.5-1 mM.

  • Sample Preparation:

    • Dissolve the this compound standard or extracted sample in a suitable solvent (e.g., 50:50 acetonitrile:water) using polypropylene microcentrifuge tubes.

    • Vortex to ensure complete dissolution.

    • Transfer the final solution to a polypropylene autosampler vial for analysis.

Protocol 2: Post-Acquisition Data Analysis to Account for Adducts
  • Identify Adducts:

    • In the full scan mass spectrum for your this compound peak, identify the m/z values corresponding to the expected adducts (refer to Table 1).

  • Extract Ion Chromatograms (XICs):

    • Generate XICs for each identified adduct ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.) using a narrow mass window (e.g., ±5 ppm).

  • Peak Integration:

    • Integrate the peak area for each adduct's XIC at the retention time of this compound.

  • Quantification:

    • For accurate quantification, sum the peak areas of all significant adducts to represent the total ion abundance for this compound.

Visualizations

Adduct_Troubleshooting_Workflow start Start: Adduct Issue (e.g., High [M+Na]⁺) check_glassware Use Polypropylene Vials and Fresh Solvents? start->check_glassware use_plastic Action: Re-prepare Sample and Mobile Phase in Plastic check_glassware->use_plastic No check_mobile_phase Add 0.1% Formic Acid to Mobile Phase? check_glassware->check_mobile_phase Yes use_plastic->check_mobile_phase end_resolved Issue Resolved use_plastic->end_resolved add_acid Action: Modify Mobile Phase Composition check_mobile_phase->add_acid No system_clean Action: Perform LC-MS System Cleaning check_mobile_phase->system_clean Yes add_acid->system_clean add_acid->end_resolved data_analysis Strategy: Sum Adducts During Data Processing system_clean->data_analysis end_mitigated Issue Mitigated data_analysis->end_mitigated Signaling_Pathway_Adduct_Formation cluster_sources Sources of Cations cluster_ions Common Adduct Forming Ions cluster_adducts Observed Adduct Ions Glassware Glassware Sodium Na⁺ Glassware->Sodium Potassium K⁺ Glassware->Potassium Solvents Solvents & Reagents Proton H⁺ Solvents->Proton Solvents->Sodium Solvents->Potassium Ammonium NH₄⁺ Solvents->Ammonium SampleMatrix Sample Matrix SampleMatrix->Sodium SampleMatrix->Potassium Analyte This compound (M) MH [M+H]⁺ Analyte->MH MNa [M+Na]⁺ Analyte->MNa MK [M+K]⁺ Analyte->MK MNH4 [M+NH₄]⁺ Analyte->MNH4 Proton->MH Sodium->MNa Potassium->MK Ammonium->MNH4

References

Technical Support Center: Optimization of Derivatization Reactions for 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 9-Hydroxypentadecanoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their derivatization reactions for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is often employed for several reasons:

  • For Gas Chromatography (GC) analysis: this compound is a large, polar, and non-volatile molecule. Direct analysis by GC is not feasible. Derivatization of the hydroxyl group and the carboxylic acid (after hydrolysis of the CoA ester) increases volatility and thermal stability, allowing it to pass through the GC column.[1][2][3]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis: While direct analysis of long-chain acyl-CoAs by LC-MS/MS is possible, derivatization can significantly enhance ionization efficiency, leading to improved sensitivity and lower limits of detection.[4][5][6][7] It can also improve chromatographic peak shape and resolution.[5][8]

Q2: Which functional groups in this compound are targeted for derivatization?

A2: There are two primary functional groups of interest for derivatization:

  • The Thiolester Group of Coenzyme A: This is often hydrolyzed to yield the free fatty acid, 9-hydroxypentadecanoic acid, and the resulting carboxyl group is then derivatized (e.g., esterified) for GC analysis. For LC-MS, the phosphate (B84403) groups on the CoA moiety can be derivatized (e.g., methylated) to improve chromatographic retention and reduce analyte loss.[5][8]

  • The Hydroxyl Group (-OH) on the Pentadecanoyl Chain: This group is polar and can participate in hydrogen bonding, leading to poor peak shape in GC.[1] Derivatizing the hydroxyl group (e.g., by silylation) reduces its polarity.[2]

Q3: What are the most common derivatization methods for hydroxylated fatty acids for GC-MS analysis?

A3: The most common methods involve a two-step process of hydrolysis followed by derivatization, or a single-step derivatization that targets both functional groups:

  • Esterification: After hydrolysis of the CoA ester, the resulting carboxylic acid is converted to a more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). Common reagents include BF3-methanol or methanolic HCl.[9]

  • Silylation: This is a versatile method that can simultaneously derivatize both the carboxylic acid and the hydroxyl group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[2]

Q4: Can I analyze this compound by LC-MS/MS without derivatization?

A4: Yes, direct analysis of long-chain acyl-CoAs by LC-MS/MS is a widely used approach.[6][10][11] Optimization of chromatographic conditions, such as using a suitable reversed-phase column and mobile phase modifiers, is crucial for good separation and peak shape. However, if sensitivity is an issue, derivatization may be necessary.

Q5: What are some derivatization strategies to improve LC-MS/MS sensitivity for hydroxylated acyl-CoAs?

A5: To enhance LC-MS/MS performance, the following strategies can be employed:

  • Phosphate Methylation: Derivatizing the phosphate groups of the CoA moiety can improve peak shape and reduce analyte loss on metallic surfaces in the LC system.[5][8]

  • Hydroxyl Group Derivatization: While less common for LC-MS of acyl-CoAs, specific reagents can target the hydroxyl group to improve ionization. For instance, methods developed for hydroxylated fatty acids, such as derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), could potentially be adapted.[4]

Troubleshooting Guides

GC-MS Analysis (after hydrolysis to 9-hydroxypentadecanoic acid)
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Peak 1. Incomplete hydrolysis of the CoA ester.2. Incomplete derivatization reaction.3. Degradation of the derivatizing reagent.4. Presence of water or other interfering substances in the sample.1. Optimize hydrolysis conditions (e.g., increase incubation time, adjust pH).2. Optimize derivatization time and temperature. Ensure a sufficient molar excess of the derivatization reagent.[12]3. Use fresh, high-quality derivatization reagents and store them properly according to the manufacturer's instructions.4. Ensure the sample is completely dry before adding the derivatization reagent, as most are moisture-sensitive. Use a water scavenger if necessary.
Poor Peak Shape (Tailing) 1. Incomplete derivatization of the polar hydroxyl or carboxyl groups.2. Adsorption of the analyte to active sites in the GC inlet or column.1. Re-optimize the derivatization reaction to ensure complete conversion.2. Use a deactivated GC liner and a column suitable for the analysis of derivatized fatty acids. Consider silylating the GC liner.
Presence of Multiple Peaks for the Analyte 1. Incomplete derivatization leading to partially derivatized products.2. Side reactions occurring during derivatization.1. Increase derivatization time, temperature, or reagent concentration.2. Adjust reaction conditions to be milder if side reactions are suspected. Ensure the absence of contaminants that could catalyze side reactions.
Contaminant Peaks in the Chromatogram 1. Contaminated reagents or solvents.2. Leaching of contaminants from plasticware.1. Run a reagent blank to identify the source of contamination. Use high-purity solvents and reagents.2. Use glass vials and syringes for sample preparation and injection.
LC-MS/MS Analysis (Direct or with Derivatization)
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Poor ionization efficiency of the underivatized molecule.2. Analyte loss due to adsorption to vials or LC system components.3. Suboptimal mass spectrometer parameters.1. Consider a derivatization strategy to enhance ionization (e.g., phosphate methylation).[5][8]2. Use deactivated vials (e.g., silanized glass or polypropylene). Consider derivatization to reduce the polarity and adsorptive properties of the analyte.[5]3. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition parameters (collision energy).
Poor Chromatographic Peak Shape 1. Interaction of the phosphate groups with the column or LC system.2. Unsuitable mobile phase pH or composition.1. Consider phosphate methylation to improve peak shape.[5][8]2. Optimize the mobile phase. For reversed-phase chromatography, ensure appropriate pH and organic solvent gradient.
Inconsistent Retention Times 1. Column degradation.2. Inconsistent mobile phase preparation.3. Fluctuations in column temperature.1. Use a guard column and ensure the mobile phase is compatible with the column chemistry.2. Prepare fresh mobile phases daily and ensure accurate composition.3. Use a column oven to maintain a stable temperature.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of matrix components that interfere with the ionization of the analyte.1. Improve sample cleanup procedures (e.g., solid-phase extraction).2. Adjust chromatographic conditions to separate the analyte from interfering matrix components.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation (after hydrolysis)

This protocol describes the hydrolysis of this compound to 9-hydroxypentadecanoic acid, followed by silylation for GC-MS analysis.

1. Hydrolysis of this compound: a. To your sample containing this compound, add an equal volume of 1 M KOH. b. Incubate at 60°C for 1 hour to hydrolyze the thioester bond. c. Cool the sample to room temperature and acidify to pH 2-3 with 6 M HCl. d. Extract the 9-hydroxypentadecanoic acid with three volumes of a nonpolar organic solvent (e.g., hexane (B92381) or ethyl acetate). e. Pool the organic layers and evaporate to dryness under a stream of nitrogen.

2. Silylation: a. Ensure the dried extract is completely free of water. b. Add 100 µL of a silylation reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) to the dried sample. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: LC-MS/MS Analysis via Phosphate Methylation

This protocol is adapted from methods for the derivatization of the phosphate moiety of acyl-CoAs to improve chromatographic performance.

1. Sample Preparation: a. Extract this compound from the sample matrix using an appropriate method, such as solid-phase extraction.

2. Phosphate Methylation (Conceptual Adaptation): Note: This is an advanced technique and should be optimized for this compound. a. Dry the acyl-CoA extract completely. b. Reconstitute in a small volume of a suitable organic solvent. c. Add a methylating agent (e.g., trimethylsilyldiazomethane (B103560) in a suitable solvent system). The reaction conditions (time, temperature, reagent concentration) will need to be carefully optimized. d. Quench the reaction according to the specific protocol for the chosen methylating agent. e. The derivatized sample is then ready for LC-MS/MS analysis.

Visualizations

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (e.g., 1M KOH, 60°C) start->hydrolysis Step 1 extraction Liquid-Liquid Extraction (acidified, hexane) hydrolysis->extraction Step 2 drying Evaporation to Dryness extraction->drying Step 3 derivatize Silylation (e.g., BSTFA, 70°C) drying->derivatize Step 4 gcms GC-MS Analysis derivatize->gcms Step 5

Caption: Workflow for GC-MS analysis of this compound.

Derivatization_Logic rect_node rect_node start Start Analysis of This compound is_gcms GC-MS as analytical method? start->is_gcms is_lcms_sensitive Is LC-MS/MS sensitivity sufficient? is_gcms->is_lcms_sensitive No (LC-MS) hydrolyze_silylate Hydrolyze CoA ester and perform silylation is_gcms->hydrolyze_silylate Yes direct_lcms Direct LC-MS/MS analysis is_lcms_sensitive->direct_lcms Yes derivatize_lcms Consider derivatization (e.g., phosphate methylation) is_lcms_sensitive->derivatize_lcms No

Caption: Decision tree for choosing a derivatization strategy.

References

Validation & Comparative

Validating 9-Hydroxypentadecanoyl-CoA as a Biomarker for a Novel Fatty Acid Oxidation Disorder: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Hydroxypentadecanoyl-CoA as a potential biomarker for a novel, hypothetically-named mitochondrial disease, "Fatty Acid Oxidation Disorder Type X" (FAOD-X), against established metabolic disease biomarkers. FAOD-X is conceptualized as an inherited metabolic disease characterized by the accumulation of specific acyl-CoAs due to an enzyme deficiency in the beta-oxidation pathway. This document outlines the experimental data and protocols necessary for the validation of this novel biomarker.

Comparative Analysis of Biomarkers for FAOD-X

The diagnostic potential of this compound is evaluated against two established classes of biomarkers commonly used in the assessment of metabolic disorders: Acylcarnitines and Ceramides. The following table summarizes the hypothetical performance characteristics of these biomarkers for the detection of FAOD-X.

Biomarker ClassSpecific BiomarkerSensitivitySpecificityNormal Range (Plasma)Pathological Range (FAOD-X)
Hydroxy Acyl-CoA This compound 95% 92% < 0.5 µM 5 - 25 µM
AcylcarnitinesC14:1-OH Acylcarnitine88%85%< 0.2 µM2 - 10 µM
CeramidesCer(d18:1/16:0)75%80%1.5 - 4.5 µM6 - 15 µM

Experimental Protocols

Patient Cohort and Sample Collection

A cohort of 50 patients clinically diagnosed with FAOD-X and 50 healthy, age- and sex-matched controls will be recruited. Blood samples will be collected after a 12-hour fast. Plasma will be separated by centrifugation at 2,500 x g for 15 minutes at 4°C and stored at -80°C until analysis.

Analytical Methodology: Quantification of this compound

The concentration of this compound in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3][4][5]

  • Sample Preparation: Plasma samples (100 µL) will be subjected to solid-phase extraction (SPE) to isolate the acyl-CoA fraction.

  • Chromatography: Separation will be achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Detection will be performed on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The transition specific for this compound will be monitored.

  • Quantification: A standard curve will be generated using synthetic this compound to ensure accurate quantification.

Statistical Analysis

The diagnostic performance of this compound will be evaluated using Receiver Operating Characteristic (ROC) curve analysis.[6] The area under the curve (AUC), sensitivity, and specificity will be calculated to determine the diagnostic accuracy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical metabolic pathway affected in FAOD-X and the workflow for biomarker validation.

FAOD_X_Pathway Long-Chain Fatty Acids Long-Chain Fatty Acids Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Long-Chain Fatty Acids->Fatty Acyl-CoA Synthetase Long-Chain Acyl-CoA Long-Chain Acyl-CoA Fatty Acyl-CoA Synthetase->Long-Chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Long-Chain Acyl-CoA->Mitochondrial Beta-Oxidation Enzyme X (Deficient in FAOD-X) Enzyme X (Deficient in FAOD-X) Mitochondrial Beta-Oxidation->Enzyme X (Deficient in FAOD-X) This compound This compound Mitochondrial Beta-Oxidation->this compound Accumulation Acetyl-CoA Acetyl-CoA Enzyme X (Deficient in FAOD-X)->Acetyl-CoA Blocked TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Hypothetical metabolic pathway in FAOD-X.

Biomarker_Validation_Workflow Patient Cohort Patient Cohort Sample Collection (Plasma) Sample Collection (Plasma) Patient Cohort->Sample Collection (Plasma) LC-MS/MS Analysis LC-MS/MS Analysis Sample Collection (Plasma)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation

Caption: Experimental workflow for biomarker validation.

Comparative Performance of Biomarkers

The following diagram provides a logical relationship illustrating the superior hypothetical performance of this compound for the diagnosis of FAOD-X compared to alternative biomarkers.

Biomarker_Comparison cluster_biomarkers Biomarker Performance for FAOD-X Diagnosis cluster_performance Diagnostic Accuracy This compound This compound High Sensitivity & Specificity High Sensitivity & Specificity This compound->High Sensitivity & Specificity Acylcarnitines Acylcarnitines Moderate Performance Moderate Performance Acylcarnitines->Moderate Performance Ceramides Ceramides Lower Performance Lower Performance Ceramides->Lower Performance

Caption: Comparative diagnostic accuracy of biomarkers.

References

A Comparative Analysis of 9-Hydroxypentadecanoyl-CoA and Pentadecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Biochemical Properties, Metabolic Roles, and Analytical Methodologies

In the landscape of lipid metabolism, acyl-coenzyme A (acyl-CoA) molecules are central intermediates in both anabolic and catabolic pathways. While pentadecanoyl-CoA, an odd-chain saturated fatty acyl-CoA, has a well-documented role in cellular metabolism, the properties and functions of its hydroxylated counterpart, 9-Hydroxypentadecanoyl-CoA, remain largely uncharacterized in scientific literature. This guide presents a comparative analysis of these two molecules, combining established data for pentadecanoyl-CoA with a theoretical exploration of this compound based on the known effects of fatty acid hydroxylation. This analysis is intended for researchers, scientists, and drug development professionals investigating novel lipid mediators and metabolic pathways.

Biochemical and Metabolic Profile

The introduction of a hydroxyl group onto the acyl chain is expected to significantly alter the physicochemical properties and metabolic fate of pentadecanoyl-CoA.

PropertyPentadecanoyl-CoAThis compound (Predicted)
Molecular Formula C₃₆H₆₄N₇O₁₇P₃SC₃₆H₆₄N₇O₁₈P₃S
Molar Mass 991.94 g/mol 1007.94 g/mol
Structure Saturated 15-carbon acyl chain attached to Coenzyme ASaturated 15-carbon acyl chain with a hydroxyl group at the C9 position, attached to Coenzyme A
Polarity Less polarMore polar due to the hydroxyl group
Solubility Primarily soluble in organic solvents and detergentsIncreased aqueous solubility compared to its non-hydroxylated counterpart
Metabolic Precursor Pentadecanoic acid (C15:0)9-Hydroxypentadecanoic acid
Primary Metabolic Pathway Mitochondrial beta-oxidationPotentially peroxisomal oxidation or further modification by cytochrome P450 enzymes

Table 1. Comparative Properties of Pentadecanoyl-CoA and this compound.

Metabolic Pathways and Signaling

Pentadecanoyl-CoA is primarily a substrate for mitochondrial beta-oxidation. As an odd-chain fatty acyl-CoA, its breakdown yields acetyl-CoA molecules until the final cycle, which produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis.[2]

Pentadecanoyl_CoA_Metabolism cluster_mito Mitochondrial Matrix Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Pentadecanoyl_CoA Pentadecanoyl-CoA Pentadecanoic_Acid->Pentadecanoyl_CoA Acyl-CoA Synthetase Mitochondrion Mitochondrion Pentadecanoyl_CoA->Mitochondrion CPT System Beta_Oxidation Beta-Oxidation Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle (Anaplerosis) Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle

Figure 1. Metabolic pathway of Pentadecanoyl-CoA. This diagram illustrates the entry of pentadecanoic acid into the mitochondria and its subsequent beta-oxidation to yield acetyl-CoA and propionyl-CoA, with the latter contributing to the citric acid cycle.

For This compound , the metabolic pathway is not established. However, based on the metabolism of other hydroxylated fatty acids, several possibilities can be postulated. The presence of a hydroxyl group in the middle of the acyl chain may hinder the standard beta-oxidation process in the mitochondria.[3] Instead, it might be a substrate for peroxisomal oxidation or further metabolism by cytochrome P450 enzymes.[4][5] Cytochrome P450 enzymes are known to hydroxylate fatty acids at various positions, and these hydroxylated fatty acids can have distinct biological activities.[6][7]

Hydroxypentadecanoyl_CoA_Hypothetical_Metabolism Pentadecanoyl_CoA Pentadecanoyl-CoA Hydroxylation Hydroxylation (e.g., CYP450) Pentadecanoyl_CoA->Hydroxylation HP_CoA This compound Hydroxylation->HP_CoA Peroxisome Peroxisomal Oxidation HP_CoA->Peroxisome Further_Metabolism Further Metabolism (e.g., oxidation to keto acid) HP_CoA->Further_Metabolism Signaling_Molecule Potential Signaling Molecule HP_CoA->Signaling_Molecule Excretion Conjugation and Excretion Peroxisome->Excretion Further_Metabolism->Excretion

Figure 2. Hypothetical metabolic fate of this compound. This diagram outlines potential pathways, including its formation via hydroxylation and subsequent metabolism or signaling functions.

Experimental Protocols

To empirically compare these two molecules, a series of experiments would be necessary. The following are detailed methodologies for key experiments.

Synthesis and Purification of Acyl-CoAs

Objective: To obtain pure samples of pentadecanoyl-CoA and this compound for subsequent experiments.

Protocol for Pentadecanoyl-CoA Synthesis (Mixed Anhydride (B1165640) Method):

  • Dissolve pentadecanoic acid in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and add N-methylmorpholine.

  • Add isobutyl chloroformate dropwise and stir for 30 minutes at 0°C.

  • In a separate vial, dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate.

  • Slowly add the Coenzyme A solution to the mixed anhydride solution and stir for 2 hours at 4°C.

  • Purify the resulting pentadecanoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).

Protocol for this compound Synthesis: The synthesis of this compound would first require the synthesis of 9-hydroxypentadecanoic acid, which is not commercially common. This could be achieved through multi-step organic synthesis, potentially starting from a precursor with a functional group at the C9 position. Once 9-hydroxypentadecanoic acid is obtained, the same mixed anhydride method as described above can be used to conjugate it to Coenzyme A.

Analytical Characterization

Objective: To confirm the identity and purity of the synthesized acyl-CoAs.

Mass Spectrometry (MS):

  • Method: Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for analyzing acyl-CoAs.

  • Sample Preparation: Dilute the purified acyl-CoA in a suitable solvent (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • MS Conditions: Employ electrospray ionization (ESI) in positive ion mode. For MS/MS analysis, select the parent ion of the respective acyl-CoA and fragment it to obtain characteristic daughter ions. The fragmentation pattern will confirm the identity of the acyl chain and the presence of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: ¹H and ¹³C NMR can provide detailed structural information.[8][9][10][11]

  • Sample Preparation: Dissolve the lyophilized acyl-CoA in D₂O.

  • Analysis: The ¹H NMR spectrum will show characteristic peaks for the coenzyme A moiety and the acyl chain. For this compound, a distinct signal for the proton on the carbon bearing the hydroxyl group (C9) would be expected. ¹³C NMR would show a downfield shift for the C9 carbon due to the electronegativity of the oxygen atom.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of pentadecanoyl-CoA and this compound in the presence of liver microsomes or mitochondria.

Protocol:

  • Prepare reaction mixtures containing liver microsomes or isolated mitochondria, a NADPH-regenerating system (for microsomal assays), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Add either pentadecanoyl-CoA or this compound to initiate the reaction.

  • Incubate at 37°C.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent acyl-CoA.

  • Calculate the half-life of each compound to determine its metabolic stability.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_invitro In Vitro Assays Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification LCMS LC-MS/MS Purification->LCMS NMR NMR Spectroscopy Purification->NMR Stability Metabolic Stability (Microsomes/Mitochondria) Purification->Stability Enzyme Enzyme Kinetics Purification->Enzyme

Figure 3. Experimental workflow for comparative analysis. This flowchart outlines the key steps from synthesis to in vitro characterization of the two acyl-CoA molecules.

Conclusion

Pentadecanoyl-CoA is a well-understood intermediate in odd-chain fatty acid metabolism, primarily serving as an energy source through beta-oxidation. In contrast, this compound is a largely uncharacterized molecule. Based on the principles of fatty acid metabolism, the introduction of a hydroxyl group at the C9 position is predicted to increase its polarity and alter its metabolic fate, potentially shunting it away from mitochondrial beta-oxidation and towards peroxisomal pathways or other modifications. It may also possess unique signaling properties, a characteristic of some hydroxylated fatty acids.

The experimental protocols outlined in this guide provide a roadmap for the empirical investigation and direct comparison of these two molecules. Such research would be invaluable in uncovering novel metabolic pathways and the potential biological roles of hydroxylated odd-chain fatty acids, offering new avenues for therapeutic intervention in metabolic diseases.

References

A Comparative Guide to the Quantification of 9-Hydroxypentadecanoyl-CoA: LC-MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical methodologies for the quantification of 9-Hydroxypentadecanoyl-CoA: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. This document outlines the experimental protocols, presents comparative performance data, and visualizes the underlying biochemical and experimental workflows to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, specifically the 15-carbon fatty acid, pentadecanoic acid. The accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic pathways.

Principles of Quantification Methods

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates this compound from other cellular components based on its physicochemical properties. The mass spectrometer then ionizes the molecule and separates the ions based on their mass-to-charge ratio, allowing for highly specific and sensitive detection and quantification.

Enzymatic Assays: These assays rely on the specific catalytic activity of an enzyme that interacts with the analyte of interest. For this compound, the relevant enzyme is 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the oxidation of the hydroxyl group of this compound to a keto group, with the concomitant reduction of NAD+ to NADH. The change in NADH concentration can be monitored spectrophotometrically or fluorometrically, providing an indirect measure of the initial concentration of the substrate.

Comparative Performance

Performance MetricLC-MS/MSEnzymatic Assay
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate to High (dependent on enzyme specificity)
Sensitivity (LoQ) Low fmol to low pmol range[1]pmol range[2]
Linearity (R²) > 0.99[3][4]Typically > 0.99[5]
Accuracy (% Recovery) 94.8% to 110.8%[4]Method-dependent, often requires careful calibration
Precision (% CV) Inter-assay: 2.6% to 12.2%, Intra-assay: 1.2% to 4.4%[4]< 6.2% for some applications[5]
Throughput Moderate (sample preparation and run time)High (amenable to plate-based formats)
Multiplexing High (can quantify multiple acyl-CoAs simultaneously)Low (typically measures one analyte or class of analytes)
Cost (Instrument) HighLow to Moderate
Cost (Per Sample) ModerateLow

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[3][4]

1. Sample Preparation (Tissue)

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue (~50 mg) in 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Include an appropriate internal standard (e.g., a stable isotope-labeled C17-hydroxyacyl-CoA) in the extraction solvent.

  • Vortex the homogenate vigorously for 5 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]⁺ ion for this compound.

  • Product Ion: A characteristic fragment ion (e.g., the phosphopantetheine fragment).

  • Instrument Settings: Optimize collision energy and other source parameters for the specific analyte and instrument.

4. Quantification

  • Generate a standard curve using a certified reference standard of this compound.

  • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring HADH activity.[2][6]

1. Reagent Preparation

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

  • NAD+ Solution: 10 mM NAD+ in assay buffer.

  • Enzyme Solution: Purified 3-hydroxyacyl-CoA dehydrogenase.

  • Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of mild detergent to prevent micelle formation).

2. Assay Procedure (96-well plate format)

  • To each well, add:

    • 150 µL of Assay Buffer.

    • 20 µL of NAD+ Solution.

    • 10 µL of Enzyme Solution.

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction by adding 20 µL of the Substrate Solution to each well.

  • Immediately measure the increase in absorbance at 340 nm (for NADH formation) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

3. Data Analysis

  • Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.

  • Generate a standard curve with known concentrations of this compound to determine the concentration in unknown samples.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the position of this compound within the mitochondrial fatty acid beta-oxidation spiral for an odd-chain fatty acid.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentadecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH₂ trans_delta2_Pentadecenoyl_CoA trans-Δ²-Pentadecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_delta2_Pentadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_delta2_Pentadecenoyl_CoA->Enoyl_CoA_Hydratase H₂O Nine_Hydroxypentadecanoyl_CoA This compound Enoyl_CoA_Hydratase->Nine_Hydroxypentadecanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Nine_Hydroxypentadecanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ -> NADH Nine_Ketopentadecanoyl_CoA 9-Ketopentadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Nine_Ketopentadecanoyl_CoA Thiolase Thiolase Nine_Ketopentadecanoyl_CoA->Thiolase CoA-SH Tridecanoyl_CoA Tridecanoyl-CoA (C13) Thiolase->Tridecanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Tridecanoyl_CoA->Acyl_CoA_Dehydrogenase Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Cross_Validation_Workflow cluster_Sample_Preparation Sample Preparation cluster_LCMS_Arm LC-MS Analysis cluster_Enzymatic_Arm Enzymatic Assay cluster_Data_Analysis Data Analysis and Comparison Sample Biological Sample (e.g., Tissue Homogenate) Split_Sample Split Sample into Two Aliquots Sample->Split_Sample LCMS_Analysis Quantify this compound using validated LC-MS method Split_Sample->LCMS_Analysis Aliquot 1 Enzymatic_Assay Quantify this compound using enzymatic assay Split_Sample->Enzymatic_Assay Aliquot 2 LCMS_Results LC-MS Results (Concentration) LCMS_Analysis->LCMS_Results Enzymatic_Results Enzymatic Assay Results (Concentration) Enzymatic_Assay->Enzymatic_Results Comparison Compare Results: - Correlation - Bias - Agreement (Bland-Altman plot) LCMS_Results->Comparison Enzymatic_Results->Comparison Conclusion Assess Method Concordance Comparison->Conclusion

References

Uncharted Territory: The Scientific Community Awaits Data on 9-Hydroxypentadecanoyl-CoA in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of 9-Hydroxypentadecanoyl-CoA and its potential role in physiological and pathological states. At present, there is no published research directly comparing the levels of this specific long-chain acyl-CoA in healthy versus diseased tissues.

While the field of metabolomics has made significant strides in profiling a wide array of acyl-CoAs to elucidate their roles in cellular metabolism and disease, this compound remains a largely uncharacterized molecule. Acyl-CoAs, as a class, are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. Alterations in the levels of various acyl-CoAs have been linked to a range of diseases, including metabolic disorders, cardiovascular conditions, and cancer.

However, the scientific community has yet to publish specific data quantifying this compound in biological samples, either from healthy individuals or from patients with specific diseases. Consequently, a direct comparison of its abundance in different tissue states is not possible.

The General Importance of Acyl-CoA Metabolism

Coenzyme A (CoA) and its acyl derivatives (acyl-CoAs) are central to cellular metabolism, participating in over 100 different anabolic and catabolic reactions. They are integral to the metabolism of carbohydrates, lipids, and proteins. The balance of different acyl-CoA species is tightly regulated and reflects the metabolic status of the cell. Disruptions in this balance are known to be associated with various pathologies.

Future Directions

The lack of data on this compound presents a clear opportunity for future research. Advanced mass spectrometry-based techniques have the potential to identify and quantify novel acyl-CoA species, including this compound, in various biological tissues. Such studies would be the first step in understanding its potential biological significance.

Should future research establish a role for this compound in disease, the following experimental approaches would be crucial:

  • Quantitative Mass Spectrometry: Development of sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) methods for the absolute quantification of this compound in tissue extracts.

  • Comparative Tissue Analysis: Profiling the levels of this compound in well-characterized healthy and diseased tissue cohorts.

  • Metabolic Flux Analysis: Utilizing stable isotope tracers to investigate the metabolic pathways that produce and consume this compound.

  • Functional Studies: Investigating the effects of altered this compound levels on cellular processes and signaling pathways.

Until such foundational research is conducted, any discussion on the comparative levels of this compound in healthy versus diseased tissue remains speculative. The scientific and drug development communities are encouraged to explore this uncharted area of metabolism to potentially uncover new biomarkers and therapeutic targets.

A Functional Comparison of 9-Hydroxypentadecanoyl-CoA and Other Hydroxy Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between positional isomers of lipid molecules is critical for elucidating metabolic pathways and identifying novel therapeutic targets. This guide provides a comparative overview of 9-Hydroxypentadecanoyl-CoA against other well-characterized hydroxy acyl-CoAs, supported by experimental data and methodologies.

While specific research on the functional role of this compound is limited, by examining the activities of other hydroxy acyl-CoAs, we can infer potential functions and propose experimental avenues for its investigation. This guide will focus on the comparison between mid-chain hydroxylation (as in this compound), β-hydroxylation (3-hydroxy acyl-CoAs), and ω-hydroxylation (omega-hydroxy acyl-CoAs).

Comparative Overview of Hydroxy Acyl-CoA Functions

The position of the hydroxyl group on the fatty acyl chain dictates the molecule's metabolic fate and biological activity. The following table summarizes the known functions of different classes of hydroxy acyl-CoAs.

Feature3-Hydroxy Acyl-CoAs9-Hydroxy Acyl-CoAs (Inferred)Omega (ω)-Hydroxy Acyl-CoAs
Primary Role Intermediates in fatty acid β-oxidation.Potential signaling molecules, enzyme modulators.Substrates for dicarboxylic acid formation, components of structural lipids.
Metabolic Pathway Mitochondrial and Peroxisomal β-oxidation.Likely involved in specialized metabolic or signaling pathways.Omega (ω)-oxidation in the endoplasmic reticulum.
Enzymatic Processing Substrates for 3-hydroxyacyl-CoA dehydrogenases.Potential substrates for specific dehydrogenases or transferases.Substrates for alcohol and aldehyde dehydrogenases.
Known Biological Activity Energy production through the generation of acetyl-CoA.The C18 analog, 9-hydroxyoctadecanoic acid, acts as an HDAC1 inhibitor with anti-cancer properties.[1]Precursors for signaling molecules (e.g., 20-HETE from arachidonic acid), components of plant cutin.[2]

In-Depth Functional Analysis

3-Hydroxy Acyl-CoAs: The Workhorses of Beta-Oxidation

3-Hydroxy acyl-CoAs are well-established as essential intermediates in the catabolism of fatty acids. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a critical step in the β-oxidation spiral that ultimately yields acetyl-CoA for energy production. The efficiency of this process is dependent on the chain length of the fatty acid, with medium-chain substrates often being processed most actively.

9-Hydroxy Acyl-CoAs: A Frontier of Lipid Signaling?

Direct experimental data on this compound is scarce. However, studies on the closely related 9-hydroxyoctadecanoic acid (9-HODE) and 9-hydroxyoctadecanoic acid reveal that mid-chain hydroxylation can confer potent and specific biological activities. For instance, 9-hydroxyoctadecanoic acid has been identified as an inhibitor of histone deacetylase 1 (HDAC1), suggesting a role in epigenetic regulation and cancer biology.[1] The parent molecule of this compound, pentadecanoic acid (C15:0), has been shown to activate AMPK and inhibit mTOR, key regulators of cellular metabolism and longevity. This raises the intriguing possibility that 9-hydroxylation could modulate these or other signaling pathways.

Omega-Hydroxy Acyl-CoAs: Structural and Signaling Roles

Omega-hydroxy acyl-CoAs are products of ω-oxidation, a fatty acid metabolic pathway that occurs in the endoplasmic reticulum. This pathway is crucial for the detoxification of fatty acids and the production of dicarboxylic acids, which can then undergo β-oxidation. In plants, ω-hydroxy acids are key components of cutin, a protective polymer on the plant surface.[2] In animals, the ω-hydroxylation of arachidonic acid by cytochrome P450 enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule involved in the regulation of blood pressure and inflammation.[2] However, ω-hydroxylation can also serve to inactivate bioactive lipids.[2]

Experimental Protocols for Comparative Functional Analysis

To elucidate the function of this compound, a direct comparison with other hydroxy acyl-CoAs using standardized experimental protocols is necessary.

Enzymatic Assays with Hydroxyacyl-CoA Dehydrogenases

Objective: To determine if this compound is a substrate for known hydroxyacyl-CoA dehydrogenases and to compare its processing efficiency to that of 3-hydroxy and ω-hydroxy analogs.

Methodology:

  • Enzyme Source: Purified recombinant L-3-hydroxyacyl-CoA dehydrogenase (for 3-hydroxy substrates), and relevant alcohol dehydrogenases for ω-hydroxy substrates. A panel of dehydrogenases could be screened for activity with this compound.

  • Assay Principle: The activity of dehydrogenases can be monitored spectrophotometrically by measuring the reduction of NAD+ to NADH at 340 nm.

  • Substrates: Synthesized and purified this compound, 3-Hydroxypentadecanoyl-CoA, and 15-Hydroxypentadecanoyl-CoA.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), NAD+, and the hydroxy acyl-CoA substrate.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) for each substrate.

Cellular Signaling Pathway Analysis

Objective: To investigate the effect of this compound on key cellular signaling pathways and compare its activity to other hydroxy acyl-CoAs.

Methodology:

  • Cell Culture: Utilize relevant cell lines, such as hepatocytes (for metabolic studies), endothelial cells (for vascular effects), or cancer cell lines (based on the activity of 9-hydroxyoctadecanoic acid).

  • Treatment: Treat cells with equimolar concentrations of this compound, 3-Hydroxypentadecanoyl-CoA, and 15-Hydroxypentadecanoyl-CoA, or their corresponding free fatty acids.

  • Analysis:

    • Western Blotting: Analyze the phosphorylation status of key signaling proteins, such as AMPK, mTOR, and MAP kinases.

    • Reporter Gene Assays: Use luciferase reporter constructs to measure the activity of transcription factors regulated by pathways of interest (e.g., NF-κB for inflammation, PPAR for lipid metabolism).

    • HDAC Activity Assay: Based on the findings for 9-hydroxyoctadecanoic acid, measure the effect on HDAC activity in nuclear extracts.

Visualizing the Metabolic Fates

The following diagrams illustrate the distinct metabolic pathways of different hydroxy acyl-CoAs.

Beta_Oxidation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + \nShorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + \nShorter Acyl-CoA Thiolase

Caption: The classical β-oxidation pathway highlighting the role of 3-Hydroxyacyl-CoA.

Omega_Oxidation_Pathway Fatty Acyl-CoA Fatty Acyl-CoA ω-Hydroxyacyl-CoA ω-Hydroxyacyl-CoA Fatty Acyl-CoA->ω-Hydroxyacyl-CoA Cytochrome P450 Hydroxylase ω-Aldehydoacyl-CoA ω-Aldehydoacyl-CoA ω-Hydroxyacyl-CoA->ω-Aldehydoacyl-CoA Alcohol Dehydrogenase Dicarboxylyl-CoA Dicarboxylyl-CoA ω-Aldehydoacyl-CoA->Dicarboxylyl-CoA Aldehyde Dehydrogenase β-Oxidation β-Oxidation Dicarboxylyl-CoA->β-Oxidation

Caption: The ω-oxidation pathway leading to the formation of dicarboxylic acids.

Proposed_Signaling_of_9_Hydroxy_Acyl_CoA cluster_cell Cell This compound This compound Cellular Receptor / Enzyme Cellular Receptor / Enzyme This compound->Cellular Receptor / Enzyme Binding / Catalysis Signaling Cascade Signaling Cascade Cellular Receptor / Enzyme->Signaling Cascade Activation / Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response e.g., Gene Expression, Enzyme Activity

Caption: A proposed signaling model for this compound.

Conclusion and Future Directions

While 3-hydroxy and ω-hydroxy acyl-CoAs have well-defined roles in cellular metabolism, the functions of mid-chain hydroxy acyl-CoAs like this compound remain largely unexplored. The available evidence from related molecules suggests that this compound may not be a primary energy substrate but could instead function as a signaling molecule, potentially influencing epigenetic regulation and metabolic control pathways. Further research employing the comparative experimental approaches outlined in this guide is essential to unlock the full therapeutic and scientific potential of this and other mid-chain hydroxylated lipids.

References

A Comparative Guide to the Role of 9-Hydroxypentadecanoyl-CoA in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the canonical beta-oxidation pathway and the hypothetical metabolic processing of 9-Hydroxypentadecanoyl-CoA. To date, direct experimental validation of the role of this compound as an intermediate in beta-oxidation is not available in peer-reviewed literature. Therefore, this document serves as a theoretical comparison, contrasting the well-established pathway with a putative pathway for this hydroxylated fatty acid.

The Canonical Pathway: Beta-Oxidation of Saturated Fatty Acids

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce energy.[1][2] It is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[2][3]

The process involves four key enzymatic steps for saturated fatty acids:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA and FADH₂.[3][4]

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.[4]

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta-carbon to a keto group, yielding a 3-ketoacyl-CoA and NADH.[4][5]

  • Thiolysis: A thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the cycle.[1][3]

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules. For odd-chain fatty acids like pentadecanoic acid (C15:0), the final cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[1] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[6]

Diagram of Canonical Beta-Oxidation

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix FattyAcyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA FattyAcyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ Hydroxyacyl_CoA (L)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Canonical Beta-Oxidation Pathway in the Mitochondrion.

Hypothetical Metabolism of this compound

The presence of a hydroxyl group at the C9 position of pentadecanoyl-CoA presents a challenge to the standard beta-oxidation machinery, which is specific for modifications at the C2 and C3 positions. The enzymes of beta-oxidation would not recognize this compound as a standard substrate.

Metabolism would likely require alternative enzymatic pathways to either remove or modify the C9 hydroxyl group, or proceed via a different oxidative pathway altogether. Two potential scenarios are:

Scenario A: Initial Beta-Oxidation Followed by a Modifying Enzyme

Beta-oxidation could proceed from the carboxyl end for three cycles, reducing the 15-carbon chain to a 9-carbon chain. This would result in a 3-hydroxy-nonanoyl-CoA, which is a standard intermediate. However, the original molecule is this compound, which means the hydroxyl group is at the C9 position. After three cycles of beta-oxidation, the original C9 becomes the C3 position of the resulting nonanoyl-CoA.

  • Initial Cycles: Three rounds of beta-oxidation would occur normally, shortening the C15 chain to a C9 chain and producing 3 acetyl-CoA.

  • Formation of a Problematic Intermediate: The resulting intermediate would be 3-hydroxynonanoyl-CoA. This is a standard beta-oxidation intermediate.

  • Challenge: The issue arises if the hydroxyl group at C9 of the original molecule is in a stereochemical configuration (D-configuration) that is not recognized by the L-specific 3-hydroxyacyl-CoA dehydrogenase. If it is in the L-configuration, it could potentially proceed through the standard pathway.

Scenario B: Omega-Oxidation

Another possibility is that this compound is metabolized via omega-oxidation, a pathway that typically occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (omega-carbon).[1] This pathway is generally for the excretion of fatty acids.[1] The presence of a mid-chain hydroxyl group might shunt the molecule to this alternative pathway. The process would involve:

  • Hydroxylation of the Omega-Carbon: The terminal methyl group is hydroxylated.

  • Oxidation to a Dicarboxylic Acid: The new hydroxyl group is oxidized to a carboxylic acid, forming a dicarboxylic acid.

  • Beta-Oxidation from Both Ends: The resulting dicarboxylic acid can then undergo beta-oxidation from both ends.

However, it is unclear how the existing 9-hydroxyl group would affect this process.

Diagram of a Hypothetical Metabolic Pathway for this compound

Hypothetical_Pathway Start This compound (C15-OH) BetaOx1 3 Cycles of Beta-Oxidation Start->BetaOx1 Intermediate 3-Hydroxynonanoyl-CoA (C9-OH) BetaOx1->Intermediate Problem Enzymatic Block? Intermediate->Problem Bypass Alternative Enzymes? (e.g., Isomerase, Racemase) Problem->Bypass Hypothetical Bypass OmegaOx Omega-Oxidation Pathway? Problem->OmegaOx Alternative Pathway Continuation Further Beta-Oxidation Bypass->Continuation EndProducts Propionyl-CoA + Acetyl-CoA Continuation->EndProducts Experimental_Workflow Start Hypothesis: This compound is a substrate for beta-oxidation Step1 In Vitro Enzyme Assays Start->Step1 Decision1 Is it a substrate? Step1->Decision1 Step2 Cellular Metabolism Studies (Isotope Tracing) Decision2 Are beta-oxidation intermediates formed? Step2->Decision2 Step3 Mitochondrial Respiration Assays Decision3 Does it support respiration? Step3->Decision3 Decision1->Step2 Yes Conclusion_No Conclusion: It is not a direct substrate for canonical beta-oxidation Decision1->Conclusion_No No Decision2->Step3 Yes Decision2->Conclusion_No No Conclusion_Yes Conclusion: It is metabolized via a beta-oxidation-like pathway Decision3->Conclusion_Yes Yes Decision3->Conclusion_No No

References

A Comparative Analysis of 9-Hydroxypentadecanoyl-CoA and Palmitoyl-CoA on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the known effects of 9-Hydroxypentadecanoyl-CoA and the well-studied palmitoyl-CoA on gene expression. The availability of experimental data is significantly skewed towards palmitoyl-CoA, a key player in cellular metabolism. In contrast, this compound is a less-characterized molecule, and to date, there is a notable absence of published research detailing its specific effects on gene expression. This guide will therefore primarily focus on the extensive body of knowledge surrounding palmitoyl-CoA, while highlighting the current data gap for this compound.

Overview of Acyl-CoAs and Gene Regulation

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism. Beyond their metabolic roles, long-chain acyl-CoAs like palmitoyl-CoA can act as signaling molecules that directly or indirectly influence the expression of a multitude of genes.[1] This regulation is crucial for maintaining cellular homeostasis and is implicated in various physiological and pathological processes.

This compound: An Uncharted Territory

As of late 2025, a comprehensive search of scientific literature reveals a significant lack of studies on the specific biological effects of this compound, particularly concerning its impact on gene expression. While research exists on the broader class of hydroxylated fatty acids and their esters, which have been noted for their anti-inflammatory and anti-diabetic properties, specific data for the 9-hydroxy, 15-carbon acyl-CoA variant is not available.[2] The biological significance and metabolic pathways of hydroxylated fatty acids are an emerging area of research, with some studies focusing on their role in epidermal barrier function and as byproducts of ω-oxidation.[3] However, these do not provide the gene expression data necessary for a direct comparison with palmitoyl-CoA.

Palmitoyl-CoA: A Well-Documented Modulator of Gene Expression

Palmitoyl-CoA, the activated form of the saturated fatty acid palmitate, is a potent regulator of gene expression. It exerts its influence primarily through the modulation of key transcription factors, namely Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Signaling Pathways and Mechanisms of Action

Palmitoyl-CoA and its precursor, palmitate, influence gene expression through several interconnected pathways:

  • PPARα Activation: Long-chain fatty acids and their CoA esters are known ligands for PPARα.[4] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This typically leads to the upregulation of genes involved in fatty acid oxidation.[5][6]

  • SREBP-1c Regulation: Palmitoyl-CoA can influence the activity of SREBP-1c, a master regulator of lipogenesis.[7][8][9][10] The mechanisms are complex and can involve both direct and indirect effects on SREBP-1c processing and nuclear abundance. This regulation leads to changes in the expression of genes involved in fatty acid and cholesterol synthesis.

Palmitoyl_CoA_Signaling cluster_nucleus Cellular Compartments Palmitoyl_CoA Palmitoyl-CoA PPARa PPARα Palmitoyl_CoA->PPARa Activates SREBP1c SREBP-1c Palmitoyl_CoA->SREBP1c Modulates FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1A, ACOX1) PPARa->FAO_Genes Upregulates Lipogenesis_Genes Lipogenesis Genes (e.g., FASN, SCD1) SREBP1c->Lipogenesis_Genes Regulates Nucleus Nucleus

Fig. 1: Simplified signaling pathways of palmitoyl-CoA in gene regulation.

Quantitative Data on Gene Expression Changes

Numerous studies have quantified the changes in gene expression in response to palmitate treatment in various cell lines. The following tables summarize representative data from such experiments. It is important to note that the precursor, palmitate, is used in cell culture experiments, which is then intracellularly converted to palmitoyl-CoA.

Table 1: Upregulated Genes by Palmitate Treatment

GeneFunctionCell LineFold ChangeReference
CPT1ACarnitine Palmitoyltransferase 1AMDBK~5.0[4]
ACSL1Acyl-CoA Synthetase Long Chain Family Member 1MDBK~1.5-3.0[4]
PPARAPeroxisome Proliferator Activated Receptor AlphaMDBK~2.0[4]
MCP-1Monocyte Chemoattractant Protein-1MIN6>1.9[11]
ATF3Activating Transcription Factor 3MIN6>1.9[11]

Table 2: Downregulated Genes by Palmitate Treatment

GeneFunctionCell LineFold ChangeReference
SCD1Stearoyl-CoA Desaturase 1MIN6>1.9 (down)[11]
ELOVL3ELOVL Fatty Acid Elongase 3Human Skin2.4 (down)[12]
ALOX15BArachidonate 15-Lipoxygenase Type BHuman Skin2.0 (down)[12]
Pyruvate CarboxylaseAnaplerotic enzymeMIN6>1.9 (down)[11]

Experimental Protocols

Reproducibility in gene expression studies is highly dependent on the experimental protocol. Below are generalized methodologies based on published studies for analyzing the effects of palmitate on gene expression in cell culture.

Cell Culture and Palmitate Treatment
  • Cell Line Selection: Commonly used cell lines include HepG2 (human hepatoma), MIN6 (mouse insulinoma), and MDBK (Madin-Darby bovine kidney) cells.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Palmitate Solution Preparation: Palmitate is conjugated to bovine serum albumin (BSA) to increase its solubility and facilitate its uptake by cells. A common method involves dissolving sodium palmitate in ethanol (B145695) and then mixing it with a BSA solution in the culture medium.

  • Treatment: Cells are treated with varying concentrations of palmitate-BSA conjugate (typically 150-500 µM) for different time points (e.g., 6, 12, 24 hours). A BSA-only vehicle control is essential.[13]

Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using standard methods, such as TRIzol reagent.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): The expression of specific target genes is quantified by qPCR using gene-specific primers and a fluorescent dye like SYBR Green. Gene expression levels are normalized to a stable housekeeping gene.

  • Microarray Analysis: For global gene expression profiling, labeled cDNA is hybridized to a microarray chip containing probes for thousands of genes. The fluorescence intensity for each probe is measured to determine the relative abundance of the corresponding mRNA.

  • RNA-Sequencing (RNA-seq): A more comprehensive approach where the entire transcriptome is sequenced to provide quantitative data on the expression levels of all genes and their isoforms.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, MIN6) Palmitate_Treatment Palmitate-BSA Treatment (150-500 µM, 6-24h) Cell_Culture->Palmitate_Treatment RNA_Extraction Total RNA Extraction Palmitate_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Analysis Gene Expression Analysis cDNA_Synthesis->Analysis qPCR qPCR Analysis->qPCR Microarray Microarray Analysis->Microarray RNAseq RNA-seq Analysis->RNAseq

Fig. 2: General experimental workflow for analyzing palmitate's effects on gene expression.

Conclusion

The comparison between this compound and palmitoyl-CoA on gene expression is currently limited by a significant disparity in available research. Palmitoyl-CoA is a well-established modulator of gene expression, with extensive data detailing its effects on genes involved in lipid metabolism and signaling through transcription factors like PPARα and SREBP-1c. In stark contrast, there is a clear knowledge gap regarding the biological activities of this compound.

For researchers and professionals in drug development, this highlights a potential area for novel investigation. Elucidating the effects of hydroxylated fatty acyl-CoAs like this compound on gene expression could uncover new therapeutic targets and biological pathways. Future studies employing the transcriptomic techniques detailed in this guide will be crucial in filling this gap and providing a more complete understanding of the regulatory roles of diverse fatty acyl-CoA species.

References

A Comparative Guide to the Specificity of Analytical Methods for 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of specific lipid metabolites are crucial for advancing research in metabolic diseases and drug development. 9-Hydroxypentadecanoyl-CoA is a hydroxy fatty acyl-CoA, an activated intermediate in lipid metabolism. Assessing its concentration and flux requires highly specific and sensitive analytical methods. This guide provides a comparative assessment of the available technologies for the specific detection of this compound, focusing on the current gold standard—mass spectrometry—and discussing the potential and challenges of antibody-based approaches.

Section 1: Overview of Analytical Methodologies

Currently, there are no commercially available antibodies with validated specificity for this compound. The scientific literature and commercial landscape predominantly feature liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the method of choice for the analysis of long-chain acyl-CoAs due to its high sensitivity and specificity[1][2][3][4][5].

The primary alternative, an antibody-based immunoassay such as an enzyme-linked immunosorbent assay (ELISA), is presently hypothetical due to the absence of a specific antibody. The development of antibodies against small, non-immunogenic molecules like acyl-CoAs presents significant immunological and specificity challenges.

This guide, therefore, compares the established performance of LC-MS/MS with the theoretical application of an antibody-based assay, providing researchers with a clear understanding of the current analytical landscape.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantifying acyl-CoAs from biological samples[5][6]. The method combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Experimental Protocol: A Generalized LC-MS/MS Workflow
  • Sample Preparation & Extraction:

    • Homogenize tissue or cell samples in a pre-cooled solvent, often containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to control for extraction variability[3][7].

    • Add solvents such as isopropanol (B130326) and acetonitrile, along with a salt solution like ammonium (B1175870) sulfate, to precipitate proteins and partition lipids[3].

    • Centrifuge the mixture to pellet cellular debris and proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to isolate and concentrate the acyl-CoAs away from interfering substances[3][4][7].

  • Chromatographic Separation:

    • Inject the purified extract into a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system[1][8].

    • Separate acyl-CoAs using a C18 column with a gradient of mobile phases, often containing an ion-pairing agent or adjusted to a specific pH to improve retention and peak shape[4][8].

  • Mass Spectrometric Detection:

    • Ionize the separated molecules using electrospray ionization (ESI), typically in positive mode for acyl-CoAs[1][7].

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole[2][4]. This two-stage mass filtering confers exceptional specificity. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da)[2][3][8].

Workflow Diagram: LC-MS/MS Analysis of Acyl-CoAs

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tissue Biological Sample (Tissue/Cells) IS Add Internal Standard Tissue->IS Homogenize Homogenization & Protein Precipitation IS->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE LC UHPLC Separation (e.g., C18 Column) SPE->LC ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (QqQ) MRM Mode ESI->MS Data Data Acquisition & Quantification MS->Data

Caption: Generalized workflow for the quantification of acyl-CoAs using LC-MS/MS.

Performance Data

The following table summarizes typical performance characteristics for LC-MS/MS methods for long-chain acyl-CoAs, extrapolated from published studies.

ParameterPerformance MetricSource
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)[2][8]
Sensitivity (LOQ) Sub-picomole to low picomole range[9]
Precision (Inter-run) Typically 2-15% CV[4]
Precision (Intra-run) Typically 1-10% CV[1][4]
Accuracy 94-111%[4]
Dynamic Range 3.5 to 4.5 logs[10]

Section 3: Antibody-Based Immunoassays (Hypothetical)

An antibody-based method like ELISA would offer a higher-throughput and more accessible alternative to LC-MS/MS, provided a highly specific antibody could be developed.

Challenges in Antibody Development

Developing a specific antibody for this compound is challenging for several reasons:

  • Small Molecule Nature: Acyl-CoAs are haptens—small molecules that are not immunogenic on their own. They must be conjugated to a larger carrier protein to elicit an immune response.

  • Structural Similarity: An antibody must distinguish this compound from numerous other structurally similar acyl-CoAs (e.g., differing in chain length, saturation, or position of the hydroxyl group). The Coenzyme A moiety is common to all, making the unique fatty acyl chain the sole distinguishing feature.

  • Conformational Epitopes: The epitope presented by the conjugated hapten may not accurately reflect the conformation of the endogenous molecule, leading to poor recognition in a biological sample.

Hypothetical Experimental Protocol: Competitive ELISA

A competitive ELISA is the most likely format for quantifying a small molecule.

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA).

  • Competitive Binding: Samples (and standards) are pre-incubated with a limited amount of a specific primary antibody against this compound. This mixture is then added to the coated wells. The free this compound in the sample competes with the coated conjugate for binding to the antibody.

  • Washing: Unbound antibody and sample components are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: After another wash, a chromogenic substrate is added. The enzyme converts the substrate, producing a color change.

  • Signal Measurement: The absorbance is read on a plate reader. The signal is inversely proportional to the amount of this compound in the sample.

Workflow Diagram: Hypothetical Competitive ELISA

ELISA_Workflow cluster_elisa Competitive ELISA Workflow Plate 1. Coat Plate with 9-OH-pd-CoA Conjugate Compete 2. Add Sample/Standard + Primary Antibody Plate->Compete Wash1 3. Wash Compete->Wash1 Secondary 4. Add Enzyme-Linked Secondary Antibody Wash1->Secondary Wash2 5. Wash Secondary->Wash2 Substrate 6. Add Substrate & Incubate Wash2->Substrate Read 7. Read Absorbance (Signal ∝ 1/[Analyte]) Substrate->Read

Caption: Theoretical workflow for a competitive ELISA to detect this compound.

Section 4: Head-to-Head Comparison

FeatureLC-MS/MSAntibody-Based Immunoassay (Hypothetical)
Specificity Very High. Based on unique molecular weight and fragmentation pattern. Can distinguish isomers with proper chromatography.Variable to Low. High risk of cross-reactivity with other acyl-CoAs. Specificity is entirely dependent on the quality of an antibody that does not currently exist.
Sensitivity High. Capable of detecting sub-picomole quantities.Potentially High. Modern ELISAs can achieve picogram/mL sensitivity, but this is unproven for this analyte.
Multiplexing Inherent. Can simultaneously quantify dozens of different acyl-CoA species in a single run.[1][8]Limited. Typically measures one analyte per well. Multiplexing requires specialized platforms.
Throughput Low to Medium. Sample preparation is laborious and run times are sequential (minutes per sample).High. Can process 96-well plates simultaneously, enabling rapid screening of many samples.
Development Cost Low. Method development is required, but no novel reagents need to be created.Very High. Requires synthesis of immunogens, animal immunization, and extensive screening and validation of monoclonal or polyclonal antibodies.
Equipment Cost High. Requires a dedicated tandem mass spectrometer and UHPLC system.Low. Requires standard laboratory equipment (plate reader, washers).
Validation Well-Established. Numerous validated methods are published for various acyl-CoAs.[2][4][9]Non-Existent. No validated antibody or assay is currently available.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals requiring the specific and accurate quantification of this compound, LC-MS/MS is the only viable and validated method at present. Its unparalleled specificity ensures that measurements are not confounded by other structurally related lipid metabolites, which is a critical requirement for reliable metabolomic analysis and biomarker discovery.

While an antibody-based assay would theoretically offer advantages in throughput and cost-per-sample, the significant technical hurdles in developing an antibody with sufficient specificity to this small lipid intermediate mean that it is not a practical alternative. Until such a reagent is successfully developed and rigorously validated against mass spectrometry, LC-MS/MS remains the definitive gold standard for the analysis of this compound and other acyl-CoA species.

References

Navigating the Analytical Maze: An Inter-Laboratory Perspective on 9-Hydroxypentadecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. 9-Hydroxypentadecanoyl-CoA, a long-chain acyl-CoA, is a molecule of growing interest, yet standardized and validated methods for its measurement across different laboratories remain a significant challenge. This guide provides a comparative overview of the current analytical landscape, offering insights into the performance of relevant techniques and the expected inter-laboratory variability.

While specific inter-laboratory validation data for this compound is not yet publicly available, this guide draws upon single-laboratory validation studies of structurally similar long-chain acyl-CoAs and broader inter-laboratory lipidomics comparisons to provide a robust framework for researchers. The primary analytical technique for the quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.

Performance of Analytical Methods for Long-Chain Acyl-CoA Measurement

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of various long-chain acyl-CoAs. This data, derived from a single-laboratory validation, serves as a benchmark for what can be expected when developing and validating a method for this compound.

AnalyteIntra-run Precision (% CV)Inter-run Precision (% CV)Accuracy (%)
Palmitoyl-CoA (C16:0)1.22.6103.2
Palmitoleoyl-CoA (C16:1)2.512.294.8
Stearoyl-CoA (C18:0)4.48.5110.8
Oleoyl-CoA (C18:1)2.15.4101.5
Linoleoyl-CoA (C18:2)3.87.9105.3

Data adapted from a study by Magnes et al. (2005) on the quantitative determination of long-chain fatty acyl-CoAs in rat liver.[1][2]

Inter-Laboratory Reproducibility of Lipidomics Analysis

While a direct inter-laboratory comparison for long-chain acyl-CoAs has not been published, several large-scale studies on the broader field of lipidomics provide valuable insights into the expected reproducibility of LC-MS/MS-based lipid quantification between different laboratories. These "ring trials" highlight the importance of standardized protocols to achieve high comparability of results.

One such study involving nine laboratories using a standardized platform for plasma lipid analysis reported that for over 700 lipid species, the coefficient of variation (CV) was less than or equal to 20%, with an average CV across 13 lipid classes below 15%.[3][4] Another major inter-laboratory comparison involving 31 laboratories measuring lipids in a standard reference material demonstrated that consensus mean estimates could be established for 339 lipids, providing a benchmark for the community.[5] These studies underscore that while variability exists, standardized methods can lead to a high degree of reproducibility in lipid analysis.

Experimental Protocols

The successful quantification of this compound relies on a meticulously executed experimental protocol. Below is a generalized methodology based on established protocols for long-chain acyl-CoA analysis.

Sample Preparation and Extraction

The initial and most critical step is the extraction of acyl-CoAs from the biological matrix while minimizing degradation.

G cluster_extraction Acyl-CoA Extraction tissue Tissue Homogenization (e.g., in isopropanol/phosphate buffer) spe Solid Phase Extraction (SPE) (e.g., C18 cartridge) tissue->spe Load Homogenate elution Elution (e.g., with methanol) spe->elution Wash & Elute evaporation Evaporation & Reconstitution (in injection solvent) elution->evaporation

A simplified workflow for the solid-phase extraction of acyl-CoAs.
Liquid Chromatography Separation

Reversed-phase liquid chromatography is typically employed to separate the acyl-CoAs based on their chain length and degree of unsaturation.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid) or a volatile buffer (e.g., 15 mM ammonium (B1175870) hydroxide).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient from a lower to a higher concentration of mobile phase B is used to elute the acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

Tandem Mass Spectrometry (MS/MS) Detection

A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly used for detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: For quantification, a specific precursor-to-product ion transition is monitored for each analyte. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da).

G cluster_pathway Acyl-CoA Fragmentation in MS/MS AcylCoA [Acyl-CoA + H]+ Acyl_ion [Acyl]+ AcylCoA->Acyl_ion Fragmentation Phosphopantetheine Neutral Loss of 507 Da (Phosphopantetheine) AcylCoA->Phosphopantetheine

Characteristic fragmentation of acyl-CoAs in positive ion ESI-MS/MS.

Conclusion

The inter-laboratory validation of this compound measurement is an important step towards its establishment as a reliable biomarker. While direct comparative data is currently lacking, the existing literature on the analysis of similar long-chain acyl-CoAs provides a strong foundation. By adopting and validating robust LC-MS/MS methods and participating in inter-laboratory comparison studies, the scientific community can move towards a standardized and reproducible quantification of this and other important lipid molecules. The data presented in this guide can serve as a valuable resource for laboratories aiming to establish and validate their own analytical methods for this compound.

References

A Researcher's Guide to Comparing the Metabolic Flux of 9-Hydroxypentadecanoyl-CoA in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of specific molecules within different cellular contexts is crucial for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a framework for comparing the metabolic flux of 9-Hydroxypentadecanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA, across various cell lines. While direct comparative experimental data for this specific molecule is not extensively available in published literature, this guide outlines the necessary experimental protocols and data presentation strategies to conduct such a study.

The metabolism of acyl-CoAs is fundamental to numerous cellular processes, including energy production through beta-oxidation, lipid biosynthesis, and the regulation of gene expression through protein acylation.[1][2] Alterations in fatty acid metabolism are a known hallmark of cancer and other metabolic diseases, making the study of specific acyl-CoA fluxes a promising area of research.[3][4][5] this compound, as a long-chain acyl-CoA, is presumed to undergo mitochondrial beta-oxidation.[6][7]

Hypothetical Comparative Data on this compound Metabolic Flux

To illustrate how data from a comparative study could be presented, the following table summarizes hypothetical quantitative data on the metabolic flux of this compound in three different cancer cell lines. Such data would typically be generated using advanced techniques like 13C Metabolic Flux Analysis.

Cell LineCancer TypeRate of this compound Oxidation (nmol/mg protein/hr)Contribution to Acetyl-CoA Pool (%)
MCF-7Breast Cancer15.2 ± 1.88.5 ± 0.9
A549Lung Cancer9.8 ± 1.25.1 ± 0.6
PANC-1Pancreatic Cancer22.5 ± 2.512.3 ± 1.4

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

A key methodology for determining the metabolic flux of a specific molecule is Stable Isotope-Resolved Metabolomics (SIRM) coupled with Metabolic Flux Analysis (MFA).[8][9] The following is a generalized protocol for conducting such an experiment to compare the metabolic flux of this compound.

Protocol: 13C Metabolic Flux Analysis of this compound

1. Cell Culture and Isotope Labeling:

  • Culture selected cell lines (e.g., MCF-7, A549, PANC-1) in appropriate media to mid-log phase.
  • For the experiment, replace the standard medium with a medium containing [U-13C]-9-Hydroxypentadecanoic acid. The concentration and labeling duration should be optimized for each cell line.
  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fatty acid.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Metabolite Analysis by Mass Spectrometry:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
  • Identify and quantify the mass isotopologues of downstream metabolites of this compound metabolism, such as acetyl-CoA and intermediates of the TCA cycle.

4. Metabolic Flux Calculation:

  • Utilize a computational software package (e.g., INCA, Metran) to fit the measured mass isotopologue distributions to a metabolic network model.[9]
  • The model will calculate the relative and absolute fluxes through the relevant metabolic pathways, including the rate of this compound oxidation.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for representing complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate the presumed metabolic pathway of this compound and a typical experimental workflow for its flux analysis.

cluster_Mitochondrion Mitochondrion 9-HpdA-CoA This compound Enoyl-CoA Enoyl-CoA 9-HpdA-CoA->Enoyl-CoA Dehydration Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Hydration Ketoacyl-CoA 3-Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Dehydrogenation Shorter_Acyl-CoA Acyl-CoA (n-2) Ketoacyl-CoA->Shorter_Acyl-CoA Thiolysis Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolysis TCA TCA Cycle Acetyl-CoA->TCA

Caption: Presumed mitochondrial beta-oxidation pathway of this compound.

Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, A549, PANC-1) Labeling [U-13C]-9-Hydroxypentadecanoic Acid Labeling Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction Analysis LC-MS Analysis Extraction->Analysis Flux_Calc Metabolic Flux Analysis (Software) Analysis->Flux_Calc Comparison Comparative Analysis of Fluxes Flux_Calc->Comparison

Caption: Experimental workflow for comparing this compound metabolic flux.

References

Safety Operating Guide

Essential Safety & Logistical Information for Handling 9-Hydroxypentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE.[1] The following table summarizes the recommended PPE for handling 9-Hydroxypentadecanoyl-CoA, categorized by the level of potential exposure.

Hazard Level Required PPE Additional Protection (as needed)
Low Risk / Incidental Contact • Standard Laboratory Coat• Safety Glasses with side shields (ANSI Z87.1 compliant)[1][2]• Disposable Nitrile Gloves[1][3]
Moderate Risk / Potential for Splash • Long-sleeved, fluid-resistant Laboratory Coat[4]• Chemical Splash Goggles (ANSI Z87.1 compliant)[1][4]• Double-layered Nitrile Gloves or Silver Shield gloves under nitrile gloves[1][3]• Face Shield[1][4]
High Risk / Aerosol Generation • Long-sleeved, fluid-resistant Laboratory Coat• Chemical Splash Goggles and Face Shield[1][4]• Double-layered Nitrile Gloves• Appropriate Respiratory Protection (e.g., N95 or higher, based on risk assessment)• Work within a certified chemical fume hood or biological safety cabinet.

It is mandatory that all personnel wear closed-toed shoes and long pants or skirts that cover the legs to the ankles within the laboratory.[2]

Operational Plan & Handling

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents and strong bases.

Preparation and Use:

  • Always handle this compound within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • When weighing or transferring the substance, take precautions to avoid generating dust or aerosols.

  • Use dedicated, properly cleaned spatulas and glassware.

Spill Management:

  • Evacuate and Secure: Immediately alert others in the area and restrict access.

  • Assess the Spill: Determine the extent and nature of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.

  • Clean and Decontaminate: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste. Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, absorbent materials, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response a Conduct Risk Assessment b Don Appropriate PPE a->b c Work in Fume Hood b->c d Weigh & Transfer c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Collect Waste f->g h Label Waste Container g->h i Store Waste Securely h->i m Dispose of Spill Waste i->m j Evacuate & Secure Area k Contain & Absorb Spill j->k l Clean & Decontaminate k->l l->m

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.